molecular formula C24H20N2O2 B085200 4,4'-Bis(4-aminophenoxy)biphenyl CAS No. 13080-85-8

4,4'-Bis(4-aminophenoxy)biphenyl

货号: B085200
CAS 编号: 13080-85-8
分子量: 368.4 g/mol
InChI 键: HYDATEKARGDBKU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4,4'-Bis(4-aminophenoxy)biphenyl is a useful research compound. Its molecular formula is C24H20N2O2 and its molecular weight is 368.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-[4-[4-(4-aminophenoxy)phenyl]phenoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O2/c25-19-5-13-23(14-6-19)27-21-9-1-17(2-10-21)18-3-11-22(12-4-18)28-24-15-7-20(26)8-16-24/h1-16H,25-26H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYDATEKARGDBKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)OC3=CC=C(C=C3)N)OC4=CC=C(C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10348223
Record name 4,4'-Bis(4-aminophenoxy)biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13080-85-8
Record name 4,4'-Bis(4-aminophenoxy)biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-(1,1'-Biphenyl-4,4'-diyldioxy)dianiline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4,4'-Bis(4-aminophenoxy)biphenyl chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4,4'-Bis(4-aminophenoxy)biphenyl: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (BAPB) is an aromatic diamine monomer that serves as a crucial building block in the synthesis of high-performance polyimides. Its unique molecular architecture, characterized by a rigid biphenyl core flanked by flexible ether linkages, imparts a favorable combination of high thermal stability, excellent mechanical properties, and good processability to the resulting polymers. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of BAPB, with a particular focus on its role in the development of advanced polymer systems. Detailed experimental protocols for its synthesis and polymerization are provided, along with a summary of its key quantitative data.

Chemical Structure and Identification

This compound is a symmetrical aromatic diamine. The central biphenyl unit provides rigidity and thermal stability, while the ether linkages introduce a degree of flexibility into the molecular structure.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name 4-[4-[4-(4-aminophenoxy)phenyl]phenoxy]aniline[1]
Synonyms BAPB, 4,4′-(1,1′-Biphenyl-4,4′-diyldioxy)dianiline[1][2]
CAS Number 13080-85-8[1][2]
Molecular Formula C₂₄H₂₀N₂O₂[1][2]
Molecular Weight 368.44 g/mol [2]
Chemical Structure A biphenyl core with two aminophenoxy groups attached at the 4 and 4' positions.[2]

Physicochemical Properties

BAPB is a white to pale reddish-grey crystalline powder.[2] Its physical and chemical properties are summarized in the table below.

Table 2: Physicochemical Properties of this compound

PropertyValue
Appearance White to pale reddish grey powder/crystal[2]
Melting Point 197-200 °C[2][3]
Boiling Point 571.37 °C at 760 mmHg[3]
Density 1.226 g/cm³[3]
Solubility Soluble in DMSO; slightly soluble in acetonitrile and THF.[4]
Purity >99%[2]

Synthesis of this compound

The synthesis of BAPB is typically a two-step process involving a nucleophilic substitution reaction followed by a reduction. A general synthetic scheme is outlined below.

Synthesis_Workflow cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Reduction Biphenol 4,4'-Biphenol Reaction1 Condensation Reaction (Aprotic Solvent, Base) Biphenol->Reaction1 pNitrochlorobenzene p-Nitrochlorobenzene pNitrochlorobenzene->Reaction1 Intermediate 4,4'-Bis(4-nitrophenoxy)biphenyl Reaction2 Reduction (e.g., Catalytic Hydrogenation) Intermediate->Reaction2 Reaction1->Intermediate BAPB This compound Reaction2->BAPB

A generalized two-step synthesis pathway for this compound.
Detailed Experimental Protocol for Synthesis

The following protocol is a representative procedure for the synthesis of BAPB.

Step 1: Synthesis of 4,4'-Bis(4-nitrophenoxy)biphenyl

  • To a flask equipped with a stirrer, nitrogen inlet, and a reflux condenser, add 4,4'-biphenol and a strong-polarity aprotic solvent (e.g., N,N-dimethylformamide or dimethyl sulfoxide).[5]

  • Add a salt-forming agent (e.g., potassium carbonate).[5]

  • Under a nitrogen atmosphere, add p-nitrochlorobenzene to the mixture.[5]

  • Heat the mixture to 130-140°C and maintain a reflux reaction for 3-5 hours.[5]

  • After the reaction is complete, cool the mixture and filter at high temperature to remove inorganic salts.[5]

  • Slowly add deionized water to the filtrate to precipitate the product.[5]

  • Cool, filter, wash the solid with water, and dry to obtain 4,4'-bis(4-nitrophenoxy)biphenyl.[5]

Step 2: Synthesis of this compound

  • In a high-pressure reactor, charge the 4,4'-bis(4-nitrophenoxy)biphenyl obtained from Step 1, an ester organic solvent (e.g., ethyl acetate), and a nickel catalyst.[5]

  • Add an organic amine (e.g., triethylamine).[5]

  • Pressurize the reactor with hydrogen to 10-20 atm.[5]

  • Heat the reaction mixture to 40-70°C and maintain for 5-8 hours.[5]

  • After the reaction, cool the reactor and filter to remove the catalyst.[5]

  • Remove the solvent from the filtrate by evaporation.[5]

  • The resulting solid is this compound, which can be further purified by recrystallization.[5]

Polymerization and Applications

BAPB is a key monomer in the production of high-performance polyimides. These polymers are known for their exceptional thermal stability, chemical resistance, and mechanical strength, making them suitable for demanding applications in the aerospace, electronics, and biomedical fields.[6]

Polymerization_Workflow cluster_step1 Step 1: Poly(amic acid) Formation cluster_step2 Step 2: Imidization BAPB This compound Reaction1 Polycondensation (Polar Aprotic Solvent, Room Temp) BAPB->Reaction1 Dianhydride Aromatic Dianhydride Dianhydride->Reaction1 PolyamicAcid Poly(amic acid) Solution Reaction2 Thermal or Chemical Cyclodehydration PolyamicAcid->Reaction2 Reaction1->PolyamicAcid Polyimide Polyimide Film/Fiber Reaction2->Polyimide

A typical two-step polymerization process to form polyimides from BAPB.
Detailed Experimental Protocol for Polyimide Synthesis

The following is a general procedure for the synthesis of a polyimide film from BAPB and an aromatic dianhydride (e.g., pyromellitic dianhydride - PMDA).

  • In a dry flask under a nitrogen atmosphere, dissolve an equimolar amount of BAPB in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).

  • Slowly add an equimolar amount of the aromatic dianhydride powder to the stirred solution at room temperature.

  • Continue stirring at room temperature for several hours to form a viscous poly(amic acid) solution.

  • Cast the poly(amic acid) solution onto a glass substrate to form a thin film.

  • Thermally cure the film by heating in a stepwise manner, for example: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour to complete the imidization process and remove the solvent.

  • Cool the film to room temperature to obtain the final polyimide film.

Properties of BAPB-Based Polyimides

Polyimides derived from BAPB exhibit excellent thermal and mechanical properties, which can be tailored by the choice of the dianhydride comonomer.

Table 3: Thermal and Mechanical Properties of Representative BAPB-Based Polyimides

Dianhydride ComonomerGlass Transition Temp. (Tg) (°C)5% Weight Loss Temp. (Td) (°C)Tensile Strength (MPa)Tensile Modulus (GPa)
R (1,3-bis(3,3′,4,4′-dicarboxyphenoxy)benzene)~200>500--
Generic Aromatic Dianhydrides222 - 251>57386.5 - 121.61.26 - 1.97

Note: The properties of polyimides can vary significantly depending on the specific dianhydride used, the molecular weight of the polymer, and the processing conditions.

Conclusion

This compound is a versatile and highly valuable monomer for the synthesis of high-performance polyimides. Its unique chemical structure provides an excellent balance of thermal stability, mechanical strength, and processability in the resulting polymers. The detailed synthetic and polymerization protocols provided in this guide serve as a valuable resource for researchers and scientists working in the fields of materials science and polymer chemistry. While its primary applications are in materials science, the biocompatibility of some BAPB-based polyimides suggests potential for use in advanced biomedical devices.[2]

References

Synthesis of 4,4'-Bis(4-aminophenoxy)biphenyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the prevalent synthesis routes for 4,4'-Bis(4-aminophenoxy)biphenyl, a vital monomer in the production of high-performance polymers such as polyimides. This document provides a comprehensive overview of the synthetic pathways, detailed experimental protocols, and comparative quantitative data to assist researchers in the effective production of this compound.

Introduction

This compound is an aromatic diamine characterized by a rigid biphenyl core and flexible ether linkages. These structural features impart a unique combination of thermal stability, chemical resistance, and improved processability to the polymers derived from it. Consequently, this monomer is of significant interest in the development of advanced materials for aerospace, electronics, and biomedical applications.

The synthesis of this compound is typically achieved through a two-step process. The first step involves a nucleophilic aromatic substitution, specifically a Williamson ether synthesis, to form a dinitro intermediate. This is followed by the reduction of the nitro groups to the desired amino functionalities. This guide will explore the common variations of this synthetic approach.

Core Synthesis Pathway

The most widely adopted synthesis route for this compound involves two key transformations:

  • Step 1: Synthesis of 4,4'-Bis(4-nitrophenoxy)biphenyl. This intermediate is prepared via a Williamson ether synthesis, reacting 4,4'-biphenol with a p-substituted halonitrobenzene, typically p-chloronitrobenzene, in the presence of a base and a polar aprotic solvent.

  • Step 2: Reduction of 4,4'-Bis(4-nitrophenoxy)biphenyl. The dinitro intermediate is then reduced to the corresponding diamine. Several reduction methods are employed, including catalytic hydrogenation and chemical reduction using agents like hydrazine hydrate.

Below is a graphical representation of the overall synthesis pathway.

Synthesis_Pathway cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Reduction Reactant1 4,4'-Biphenol Intermediate 4,4'-Bis(4-nitrophenoxy)biphenyl Reactant1->Intermediate Base (e.g., K2CO3) Solvent (e.g., DMF) Reactant2 p-Chloronitrobenzene Reactant2->Intermediate Base (e.g., K2CO3) Solvent (e.g., DMF) Product This compound Intermediate->Product Reducing_Agent Reducing Agent (e.g., H2/Ni, N2H4·H2O) Reducing_Agent->Product

Caption: Overall synthesis pathway for this compound.

Quantitative Data Summary

The following tables summarize the quantitative data for the two-step synthesis of this compound, compiled from various sources.

Table 1: Synthesis of 4,4'-Bis(4-nitrophenoxy)biphenyl (Intermediate)

ReactantsBaseSolventTemperature (°C)Time (h)Yield (%)Purity (%)Melting Point (°C)Reference
4,4'-Biphenol, p-ChloronitrobenzeneK₂CO₃DMF135-1403-598.599.95193.5-194.0[1]
4,4'-Biphenol, p-ChloronitrobenzeneSalt forming agentStrong-polarity aprotic solvent130-1403-598.099.93193.5-194.0[1]

Table 2: Reduction of 4,4'-Bis(4-nitrophenoxy)biphenyl to this compound (Final Product)

Reducing Agent/CatalystSolventTemperature (°C)Pressure (atm)Time (h)Yield (%)Purity (%)Melting Point (°C)Reference
Ni, TriethylamineEthyl acetate40-60155-899.099.91200.5-201.0[1]
Ni, DiethylamineEthyl acetate40-60155-899.599.93-[1]
Pd/CAlcohols60-70-3-485--[1]
Hydrazine hydrate, Ferric chloride hexahydrate, Activated carbon2-Methoxyethanol70-80-58599.6144-146[2]

Experimental Protocols

This section provides detailed experimental methodologies for the key steps in the synthesis of this compound.

Protocol 1: Synthesis of 4,4'-Bis(4-nitrophenoxy)biphenyl

This protocol is based on the Williamson ether synthesis.

Protocol1_Workflow start Start charge_reactors Charge reactor with 4,4'-biphenol, p-chloronitrobenzene, K2CO3, and DMF under Nitrogen start->charge_reactors heat_reflux Heat to 135-140 °C and reflux for 3-5 hours charge_reactors->heat_reflux cool_filter Cool to 90-100 °C and filter to remove solids heat_reflux->cool_filter precipitate Add deionized water to the filtrate to precipitate the product cool_filter->precipitate cool_collect Cool to 10-15 °C, filter, wash with water, and dry precipitate->cool_collect end Obtain 4,4'-Bis(4-nitrophenoxy)biphenyl cool_collect->end

Caption: Workflow for the synthesis of the dinitro intermediate.

Materials:

  • 4,4'-Biphenol

  • p-Chloronitrobenzene

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Deionized water

  • Nitrogen gas

Procedure:

  • To a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 4,4'-biphenol, p-chloronitrobenzene, anhydrous potassium carbonate, and dimethylformamide.

  • Purge the vessel with nitrogen and maintain a nitrogen atmosphere throughout the reaction.

  • Heat the mixture to a reflux temperature of 135-140 °C and maintain for 3-5 hours.[1]

  • After the reaction is complete, cool the mixture to 90-100 °C.

  • Filter the hot mixture to remove inorganic salts.

  • Slowly add deionized water to the filtrate while stirring to precipitate the crude product.

  • Cool the suspension to 10-15 °C to ensure complete precipitation.

  • Collect the solid product by filtration, wash thoroughly with deionized water, and dry to yield 4,4'-bis(4-nitrophenoxy)biphenyl.[1]

Protocol 2: Reduction of 4,4'-Bis(4-nitrophenoxy)biphenyl via Catalytic Hydrogenation

This protocol details the reduction of the dinitro intermediate using a Nickel catalyst.

Protocol2_Workflow start Start charge_autoclave Charge autoclave with 4,4'-bis(4-nitrophenoxy)biphenyl, ethyl acetate, Ni catalyst, and triethylamine under Nitrogen start->charge_autoclave pressurize_heat Pressurize with H2 to 15 atm and heat to 40-60 °C for 5-8 hours charge_autoclave->pressurize_heat cool_depressurize Cool to room temperature and depressurize pressurize_heat->cool_depressurize filter_catalyst Filter to remove the Ni catalyst cool_depressurize->filter_catalyst remove_solvent Remove the solvent by rotary evaporation filter_catalyst->remove_solvent dry_product Dry the solid product under vacuum remove_solvent->dry_product end Obtain this compound dry_product->end

References

A Comprehensive Technical Guide to 4,4'-Bis(4-aminophenoxy)biphenyl (BAPB)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Bis(4-aminophenoxy)biphenyl (BAPB) is an aromatic diamine monomer that serves as a critical building block for high-performance polyimides. These polymers are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, leading to their use in advanced materials for electronics and aerospace. Beyond its role in materials science, BAPB has been identified as a potent inhibitor of key receptor tyrosine kinases involved in angiogenesis, namely Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Angiopoietin receptor (Tie-2), suggesting its potential as a scaffold for the development of novel anti-cancer therapeutics. Furthermore, polyimides derived from BAPB exhibit excellent biocompatibility, opening avenues for their application in biomedical devices and tissue engineering. This guide provides an in-depth overview of BAPB, including its chemical and physical properties, detailed synthesis protocols, and its emerging role in drug development.

Core Properties of this compound

BAPB is a white to pale reddish-grey crystalline powder. Its rigid biphenyl core and flexible phenyl ether bridges contribute to the unique properties of the polymers derived from it.

Quantitative Data Summary

The key physicochemical properties of BAPB are summarized in the table below for quick reference.

PropertyValueReference(s)
Chemical Formula C₂₄H₂₀N₂O₂[1][2][3]
Molecular Weight 368.44 g/mol [1][2][3]
CAS Number 13080-85-8[2]
Melting Point 197 - 200 °C[2][4][5]
Boiling Point 571.365 °C at 760 mmHg[5]
Density 1.226 g/cm³[5]
Appearance White to pale reddish grey powder/crystal[2]
Purity >99%[2]

Synthesis and Experimental Protocols

BAPB can be synthesized through a multi-step process. A common and effective method involves a two-step procedure starting from biphenol and p-nitrochlorobenzene. This is followed by the reduction of the resulting dinitro compound.

Protocol 1: Two-Step Synthesis from Biphenol

This method involves an initial nucleophilic aromatic substitution followed by a reduction step.

Step 1: Synthesis of 4,4'-Bis(4-nitrophenoxy)biphenyl

  • Reaction Setup: In a reaction vessel equipped with a reflux condenser and nitrogen inlet, add biphenol, p-nitrochlorobenzene, a salt-forming agent (e.g., potassium carbonate), and a strong-polarity aprotic solvent (e.g., N,N-dimethylacetamide).

  • Reaction Conditions: Protect the mixture with a nitrogen atmosphere and perform a reflux reaction for 3-5 hours at a temperature of 130-140°C.[6]

  • Work-up: After the reaction, perform filtration at high temperature to remove insoluble residues. Dropwise add deionized water to the filtrate, which will cause the product to precipitate.

  • Purification: Cool the mixture, and collect the solid product by filtration. Wash the product thoroughly with water and then dry to obtain 4,4'-Bis(4-nitrophenoxy)biphenyl.[6]

Step 2: Reduction to this compound (BAPB)

  • Reaction Setup: The intermediate, 4,4'-bis(4-nitrophenoxy)biphenyl, is used as the raw material. Add it to a high-pressure reaction kettle with an ester organic solvent (e.g., ethyl acetate), an organic amine (e.g., triethylamine), and a Nickel-based catalyst.[6]

  • Hydrogenation: Conduct the reaction under a nitrogen atmosphere at a pressure of 10-20 atm and a temperature of 40-70°C for 5-8 hours.[6]

  • Isolation: After the reaction is complete, cool the vessel, filter to remove the catalyst, and remove the solvent from the filtrate via evaporation. The resulting solid is this compound.[6]

G Workflow for the Synthesis of BAPB cluster_0 Step 1: Dinitro Intermediate Synthesis cluster_1 Step 2: Reduction to BAPB A Biphenol + p-Nitrochlorobenzene B Add K₂CO₃, DMAc A->B C Reflux at 130-140°C (3-5h under N₂) B->C D Hot Filtration C->D E Precipitate with H₂O D->E F Filter, Wash & Dry E->F G 4,4'-Bis(4-nitrophenoxy)biphenyl F->G H 4,4'-Bis(4-nitrophenoxy)biphenyl G->H I Add Ethyl Acetate, Ni Catalyst, Triethylamine H->I J Hydrogenation at 40-70°C (10-20 atm, 5-8h) I->J K Catalyst Filtration J->K L Solvent Removal K->L M This compound (BAPB) L->M

A flowchart illustrating the two-step synthesis of BAPB.

Applications in Drug Development and Life Sciences

While BAPB is a cornerstone in materials science, its biological activities are of increasing interest to drug development professionals.

Inhibition of Angiogenesis Signaling Pathways

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Two key receptor tyrosine kinases that regulate this process are VEGFR-2 (also known as KDR or Flk-1) and Tie-2. BAPB has been identified as a potent inhibitor of both Flk-1 and Tie-2, suggesting its potential as an anti-angiogenic agent.[7]

  • VEGFR-2 Pathway: Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates, triggering downstream signaling cascades like the PLCγ-PKC-MAPK and PI3K-Akt pathways. These pathways promote endothelial cell proliferation, survival, migration, and permeability.

  • Tie-2 Pathway: The Tie-2 receptor is activated by angiopoietin-1 (Ang-1), which promotes vessel maturation and stability. In the tumor microenvironment, angiopoietin-2 (Ang-2) can act as an antagonist, destabilizing vessels and making them more responsive to pro-angiogenic signals like VEGF-A.

By inhibiting both VEGFR-2 and Tie-2, BAPB could potentially offer a dual-pronged attack on tumor angiogenesis, simultaneously blocking the formation of new vessels and destabilizing existing ones.

G BAPB Inhibition of Angiogenesis Pathways cluster_vegfr VEGFR-2 Signaling cluster_tie2 Tie-2 Signaling VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K/Akt VEGFR2->PI3K Proliferation Cell Proliferation PLCg->Proliferation Permeability Permeability PLCg->Permeability Survival Cell Survival PI3K->Survival Migration Cell Migration PI3K->Migration ANG1 Ang-1 TIE2 Tie-2 ANG1->TIE2 PI3K_T PI3K/Akt TIE2->PI3K_T PI3K_T->Survival Stabilization Vessel Stabilization PI3K_T->Stabilization BAPB This compound (BAPB) BAPB->VEGFR2 Inhibits BAPB->TIE2 Inhibits

BAPB's inhibitory action on VEGFR-2 and Tie-2 signaling.
Biocompatible Polyimides for Medical Applications

The use of BAPB as a monomer allows for the creation of polyimides with excellent biocompatibility. Studies have shown that polyimides synthesized using BAPB are compatible with human dermal fibroblasts and osteosarcoma cells.[2] This makes them promising candidates for use as coatings for biomedical devices and as filaments for 3D printing medical implants.[2] The inherent thermal and chemical stability of polyimides ensures that devices made from these materials can withstand stringent sterilization procedures.

G BAPB in Biocompatible Material Development A BAPB Monomer C Polycondensation Reaction A->C B Dianhydride Monomer B->C D Polyimide Polymer C->D E Processing (e.g., Film Casting, 3D Printing) D->E I Biocompatibility (e.g., with Fibroblasts, Osteosarcoma cells) D->I F Biomedical Device Coating E->F G 3D Printed Implants E->G H Tissue Engineering Scaffolds E->H

Workflow from BAPB monomer to biomedical applications.
Other Biological Activities

BAPB has also been characterized as a phytotoxic biphenyl analogue, demonstrating inhibitory effects on the proliferation of Lemna fronds (duckweed).[1] This suggests potential applications in agricultural science, although this area is less explored than its role in materials and medicine.

Safety and Handling

According to safety data sheets, this compound may cause skin, eye, and respiratory irritation.[8] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and lab coats, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated area or under a fume hood.

Conclusion

This compound is a versatile chemical compound with significant standing in materials science and emerging importance in the life sciences. For materials scientists, it remains a key monomer for synthesizing high-performance polyimides. For drug development professionals, its potent, dual-inhibitory action on VEGFR-2 and Tie-2 presents a compelling scaffold for the design of novel anti-angiogenic therapies. The excellent biocompatibility of BAPB-derived polymers further extends its utility into the realm of advanced biomedical applications. This convergence of material properties and biological activity makes BAPB a subject of continued interest and innovation.

References

Spectroscopic Analysis of 4,4'-Bis(4-aminophenoxy)biphenyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of NMR and FTIR Spectroscopic Signatures for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of 4,4'-Bis(4-aminophenoxy)biphenyl (BAPB) using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. The document details the characteristic spectral data, outlines the experimental methodologies for obtaining these spectra, and presents the information in a clear, structured format to support research and development activities.

Introduction

This compound is a diamine compound with a rigid biphenyl core and flexible ether linkages. This unique structure imparts desirable properties for its use as a monomer in the synthesis of high-performance polymers, such as polyimides, which exhibit excellent thermal stability and mechanical strength. Accurate spectroscopic characterization is crucial for verifying the purity and structural integrity of BAPB, ensuring the quality and performance of the resulting materials. This guide serves as a core reference for the NMR and FTIR spectroscopic profiles of BAPB.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the this compound molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound, recorded in deuterated dimethyl sulfoxide (DMSO-d6), exhibits distinct signals corresponding to the aromatic protons and the amine protons. The chemical shifts are indicative of the electron-donating and withdrawing effects within the molecule.

Table 1: ¹H NMR Chemical Shift Data for this compound in DMSO-d6

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.53d4HAromatic Protons (biphenyl, ortho to ether)
6.91d4HAromatic Protons (phenoxy, ortho to ether)
6.81d4HAromatic Protons (biphenyl, meta to ether)
6.63d4HAromatic Protons (phenoxy, meta to ether)
5.01s4HAmine Protons (-NH₂)
¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the BAPB molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the nature of the neighboring atoms.

Table 2: ¹³C NMR Chemical Shift Data for this compound

Chemical Shift (ppm)Assignment
152.1C-O (phenoxy)
149.8C-N
137.5C-C (biphenyl bridge)
127.8Aromatic CH (biphenyl)
121.5Aromatic CH (phenoxy)
118.9Aromatic CH (biphenyl)
114.7Aromatic CH (phenoxy)

Note: The specific assignments may vary slightly depending on the solvent and experimental conditions. The data presented is a representative spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The FTIR spectrum of this compound reveals characteristic absorption bands corresponding to the vibrations of its amine, ether, and aromatic functionalities.

Table 3: FTIR Peak Assignments for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3435, 3350N-H stretching (asymmetric & symmetric)Primary Amine (-NH₂)
3040C-H stretchingAromatic Ring
1620N-H bendingPrimary Amine (-NH₂)
1500C=C stretchingAromatic Ring
1240C-O-C stretching (asymmetric)Aryl Ether
1170C-N stretchingAromatic Amine
825C-H out-of-plane bendingp-disubstituted benzene

Experimental Protocols

The following sections detail the methodologies for acquiring the NMR and FTIR spectra of this compound.

NMR Spectroscopy Protocol

4.1.1. Sample Preparation:

  • Weigh approximately 10-20 mg of the solid this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).

  • Transfer the solution to a standard 5 mm NMR tube.

4.1.2. Instrumentation and Data Acquisition:

  • The ¹H and ¹³C NMR spectra are acquired on a 400 MHz (or higher) NMR spectrometer.

  • For ¹H NMR, the following parameters are typically used: a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • For ¹³C NMR, broadband proton decoupling is employed to simplify the spectrum. Typical parameters include a 45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

  • The chemical shifts are referenced to the residual solvent peak of DMSO-d6 (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

FTIR Spectroscopy Protocol

4.2.1. Sample Preparation:

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a soft tissue dampened with isopropanol and allowing it to dry completely.

  • Place a small amount of the powdered this compound sample directly onto the center of the ATR crystal.

4.2.2. Instrumentation and Data Acquisition:

  • The FTIR spectrum is recorded using an FTIR spectrometer equipped with a diamond ATR accessory.

  • A background spectrum of the clean, empty ATR crystal is collected first to account for atmospheric and instrumental contributions.

  • The sample is then brought into firm contact with the crystal using the instrument's pressure clamp.

  • The spectrum is typically recorded in the range of 4000-400 cm⁻¹ by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

Experimental Workflow Visualization

The logical flow of the spectroscopic analysis of this compound is depicted in the following diagram.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ftir FTIR Analysis cluster_results Data Interpretation & Reporting Sample This compound (Solid Powder) Dissolve Dissolve in DMSO-d6 Sample->Dissolve Place_on_ATR Place on ATR Crystal Sample->Place_on_ATR Acquire_NMR Acquire 1H & 13C Spectra Dissolve->Acquire_NMR Process_NMR Process & Analyze NMR Data Acquire_NMR->Process_NMR NMR_Table ¹H & ¹³C NMR Data Tables Process_NMR->NMR_Table Acquire_FTIR Acquire FTIR Spectrum Place_on_ATR->Acquire_FTIR Process_FTIR Process & Analyze FTIR Data Acquire_FTIR->Process_FTIR FTIR_Table FTIR Peak Assignment Table Process_FTIR->FTIR_Table Report Technical Guide NMR_Table->Report FTIR_Table->Report

Caption: Experimental workflow for the spectroscopic analysis of BAPB.

Conclusion

This technical guide provides a detailed spectroscopic reference for this compound, a key monomer in advanced materials science. The presented NMR and FTIR data, along with the outlined experimental protocols, offer a robust framework for the identification, characterization, and quality control of this compound. The structured data tables and workflow visualization are intended to facilitate efficient and accurate analysis for researchers and professionals in the field.

An In-depth Technical Guide to the Thermal Properties of 4,4'-Bis(4-aminophenoxy)biphenyl Monomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of the 4,4'-Bis(4-aminophenoxy)biphenyl (BAPB) monomer, a key component in the synthesis of high-performance polyimides and other advanced polymers. Understanding the thermal characteristics of this monomer is crucial for predicting the performance and processing parameters of the resulting polymers.

Core Thermal Properties

The thermal behavior of the BAPB monomer is a critical indicator of its stability and suitability for various polymerization processes. The key thermal properties are summarized below.

Thermal PropertyValue
Melting Point (Tm) 197 - 200 °C[1][2][3]
Boiling Point 571.365 °C at 760 mmHg[2]
Flash Point 321.516 °C[2]

Structural Influence on Thermal Stability

The molecular structure of BAPB, characterized by a rigid biphenyl core and flexible ether linkages, is a primary determinant of the exceptional thermal stability of the polyimides it forms. The rigid biphenyl unit contributes to high glass transition temperatures and thermal stability in the resulting polymers, while the ether linkages can enhance solubility and processability.

StructureProperty cluster_structure Molecular Structure cluster_properties Resulting Polymer Properties Monomer This compound (BAPB) Monomer Rigid Rigid Biphenyl Core Monomer->Rigid contains Flexible Flexible Ether Linkages Monomer->Flexible contains Thermal High Thermal Stability (High Tg and Td) Rigid->Thermal Process Enhanced Solubility and Processability Flexible->Process

Experimental Protocols for Thermal Analysis

The thermal properties of the BAPB monomer and its derived polymers are typically determined using standard thermal analysis techniques. The following are detailed methodologies for these key experiments.

3.1 Differential Scanning Calorimetry (DSC)

DSC is employed to determine the melting point (Tm) and glass transition temperature (Tg) of a material.

  • Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. Transitions such as melting or glass transition result in a change in heat flow, which is detected by the instrument.

  • Methodology:

    • A small, accurately weighed sample (typically 3-10 mg) of the BAPB monomer is hermetically sealed in an aluminum pan.

    • An empty sealed pan is used as a reference.

    • The sample and reference are placed in the DSC cell.

    • The cell is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

    • The heat flow to the sample is monitored as a function of temperature.

    • The melting point is identified as the peak of the endothermic event on the DSC thermogram. The glass transition is observed as a step-like change in the baseline.

3.2 Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability and decomposition temperature of a material.

  • Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. Mass loss indicates decomposition or volatilization.

  • Methodology:

    • A small, accurately weighed sample (typically 5-15 mg) of the BAPB monomer is placed in a tared TGA pan (typically platinum or alumina).

    • The pan is placed in the TGA furnace.

    • The sample is heated at a constant rate (e.g., 10 or 20 °C/min) in a controlled atmosphere (e.g., nitrogen or air).

    • The mass of the sample is continuously recorded as the temperature increases.

    • The decomposition temperature (Td) can be reported as the temperature at which a certain percentage of weight loss occurs (e.g., T5% for 5% weight loss).

ExperimentalWorkflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_results Data Output Sample BAPB Monomer Sample Weigh Accurate Weighing Sample->Weigh Encapsulate Encapsulation in Pan Weigh->Encapsulate DSC Differential Scanning Calorimetry (DSC) Encapsulate->DSC TGA Thermogravimetric Analysis (TGA) Encapsulate->TGA DSC_Data Melting Point (Tm) Glass Transition (Tg) DSC->DSC_Data TGA_Data Decomposition Temp (Td) Thermal Stability TGA->TGA_Data

Application in High-Performance Polymers

This compound is a crucial monomer in the synthesis of polyimides, which are known for their excellent thermal stability, mechanical properties, and chemical resistance. Polyimides derived from BAPB have shown high thermal stability, with decomposition temperatures often exceeding 400 °C. The thermal characteristics of the BAPB monomer are fundamental to achieving these high-performance properties in the final polymer. For instance, the high melting point of BAPB suggests a stable molecular structure that contributes to the overall thermal robustness of the polymer chain.

References

A Comprehensive Technical Guide to the Solubility of 4,4'-Bis(4-aminophenoxy)biphenyl in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4,4'-Bis(4-aminophenoxy)biphenyl (BAPB), a key monomer in the synthesis of high-performance polyimides. Understanding the solubility of BAPB is critical for its processing, reaction kinetics, and the ultimate properties of the resulting polymers. This document compiles available solubility data, details experimental protocols for solubility determination, and provides a visual workflow for these procedures.

Quantitative and Qualitative Solubility Data

While specific quantitative solubility data for this compound (BAPB) in a range of organic solvents is not extensively documented in publicly available literature, qualitative assessments and data from analogous compounds provide valuable insights. BAPB's structure, characterized by a rigid biphenyl core and ether linkages, suggests its solubility is favored in polar aprotic solvents.

Table 1: Solubility of this compound (BAPB)

SolventSolvent TypeQualitative Solubility
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble[1]
AcetonitrilePolar AproticSlightly Soluble[1]
Tetrahydrofuran (THF)Polar AproticSlightly Soluble[1]
N,N-Dimethylformamide (DMF)Polar AproticLikely Soluble
N,N-Dimethylacetamide (DMAc)Polar AproticLikely Soluble
N-Methyl-2-pyrrolidone (NMP)Polar AproticLikely Soluble

Note: "Likely Soluble" is inferred from the common use of these solvents in the synthesis of polyimides from BAPB, as described in various patents and research articles.[2]

To provide a more quantitative perspective, the solubility of 4,4'-oxydianiline (ODA), a structurally similar aromatic diamine, is presented below. This data can serve as a useful proxy for estimating the solubility behavior of BAPB.

Table 2: Quantitative Solubility of 4,4'-Oxydianiline (ODA) in Select Solvents at Various Temperatures

SolventTemperature (K)Mole Fraction Solubility (x₁)
Dimethyl Sulfoxide (DMSO) 293.150.0895
298.150.1011
303.150.1138
308.150.1278
313.150.1432
318.150.1601
323.150.1786
328.150.1989
333.150.2212
N,N-Dimethylacetamide (DMAc) 293.150.0813
298.150.0918
303.150.1033
308.150.1160
313.150.1298
318.150.1450
323.150.1616
328.150.1798
333.150.2000
N,N-Dimethylformamide (DMF) 293.150.0768
298.150.0866
303.150.0974
308.150.1092
313.150.1221
318.150.1362
323.150.1516
328.150.1685
333.150.1871

Data for ODA is sourced from a 2021 study by ACS Publications.[3]

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The following protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a solid compound in an organic solvent. This method is based on the principle of achieving a saturated solution at a constant temperature and then measuring the concentration of the solute in the supernatant.

2.1. Materials and Equipment

  • This compound (BAPB), analytical grade

  • Organic solvents (e.g., DMSO, DMAc, NMP), HPLC grade

  • Analytical balance (readability ± 0.1 mg)

  • Thermostatic shaker or water bath with orbital shaking capabilities

  • Calibrated thermometer

  • Glass vials with screw caps and PTFE septa

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument for concentration measurement.

2.2. Procedure

  • Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary to avoid bubble formation during the experiment.

  • Sample Preparation: Accurately weigh an excess amount of BAPB into a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

  • Addition of Solvent: Add a known volume or mass of the desired organic solvent to the vial containing the BAPB.

  • Equilibration: Tightly cap the vial and place it in the thermostatic shaker set to the desired temperature (e.g., 298.15 K). The solution should be agitated for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to perform preliminary experiments to determine the optimal equilibration time.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow the excess solid to sediment.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe. To avoid disturbing the sediment, the syringe needle should be inserted into the upper portion of the solution.

  • Filtration: Immediately filter the withdrawn sample through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

  • Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of BAPB. A calibration curve should be prepared using standard solutions of known BAPB concentrations in the same solvent.

  • Calculation: The solubility (S) is calculated using the following formula:

    S (g/L) = (Concentration from analysis) × (Dilution factor)

2.3. Data Reporting

The solubility should be reported in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L), along with the specific solvent and temperature at which the measurement was performed.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Weigh excess BAPB B Add known volume of solvent A->B Combine C Agitate in thermostatic shaker (24-72 hours) B->C Start Equilibration D Allow sediment to settle (≥24 hours) C->D Cease Agitation E Withdraw supernatant D->E Sampling F Filter through 0.22 µm filter E->F Purification G Dilute sample F->G Prepare for Analysis H Analyze by HPLC-UV G->H Quantification I Calculate Solubility H->I Final Calculation

Caption: Workflow for Shake-Flask Solubility Determination.

References

The Elusive Crystal Structure of 4,4'-Bis(4-aminophenoxy)biphenyl: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and crystallographic databases, the detailed crystal structure of 4,4'-Bis(4-aminophenoxy)biphenyl, a key monomer in the synthesis of high-performance polymers, remains to be publicly documented. This guide provides an in-depth overview of the available information on this compound, including its synthesis and physicochemical properties, and presents a detailed analysis of a closely related structure to offer valuable insights for researchers, scientists, and drug development professionals.

While a definitive Crystallographic Information File (CIF) for this compound is not available, this document collates the existing knowledge to serve as a foundational resource. The absence of precise bond lengths, bond angles, and unit cell parameters for the target molecule necessitates a reliance on analogous structures and theoretical models for a deeper understanding of its solid-state arrangement.

Physicochemical Properties

Key physicochemical properties of this compound are summarized in the table below. This data is crucial for its application in polymer chemistry and materials science.

PropertyValueReference
Molecular Formula C₂₄H₂₀N₂O₂[1][2]
Molecular Weight 368.43 g/mol [1][2]
Appearance White to pale reddish-grey powder/crystal[3]
Melting Point 197 - 200 °C[3][4]
CAS Number 13080-85-8[1][5]

Synthesis of this compound

The synthesis of this compound is typically a two-step process. The general synthetic pathway is illustrated in the diagram below.

Synthesis_Pathway Synthesis of this compound cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Reduction A 4,4'-Biphenol C 4,4'-Bis(4-nitrophenoxy)biphenyl A->C B p-Chloronitrobenzene B->C D 4,4'-Bis(4-nitrophenoxy)biphenyl F This compound D->F E Reducing Agent (e.g., Hydrazine hydrate, Pd/C) E->F

A high-level overview of the synthetic route to the target molecule.
Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of 4,4'-Bis(4-nitrophenoxy)biphenyl

A common method for the synthesis of the dinitro intermediate involves a nucleophilic aromatic substitution reaction. In a typical procedure, 4,4'-biphenol and p-chloronitrobenzene are reacted in the presence of a base, such as potassium carbonate, in a high-boiling aprotic solvent like N,N-dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours. After cooling, the product is precipitated by pouring the reaction mixture into water, filtered, washed, and dried.

Step 2: Synthesis of this compound

The subsequent reduction of the dinitro compound to the diamine can be achieved through various methods. A widely used laboratory-scale method employs hydrazine hydrate as the reducing agent in the presence of a catalyst, such as palladium on carbon (Pd/C), in a solvent like ethanol or 2-methoxyethanol. The reaction is typically carried out at an elevated temperature. Upon completion, the catalyst is removed by filtration, and the product is isolated by precipitation from water, followed by filtration, washing, and drying.

Analogous Crystal Structure: 4,4'-Bis((4-aminophenoxy)methyl)-1,1'-biphenyl (B4AP)

In the absence of crystallographic data for the title compound, an analysis of the crystal structure of a closely related molecule, 4,4'-bis((4-aminophenoxy)methyl)-1,1'-biphenyl (B4AP), can provide valuable structural insights. It is imperative to note that the additional methylene (-CH₂-) groups in B4AP will influence its crystal packing and molecular conformation.

A study has reported that B4AP crystallizes in a monoclinic system with the space group P2₁/c. This information suggests a centrosymmetric packing arrangement for the B4AP molecules in the solid state.

Experimental Workflow for Crystal Structure Determination

The determination of a novel crystal structure, such as that of this compound, follows a well-established experimental workflow.

XRD_Workflow General Workflow for Single-Crystal X-ray Diffraction A Crystal Growth B Crystal Selection and Mounting A->B C X-ray Diffraction Data Collection B->C D Data Processing and Reduction C->D E Structure Solution D->E F Structure Refinement E->F G Validation and Analysis F->G H Crystallographic Information File (CIF) G->H

A simplified workflow for determining a molecule's crystal structure.
Methodology

  • Crystal Growth: The initial and often most challenging step is to grow single crystals of sufficient size and quality. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent or solvent mixture.

  • Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • X-ray Diffraction Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Data Processing and Reduction: The raw diffraction data is processed to correct for experimental factors and to obtain a set of unique reflection intensities.

  • Structure Solution: The processed data is used to solve the phase problem and obtain an initial model of the crystal structure.

  • Structure Refinement: The initial model is refined against the experimental data to improve its accuracy and determine the precise atomic positions.

  • Validation and Analysis: The final refined structure is validated to ensure its chemical and crystallographic reasonability. Bond lengths, bond angles, and other geometric parameters are analyzed.

  • Crystallographic Information File (CIF) Generation: The final structural information is compiled into a standardized CIF file for publication and deposition in crystallographic databases.

Conclusion

While the definitive crystal structure of this compound remains to be elucidated and published, this technical guide provides a comprehensive summary of the currently available information. The provided synthesis protocols and physicochemical data are valuable for researchers working with this important monomer. Furthermore, the analysis of a structurally similar compound and the detailed workflow for crystal structure determination offer a framework for future studies aimed at fully characterizing the solid-state structure of this compound. The eventual determination of its crystal structure will be a significant contribution to the fields of materials science and polymer chemistry, enabling a more profound understanding of its structure-property relationships.

References

A Technical Guide to the Purity and Characterization of 4,4'-Bis(4-aminophenoxy)biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and analytical characterization of 4,4'-Bis(4-aminophenoxy)biphenyl. This aromatic diamine is a crucial monomer in the production of high-performance polyimides and other advanced polymers, valued for their exceptional thermal stability and mechanical properties. This document details established synthetic pathways, provides in-depth experimental protocols for key analytical techniques, and presents quantitative data in a clear, tabular format. Furthermore, this guide includes visual diagrams to elucidate the synthesis and characterization workflows, offering a practical resource for researchers and professionals in materials science and drug development.

Physicochemical Properties

This compound, with the chemical formula C₂₄H₂₀N₂O₂, is a symmetrical aromatic molecule. Its structure, featuring a rigid biphenyl core connected to two aminophenoxy groups via flexible ether linkages, imparts a unique combination of thermal stability and processability to the polymers derived from it.

PropertyValueReference
CAS Number 13080-85-8[1]
Molecular Weight 368.43 g/mol [1]
Appearance White to off-white or light yellow powder/crystal[2]
Melting Point 197-201 °C[2]
Purity >99%

Synthesis and Purification

The synthesis of this compound is typically a two-step process involving the initial formation of a dinitro intermediate, followed by a reduction to the final diamine product.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 4,4'-Bis(4-nitrophenoxy)biphenyl cluster_step2 Step 2: Reduction to this compound raw_materials_1 Raw Materials: - 4,4'-Biphenol - p-Chloronitrobenzene reaction_1 Condensation Reaction (DMF, K2CO3, 130-140°C, 3-5h) raw_materials_1->reaction_1 filtration_1 Hot Filtration reaction_1->filtration_1 precipitation Precipitation (Addition of Water) filtration_1->precipitation collection_1 Filtration & Washing precipitation->collection_1 drying_1 Drying collection_1->drying_1 intermediate Intermediate: 4,4'-Bis(4-nitrophenoxy)biphenyl drying_1->intermediate raw_materials_2 Intermediate & Reagents: - 4,4'-Bis(4-nitrophenoxy)biphenyl - Hydrazine Hydrate or H2/Catalyst intermediate->raw_materials_2 reaction_2 Reduction Reaction raw_materials_2->reaction_2 filtration_2 Catalyst Removal reaction_2->filtration_2 crystallization Crystallization filtration_2->crystallization collection_2 Filtration & Washing crystallization->collection_2 drying_2 Drying collection_2->drying_2 final_product Final Product: This compound drying_2->final_product

A generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol for Synthesis

The following protocol is based on established methodologies[2].

Step 1: Synthesis of 4,4'-Bis(4-nitrophenoxy)biphenyl

  • To a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 4,4'-biphenol, p-chloronitrobenzene, potassium carbonate, and dimethylformamide (DMF).

  • Heat the mixture to a reflux temperature of 130-140°C and maintain for 3-5 hours under a nitrogen atmosphere.

  • After the reaction is complete, perform a hot filtration to remove inorganic salts.

  • Cool the filtrate and pour it into water to precipitate the crude 4,4'-bis(4-nitrophenoxy)biphenyl.

  • Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum.

Step 2: Synthesis of this compound

  • Charge a reaction vessel with the crude 4,4'-bis(4-nitrophenoxy)biphenyl and a suitable solvent (e.g., ethanol or ethyl acetate).

  • Add a catalyst, such as palladium on carbon (Pd/C) or Raney Nickel.

  • Introduce a reducing agent. This can be achieved by bubbling hydrogen gas through the mixture or by the dropwise addition of hydrazine hydrate.

  • Maintain the reaction at a controlled temperature (e.g., 40-60°C) until the reduction is complete, which can be monitored by techniques like thin-layer chromatography (TLC).

  • After completion, filter the reaction mixture to remove the catalyst.

  • The filtrate is then concentrated, and the crude product is purified by recrystallization from a suitable solvent to yield high-purity this compound.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the comprehensive characterization and purity assessment of this compound.

Characterization Workflow

The following diagram outlines the logical workflow for the analytical characterization of the synthesized compound.

Characterization_Workflow cluster_spectroscopic Spectroscopic Analysis cluster_chromatographic Chromatographic Analysis cluster_thermal Thermal Analysis start Synthesized This compound ftir FT-IR Spectroscopy start->ftir Functional Group Identification nmr NMR Spectroscopy (1H and 13C) start->nmr Structural Elucidation ms Mass Spectrometry start->ms Molecular Weight Confirmation hplc High-Performance Liquid Chromatography (HPLC) start->hplc Purity Assessment dsc Differential Scanning Calorimetry (DSC) start->dsc Melting Point Determination tga Thermogravimetric Analysis (TGA) start->tga Thermal Stability Assessment final_report Comprehensive Characterization Report

A logical workflow for the characterization of this compound.
Spectroscopic Characterization

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.

  • Data Acquisition: For ¹H NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Expected ¹H and ¹³C NMR Data:

NucleusExpected Chemical Shift (ppm)MultiplicityAssignment
¹H NMR ~7.5DoubletProtons on the central biphenyl ring
~6.9DoubletProtons on the phenoxy rings ortho to the ether linkage
~6.7DoubletProtons on the phenoxy rings ortho to the amino group
~5.0Singlet (broad)Protons of the amino groups (-NH₂)
¹³C NMR ~150-160SingletAromatic carbons attached to the ether oxygen
~140-150SingletAromatic carbons of the biphenyl linkage and those attached to the amino group
~115-130SingletOther aromatic carbons

Note: The exact chemical shifts may vary depending on the solvent and the concentration.

FT-IR spectroscopy is used to identify the key functional groups present in the molecule.

Experimental Protocol for FT-IR Analysis:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, attenuated total reflectance (ATR) can be used for direct analysis of the solid sample.

  • Instrumentation: Record the FT-IR spectrum using a spectrometer in the range of 4000-400 cm⁻¹.

  • Data Acquisition: Collect a sufficient number of scans to obtain a high-quality spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Key FT-IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3400-3300N-H stretching (asymmetric and symmetric)Primary Amine (-NH₂)
3050-3000C-H stretchingAromatic Ring
1620-1580C=C stretchingAromatic Ring
1500-1450C=C stretchingAromatic Ring
1240-1200C-O-C stretching (asymmetric)Aryl Ether
850-800C-H out-of-plane bendingp-Disubstituted Benzene

Mass spectrometry is employed to confirm the molecular weight of this compound and to study its fragmentation pattern.

Experimental Protocol for Mass Spectrometry:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Analyze the sample using a mass spectrometer with a suitable ionization technique, such as electrospray ionization (ESI) or electron impact (EI).

  • Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

  • Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) and analyze the fragmentation pattern to confirm the structure.

Expected Mass Spectrometry Data:

Ionm/zInterpretation
[M]⁺ or [M+H]⁺368.4 or 369.4Molecular ion peak

Conclusion

This technical guide has provided a detailed overview of the purity and characterization of this compound. The synthesis and purification protocols, along with the comprehensive analytical methodologies and data presented, serve as a valuable resource for researchers and professionals working with this important monomer. The structured presentation of quantitative data and the visual workflows are intended to facilitate a deeper understanding and practical application of this knowledge in the development of advanced materials and other scientific endeavors.

References

Health and safety information for 4,4'-Bis(4-aminophenoxy)biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available health and safety information for 4,4'-Bis(4-aminophenoxy)biphenyl (CAS No. 13080-85-8). It is intended for use by qualified professionals in a laboratory or industrial setting. The toxicological properties of this compound have not been thoroughly investigated, and all handling should be conducted with caution. This guide is not a substitute for a comprehensive risk assessment and should be used in conjunction with the manufacturer's Safety Data Sheet (SDS).

Executive Summary

This compound is a chemical intermediate used in the synthesis of polymers, such as polyimides, for various applications, including biomaterials and electronics.[1] While specific toxicological data for this compound is largely unavailable in public literature and safety data sheets, it is classified as a skin, eye, and respiratory irritant.[2] Due to the presence of aromatic amine functional groups, there is a potential for hazards associated with this class of compounds, although specific data for this molecule is lacking. This guide summarizes the known safety information, handling procedures, and emergency protocols. A significant data gap exists regarding quantitative toxicity, carcinogenicity, genotoxicity, and metabolic pathways.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling and use.

PropertyValueReference
CAS Number 13080-85-8[2]
Molecular Formula C24H20N2O2[3]
Molecular Weight 368.44 g/mol [1]
Appearance White to pale reddish-grey powder/crystal[1][2]
Melting Point 197 - 200 °C[1]
Solubility No data available[4]
Decomposition No data available[4]

Hazard Identification and Classification

Based on available Safety Data Sheets, this compound is classified with the following hazards:

Hazard ClassHazard Statement
Skin IrritationH315: Causes skin irritation
Eye IrritationH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritation

Note: The International Agency for Research on Cancer (IARC) has not classified this compound.[5] However, it is important to note that the related compound, 4-aminobiphenyl, is a known human carcinogen.[6] The toxicological significance of the structural differences between these two compounds has not been established.

Experimental Protocols: Standard Safety Procedures

Due to the lack of specific toxicological studies, this section outlines general experimental protocols for safe handling based on the compound's hazard classification.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is essential to minimize exposure.

Protection TypeSpecification
Eye Protection Chemical safety goggles or a face shield.[7]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Gloves should be inspected before use.[7]
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.[7]
Respiratory Protection In poorly ventilated areas or when generating dust, a NIOSH-approved respirator with a particulate filter (N95 or better) is recommended.[4][7]
Safe Handling Protocol

A systematic approach to handling this powdered substance is critical to prevent dust generation and exposure.

Emergency_Response_Flowchart cluster_Inhalation Inhalation cluster_Skin Skin Contact cluster_Eye Eye Contact cluster_Ingestion Ingestion Exposure Exposure Occurs Inhalation_Action Move to Fresh Air Exposure->Inhalation_Action Inhalation Skin_Action Rinse Skin with Water Exposure->Skin_Action Skin Contact Eye_Action Rinse Cautiously with Water for Several Minutes Exposure->Eye_Action Eye Contact Ingestion_Action Rinse Mouth with Water Exposure->Ingestion_Action Ingestion Inhalation_Medical Seek Medical Attention if Unwell Inhalation_Action->Inhalation_Medical Skin_Medical Seek Medical Attention if Irritation Occurs Skin_Action->Skin_Medical Eye_Medical Seek Immediate Medical Attention Eye_Action->Eye_Medical Ingestion_Medical Seek Medical Attention if Unwell Ingestion_Action->Ingestion_Medical

References

Methodological & Application

Application Notes and Protocols for Polyimide Synthesis using 4,4'-Bis(4-aminophenoxy)biphenyl and Various Dianhydrides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. These properties make them ideal for a wide range of demanding applications, from aerospace components and flexible electronics to medical devices and drug delivery systems. The synthesis of polyimides through the polycondensation of aromatic diamines and dianhydrides allows for the tailoring of their properties by judicious selection of the monomeric precursors.

This document provides detailed application notes and experimental protocols for the synthesis of polyimides using the diamine 4,4'-Bis(4-aminophenoxy)biphenyl (BAPB) with a variety of aromatic dianhydrides. The flexible ether linkages and the biphenyl moiety in BAPB contribute to enhanced solubility and processability of the resulting polyimides, often without compromising their desirable thermal and mechanical characteristics. By reacting BAPB with different dianhydrides, researchers can fine-tune the properties of the final polymer to meet the specific requirements of their application.

General Synthesis Overview

The synthesis of polyimides from BAPB and aromatic dianhydrides can be achieved through two primary methods: a two-step polycondensation involving the formation of a poly(amic acid) intermediate followed by imidization, or a one-step high-temperature solution polycondensation.

Two-Step Polycondensation

The most common method for polyimide synthesis is a two-step process. In the first step, the diamine and dianhydride are reacted in a polar aprotic solvent at or below room temperature to form a soluble poly(amic acid) precursor. In the second step, this poly(amic acid) is converted to the final polyimide via cyclodehydration, which can be accomplished either by thermal treatment at elevated temperatures or by chemical imidization using dehydrating agents at lower temperatures.[1][2]

One-Step High-Temperature Solution Polycondensation

The one-step method involves the direct reaction of the diamine and dianhydride in a high-boiling solvent at elevated temperatures (typically 180-200°C). This process, often catalyzed by a base such as isoquinoline, allows for the direct formation of the polyimide, with the water of imidization being removed by azeotropic distillation. This method is particularly suitable for producing soluble and melt-processable polyimides.

Data Presentation: Properties of Polyimides Derived from BAPB

The properties of polyimides synthesized from this compound (BAPB) and various dianhydrides are summarized in the tables below. These tables provide a comparative overview of the thermal and mechanical properties, facilitating the selection of the appropriate dianhydride for a target application.

Table 1: Thermal Properties of Polyimides Derived from BAPB

DianhydrideGlass Transition Temp. (Tg, °C)5% Weight Loss Temp. (Td5, °C)Char Yield at 800°C (%)
HQDPA214>500Not Reported
BTDA252-278>529>50
ODPANot Reported459-516Not Reported
6FDA222-251>573Not Reported

HQDPA: 1,4-Bis(3,4-dicarboxyphenoxy)benzene dianhydride BTDA: 3,3',4,4'-Benzophenonetetracarboxylic dianhydride ODPA: 4,4'-Oxydiphthalic anhydride 6FDA: 2,2-Bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride

Table 2: Mechanical and Physical Properties of Polyimides Derived from BAPB

DianhydrideInherent Viscosity (dL/g)Tensile Strength (MPa)Elongation at Break (%)Tensile Modulus (GPa)
HQDPA0.43-0.5885-1055-182.0-3.3
BTDA0.81-0.98101-11811-322.1-2.8
ODPANot ReportedNot ReportedNot ReportedNot Reported
6FDA0.54-0.7786.5-121.69-161.26-1.97

Experimental Protocols

The following are detailed protocols for the synthesis of polyimides from this compound (BAPB) and various dianhydrides.

Protocol 1: Two-Step Polycondensation (General Procedure)

This protocol describes the synthesis of a poly(amic acid) precursor followed by thermal imidization.

Materials:

  • This compound (BAPB)

  • Aromatic Dianhydride (e.g., PMDA, BPDA, BTDA, ODPA, 6FDA)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Nitrogen gas (inert atmosphere)

Procedure:

  • Poly(amic acid) Synthesis:

    • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve an equimolar amount of this compound (BAPB) in anhydrous N-methyl-2-pyrrolidone (NMP) to achieve a solids concentration of 15-20% (w/v).

    • Stir the mixture under a nitrogen atmosphere until the diamine is completely dissolved.

    • Gradually add an equimolar amount of the chosen aromatic dianhydride powder to the stirred solution in small portions over 30-60 minutes.

    • Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms.

  • Thermal Imidization:

    • Cast the viscous poly(amic acid) solution onto a clean, dry glass plate to form a thin film of uniform thickness.

    • Place the glass plate in a vacuum oven and cure the film using a staged heating program:

      • 100°C for 1 hour

      • 200°C for 1 hour

      • 300°C for 1 hour

    • After cooling to room temperature, carefully peel the resulting polyimide film from the glass plate.

Protocol 2: One-Step High-Temperature Solution Polycondensation

This protocol is suitable for the direct synthesis of soluble polyimides.

Materials:

  • This compound (BAPB)

  • 1,4-Bis(3,4-dicarboxyphenoxy)benzene dianhydride (HQDPA)

  • m-Cresol

  • Isoquinoline (catalyst)

  • Ethanol

  • Nitrogen gas (inert atmosphere)

Procedure:

  • To a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser, add equimolar amounts of this compound (BAPB) and 1,4-Bis(3,4-dicarboxyphenoxy)benzene dianhydride (HQDPA).

  • Add a sufficient amount of m-cresol to achieve a solids content of 10% (w/w).

  • Add a few drops of isoquinoline as a catalyst.

  • Heat the reaction mixture to 200°C under a continuous nitrogen purge and maintain this temperature for 8 hours. Water formed during the reaction is removed by azeotropic distillation with m-cresol.

  • After cooling the viscous solution to room temperature, precipitate the polymer by pouring the solution into an excess of ethanol with vigorous stirring.

  • Collect the fibrous polymer precipitate by filtration, wash thoroughly with ethanol, and dry in a vacuum oven at 150°C for 12 hours.

Visualizations

Polyimide Synthesis Workflow

Polyimide_Synthesis_Workflow cluster_two_step Two-Step Method cluster_one_step One-Step Method Reactants Reactants: This compound (Diamine) + Aromatic Dianhydride Polyamic_Acid Poly(amic acid) Formation (in Polar Aprotic Solvent, e.g., NMP) Reactants->Polyamic_Acid High_Temp_Polycondensation High-Temperature Solution Polycondensation (in High-Boiling Solvent, e.g., m-cresol) Reactants->High_Temp_Polycondensation Imidization Imidization (Thermal or Chemical) Polyamic_Acid->Imidization Cyclodehydration Polyimide Polyimide Imidization->Polyimide High_Temp_Polycondensation->Polyimide

Caption: General workflows for the two-step and one-step synthesis of polyimides.

Logical Relationship of Monomers to Polymer Properties

Monomer_Property_Relationship cluster_properties Key Properties Diamine This compound (BAPB) Polymer_Backbone Polymer Backbone Structure Diamine->Polymer_Backbone Dianhydride Aromatic Dianhydride (e.g., HQDPA, BTDA, 6FDA) Dianhydride->Polymer_Backbone Properties Final Polyimide Properties Polymer_Backbone->Properties Thermal_Stability Thermal Stability (Tg, Td) Properties->Thermal_Stability Mechanical_Strength Mechanical Strength (Tensile Strength, Modulus) Properties->Mechanical_Strength Solubility Solubility & Processability Properties->Solubility

Caption: Influence of monomer structure on final polyimide properties.

References

Application Notes: 4,4'-Bis(4-aminophenoxy)biphenyl in High-Performance Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,4'-Bis(4-aminophenoxy)biphenyl, hereafter referred to as BAPB, is a vital aromatic diamine monomer used in the synthesis of high-performance polymers. Its molecular structure, which consists of a rigid biphenyl core connected to two aminophenoxy units, provides an exceptional combination of thermal stability, mechanical strength, and processability to the resulting polymers.[1][2] BAPB is a crucial building block for advanced materials, particularly polyimides and polyamides, which are extensively used in demanding applications within the aerospace, electronics, and automotive industries.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis and characterization of high-performance polymers derived from BAPB.

Logical Relationship: From Monomer to High-Performance Polymer

The synthesis of high-performance polymers using BAPB is a multi-step process that begins with the synthesis of the monomer itself, followed by polymerization into either polyimide or polyamide, and concluding with material characterization.

G cluster_0 Monomer Synthesis cluster_1 Polymerization cluster_2 Application Biphenol 4,4'-Biphenol Nitro_Intermediate 4,4'-Bis(4-nitrophenoxy)biphenyl Biphenol->Nitro_Intermediate Nucleophilic Substitution BAPB_Monomer This compound (BAPB) Nitro_Intermediate->BAPB_Monomer Catalytic Reduction Polyimide Polyimide BAPB_Monomer->Polyimide with Dianhydride Polyamide Polyamide BAPB_Monomer->Polyamide with Diacid Chloride High_Performance_Materials High-Performance Materials (Films, Coatings, Composites) Polyimide->High_Performance_Materials Polyamide->High_Performance_Materials

Caption: Overall workflow from BAPB monomer synthesis to polymer application.

I. Synthesis of BAPB Monomer

The preparation of the BAPB diamine monomer is a critical first step. A common and effective method involves a two-step process starting from 4,4'-biphenol.[2]

Experimental Protocol: Synthesis of this compound (BAPB)

Step 1: Synthesis of 4,4'-Bis(4-nitrophenoxy)biphenyl

  • Under nitrogen protection, add 4,4'-biphenol, p-nitrochlorobenzene, a salt-forming agent (e.g., potassium carbonate), and a strong-polarity aprotic solvent (e.g., N,N-dimethylformamide, DMF) to a reaction flask.

  • Heat the mixture to reflux at 130-140°C for 3-5 hours.[2]

  • Perform hot filtration to remove inorganic salts.

  • Cool the filtrate and precipitate the product by adding deionized water.

  • Filter, wash the crude product with water and ethanol, and dry to obtain 4,4'-bis(4-nitrophenoxy)biphenyl.

Step 2: Reduction to this compound (BAPB)

  • In a pressure reactor under nitrogen, add the 4,4'-bis(4-nitrophenoxy)biphenyl intermediate, an ester-based organic solvent (e.g., ethyl acetate), a catalyst (e.g., Ni or Pd/C), and an organic amine (e.g., triethylamine).[2]

  • Pressurize the reactor with hydrogen to 10-20 atm.

  • Heat the reaction to 40-70°C and maintain for 5-8 hours.[2]

  • After cooling, filter the mixture to remove the catalyst.

  • Remove the solvent from the filtrate under reduced pressure.

  • The resulting white solid powder is the final product, this compound. A purity of >99.9% and a yield of over 99% can be achieved with this method.[2]

II. Application in Polyimides

Polyimides are synthesized via a two-step polycondensation reaction between a diamine, such as BAPB, and an aromatic tetracarboxylic dianhydride.[1] The process first yields a soluble poly(amic acid) precursor, which is then converted to the final polyimide.[1]

Polyimide Synthesis Workflow

G Monomers BAPB Diamine + Aromatic Dianhydride Mixing Stirring at Room Temperature Monomers->Mixing Solvent Polar Aprotic Solvent (e.g., NMP, DMAc) Solvent->Mixing PAA Poly(amic acid) Solution Mixing->PAA Casting Solution Casting (Film Formation) PAA->Casting Imidization Thermal or Chemical Cyclodehydration Casting->Imidization Polyimide Polyimide Film Imidization->Polyimide

Caption: General two-step synthesis of polyimides from BAPB.

Experimental Protocol: Polyimide Synthesis

  • In a dry, nitrogen-purged flask, dissolve an equimolar amount of BAPB in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).

  • Slowly add an equimolar amount of an aromatic dianhydride (e.g., PMDA, BPDA, 6FDA) to the solution with constant stirring.

  • Continue stirring at room temperature for 12-24 hours to form a viscous poly(amic acid) solution. The inherent viscosity should be monitored to confirm polymerization.[4]

  • Cast the poly(amic acid) solution onto a glass plate to form a uniform film.

  • Thermal Imidization : Place the cast film in a vacuum oven and heat in a stepwise manner, for example: 100°C (1h), 200°C (1h), and finally 300-350°C (1h) to complete the cyclodehydration process.[5]

  • Chemical Imidization : Alternatively, add a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) to the poly(amic acid) solution before casting. This method can yield polyimides with better solubility.[4]

  • After cooling, peel the resulting flexible and tough polyimide film from the substrate.

Properties of BAPB-Based Polyimides

Polyimides derived from BAPB and its analogues exhibit excellent thermal stability and mechanical properties. The specific properties can be tailored by selecting different dianhydride co-monomers.

Polymer System (Diamine + Dianhydride)Tg (°C)Td10% (°C)¹Tensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)SolubilityRef.
BAPC² + Various Dianhydrides188-240>473 (in air)---Good in NMP, DMAc[6]
BAPB-analogue³ + Various Dianhydrides252-278>529 (in N₂)101-1182.1-2.811-32Poor (thermal imid.)[4]
HFBAPP⁴ + BPADA⁵--92.682.8621.16Excellent in THF, EA[7]
BAPB-analogue⁶ + Various Dianhydrides272-276514-533 (in N₂)---Soluble[8]

¹ Temperature at 10% weight loss. ² BAPC: 1,1-bis[4-(4-aminophenoxy)phenyl]cyclohexane, a structural analogue of BAPB. ³ 4,4'-Bis(4-aminophenoxy)benzophenone, a ketone-containing analogue. ⁴ HFBAPP: 2,2-bis[4-(4-aminophenoxy)phenyl]hexafluoropropane. ⁵ BPADA: 4,4′-(4,4′-isopropylidenediphenoxy)bis(phthalic anhydride). ⁶ B4AP: 4,4'-bis((4-aminophenoxy)methyl)-1,1'-biphenyl.

III. Application in Polyamides

Aromatic polyamides (aramids) are another class of high-performance polymers that can be synthesized using BAPB. These polymers are known for their outstanding strength and thermal resistance. The synthesis is typically achieved through direct polycondensation.

Experimental Protocol: Polyamide Synthesis

  • In a flask equipped with a stirrer and under a nitrogen atmosphere, dissolve BAPB and an equimolar amount of an aromatic dicarboxylic acid (e.g., terephthalic acid, isophthalic acid) in NMP containing a solubilizing agent like calcium chloride.

  • Add a condensing agent, such as triphenyl phosphite and pyridine (Yamazaki phosphorylation reaction), to the mixture.[9]

  • Heat the reaction mixture to 100-120°C and stir for 3-5 hours.[6][9]

  • After the reaction is complete, pour the viscous solution into a non-solvent like ethanol or methanol to precipitate the polyamide.

  • Filter the polymer, wash it thoroughly with hot water and ethanol to remove residual salts and solvent, and dry under vacuum at 100°C.[10]

  • The resulting polyamide can be dissolved in a suitable solvent (e.g., DMAc) and cast into films.

Properties of BAPB-Based Polyamides

Polyamides synthesized from BAPB and its structural variants demonstrate high thermal stability and good mechanical properties, coupled with improved solubility compared to traditional aramids.

Polymer System (Diamine + Diacid)Tg (°C)Td10% (°C)¹Tensile Strength (MPa)Tensile Modulus (GPa)Inherent Viscosity (dL/g)SolubilityRef.
BAPC² + Various Diacids188-240473-499 (in air)--0.97-1.61Good in NMP, DMAc[6]
4,4'-(Biphenyl)CH₂COOH³ + Various Diamines210-261620-710 (in N₂)--0.52-0.96Good in NMP, DMF, DMSO[9]
Adamantyl-Diamine⁴ + Various Diacids240-300>450 (in N₂)77-921.5-2.50.43-1.03Good in DMAc, THF[10]
PBAB⁵ + TPC⁶292.7465.5113.5--Soluble in polar organic solvents[11]

¹ Temperature at 10% weight loss. ² BAPC: 1,1-bis[4-(4-aminophenoxy)phenyl]cyclohexane. ³ Diacid monomer: 4,4'-bis(4-carboxymethylene)biphenyl, polymerized with various diamines. ⁴ 4-(1-adamantyl)-1,3-bis-(4-aminophenoxy)benzene. ⁵ PBAB: 1,4-bis(4-aminophenoxy) benzene. ⁶ TPC: Terephthaloyl chloride.

References

Application Notes and Protocols for Flexible Polyimide Aerogels Utilizing 4,4'-Bis(4-aminophenoxy)biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Flexible polyimide aerogels represent a significant advancement in lightweight, thermally insulating, and mechanically robust materials. Their inherent flexibility opens up new applications in aerospace, electronics, and specialized industrial sectors where conformity to complex shapes and resilience to mechanical stress are paramount. A key component in the synthesis of these advanced materials is the diamine monomer, which significantly influences the final properties of the aerogel. This document provides detailed application notes and experimental protocols for the synthesis and characterization of flexible polyimide aerogels using 4,4'-Bis(4-aminophenoxy)biphenyl as a critical diamine monomer. The biphenyl group within this monomer imparts a degree of rigidity and thermal stability to the polymer backbone, while the ether linkages provide the necessary flexibility for the resulting aerogel.

Applications

Polyimide aerogels synthesized with this compound are particularly suited for applications requiring a combination of low density, excellent thermal insulation, and good mechanical flexibility. Potential applications include:

  • Aerospace: As lightweight thermal insulation for spacecraft, launch vehicles, and planetary rovers, where materials must withstand extreme temperature variations and mechanical stresses during launch and operation. Their flexibility allows for application to curved surfaces and deployable structures.

  • Electronics: As low-dielectric constant substrates for flexible circuits and antennas, enabling the development of next-generation wearable and conformal electronic devices.

  • Industrial Insulation: For high-temperature insulation in industrial processes, where complex geometries and the need for durable, non-brittle materials are critical.

  • Cryogenic Storage and Transport: As insulation for cryogenic tanks and transfer lines, leveraging their low thermal conductivity at cryogenic temperatures.

Quantitative Data Summary

The following tables summarize typical quantitative data for flexible polyimide aerogels synthesized using this compound in combination with various dianhydrides. It is important to note that specific values can vary depending on the precise synthesis conditions, including the choice of dianhydride, crosslinker, and processing parameters.

Table 1: Physical and Mechanical Properties of Flexible Polyimide Aerogels

PropertyTypical Value Range
Density (g/cm³)0.08 - 0.20
Porosity (%)85 - 95
BET Surface Area (m²/g)250 - 450
Young's Modulus (MPa)2.0 - 10.0
Compressive Strength (MPa)0.5 - 2.0
Shrinkage (%)< 15

Table 2: Thermal Properties of Flexible Polyimide Aerogels

PropertyTypical Value Range
Thermal Conductivity (mW/m·K) at room temperature20 - 35
Glass Transition Temperature (Tg) (°C)250 - 300
5% Weight Loss Temperature (TGA, in N₂) (°C)> 450

Experimental Protocols

This section details the experimental protocols for the synthesis and characterization of flexible polyimide aerogels using this compound.

Synthesis of Poly(amic acid) (PAA) Sol

The synthesis of flexible polyimide aerogels begins with the formation of a poly(amic acid) (PAA) sol via a polycondensation reaction between the diamine and a dianhydride.

Materials:

  • This compound (BAPB)

  • Pyromellitic dianhydride (PMDA) or other suitable dianhydride (e.g., 3,3',4,4'-Biphenyltetracarboxylic dianhydride - BPDA)

  • N,N-dimethylacetamide (DMAc) (anhydrous)

  • Crosslinking agent (e.g., 1,3,5-triaminophenoxybenzene - TAPOB)

Procedure:

  • In a nitrogen-purged glovebox or under a dry nitrogen atmosphere, dissolve a stoichiometric amount of this compound and the crosslinking agent in anhydrous DMAc with gentle stirring until a clear solution is obtained.

  • Slowly add a stoichiometric amount of the dianhydride powder to the diamine solution in small portions over 30-60 minutes with continuous stirring.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours to ensure the formation of a viscous poly(amic acid) sol. The viscosity of the sol will increase as the polymerization progresses.

Gelation and Chemical Imidization

The PAA sol is then converted into a crosslinked polyimide gel through chemical imidization.

Materials:

  • Poly(amic acid) sol from the previous step

  • Acetic anhydride (dehydrating agent)

  • Pyridine (catalyst)

Procedure:

  • To the PAA sol, add a stoichiometric excess of acetic anhydride and pyridine with gentle stirring. A typical molar ratio of PAA repeating unit:acetic anhydride:pyridine is 1:4:4.

  • Pour the resulting solution into desired molds (e.g., syringes, petri dishes).

  • Allow the molds to stand at room temperature for 24-48 hours for gelation and imidization to occur. The sol will transform into a solid, solvent-filled gel.

Solvent Exchange

To prepare the gel for supercritical drying, the original solvent (DMAc) must be replaced with a solvent suitable for supercritical extraction, typically ethanol or acetone.

Procedure:

  • Carefully remove the gels from their molds and place them in a bath of a 50:50 (v/v) mixture of DMAc and ethanol. Allow the gels to soak for 24 hours.

  • Transfer the gels to a fresh bath of 100% ethanol. Repeat this solvent exchange with fresh ethanol every 24 hours for a total of 3-4 exchanges to ensure complete removal of DMAc.

Supercritical Drying

Supercritical drying is a critical step to remove the solvent from the gel pores without causing the porous structure to collapse.

Procedure:

  • Place the solvent-exchanged gels into the chamber of a supercritical fluid dryer.

  • Pressurize the chamber with liquid carbon dioxide (CO₂) at a temperature below its critical point (e.g., 10-15 °C).

  • Allow the liquid CO₂ to flush the chamber and replace the ethanol within the gels. This process is typically carried out over several hours to days, depending on the size and thickness of the gels.

  • Once the ethanol has been sufficiently replaced, slowly heat the chamber above the critical temperature of CO₂ (31.1 °C) and adjust the pressure above its critical pressure (7.38 MPa).

  • Slowly depressurize the chamber at a controlled rate while maintaining the temperature above the critical point. This allows the CO₂ to be removed as a supercritical fluid, leaving behind a dry, porous aerogel.

Characterization

A suite of characterization techniques is employed to evaluate the properties of the resulting flexible polyimide aerogels.

  • Density and Porosity: The bulk density is determined from the mass and volume of the aerogel monolith. The skeletal density is measured using helium pycnometry, and the porosity is calculated from the bulk and skeletal densities.

  • Morphology: The internal microstructure and pore size distribution are visualized using Scanning Electron Microscopy (SEM).

  • Surface Area: The specific surface area is determined by the Brunauer-Emmett-Teller (BET) method using nitrogen adsorption-desorption isotherms.

  • Mechanical Properties: The compressive modulus and strength are measured using a universal testing machine. Flexibility can be qualitatively assessed by bending the aerogel samples.

  • Thermal Properties: Thermal conductivity is measured using a transient plane source or guarded hot plate method. Thermal stability is evaluated by Thermogravimetric Analysis (TGA), and the glass transition temperature (Tg) is determined by Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA).

Visualizations

Synthesis_Workflow cluster_synthesis Polyimide Aerogel Synthesis PAA_Sol Poly(amic acid) Sol Formation (BAPB + Dianhydride in DMAc) Gelation Gelation & Imidization (Acetic Anhydride + Pyridine) PAA_Sol->Gelation Chemical Reaction Solvent_Exchange Solvent Exchange (DMAc to Ethanol) Gelation->Solvent_Exchange Solvent Replacement Supercritical_Drying Supercritical CO2 Drying Solvent_Exchange->Supercritical_Drying Preparation for Drying Aerogel Flexible Polyimide Aerogel Supercritical_Drying->Aerogel Final Product

Caption: Workflow for the synthesis of flexible polyimide aerogels.

Characterization_Workflow cluster_characterization Aerogel Characterization cluster_physical Physical Properties cluster_mechanical Mechanical Properties cluster_thermal Thermal Properties Aerogel Flexible Polyimide Aerogel Density Density & Porosity Aerogel->Density Morphology Morphology (SEM) Aerogel->Morphology Surface_Area Surface Area (BET) Aerogel->Surface_Area Compression Compressive Strength Aerogel->Compression Flexibility Flexibility Test Aerogel->Flexibility Conductivity Thermal Conductivity Aerogel->Conductivity Stability Thermal Stability (TGA) Aerogel->Stability Tg Glass Transition (DSC/DMA) Aerogel->Tg

Caption: Experimental workflow for aerogel characterization.

Monomer_Property_Relationship cluster_structure Molecular Structure Features cluster_properties Resulting Aerogel Properties Monomer This compound (BAPB Monomer) Biphenyl Rigid Biphenyl Group Monomer->Biphenyl Ether Flexible Ether Linkages Monomer->Ether Stability High Thermal Stability Biphenyl->Stability Strength Good Mechanical Strength Biphenyl->Strength Flexibility Inherent Flexibility Ether->Flexibility

Caption: Relationship between monomer structure and aerogel properties.

Application Notes and Protocols: Preparation of Gas Separation Membranes from 4,4'-Bis(4-aminophenoxy)biphenyl-based Polyimides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2] These properties make them prime candidates for the fabrication of gas separation membranes, which are crucial in industrial processes such as natural gas purification, hydrogen recovery, and air separation.[2][3] The performance of a polyimide membrane, specifically its permeability and selectivity, is intrinsically linked to the chemical structure of its repeating unit.[4] By carefully selecting the dianhydride and diamine monomers, one can tailor the polymer's fractional free volume (FFV), chain rigidity, and inter-chain interactions to optimize the transport of specific gases.[1][5]

This document provides detailed protocols for the synthesis of the diamine monomer 4,4'-Bis(4-aminophenoxy)biphenyl (BAPB), its subsequent polymerization with various aromatic dianhydrides to form polyimides, and the fabrication of dense polymer membranes for gas separation applications.

Experimental Protocols

Protocol 1: Synthesis of this compound (BAPB) Monomer

This protocol is adapted from the synthetic route described for the preparation of the BAPB diamine.[6] The synthesis is a two-step process involving a nucleophilic substitution reaction to form a dinitro intermediate, followed by a reduction to yield the final diamine.

Step 1: Synthesis of 4,4'-Bis(4-nitrophenoxy)biphenyl

  • To a reaction flask equipped with a nitrogen inlet, mechanical stirrer, and reflux condenser, add 4,4'-biphenol and p-chloronitrobenzene as raw materials.

  • Add a salt-forming agent (e.g., potassium carbonate) and a strong-polarity aprotic solvent (e.g., N,N-dimethylformamide or DMAc).

  • Under nitrogen protection, heat the mixture to 130-140 °C and allow it to reflux for 3-5 hours.[6]

  • After the reaction is complete, filter the hot mixture to remove inorganic salts.

  • Slowly add deionized water to the filtrate to precipitate the product.

  • Cool the mixture, collect the precipitate by filtration, wash thoroughly with water and ethanol, and dry under vacuum to obtain 4,4'-Bis(4-nitrophenoxy)biphenyl.

Step 2: Reduction to this compound (BAPB)

  • Charge a high-pressure reactor with the 4,4'-Bis(4-nitrophenoxy)biphenyl synthesized in the previous step.

  • Add an organic solvent such as ethyl acetate, an organic amine (e.g., triethylamine), and a hydrogenation catalyst (e.g., Nickel or Palladium on carbon).[6]

  • Seal the reactor and purge with nitrogen, then pressurize with hydrogen to 10-20 atm.

  • Heat the reaction to 40-70 °C and maintain for 5-8 hours with vigorous stirring.[6]

  • After the reaction, cool the reactor to room temperature and carefully vent the hydrogen.

  • Filter the mixture to remove the catalyst.

  • Remove the solvent from the filtrate under reduced pressure.

  • The resulting solid can be purified by recrystallization to yield high-purity this compound.[6]

cluster_step1 Step 1: Dinitro Intermediate Synthesis cluster_step2 Step 2: Reduction to Diamine A1 4,4'-Biphenol + p-Chloronitrobenzene A2 Add K₂CO₃, DMAc (Solvent) A1->A2 A3 Reflux at 130-140°C (3-5h under N₂) A2->A3 A4 Hot Filtration A3->A4 A5 Precipitate in Water A4->A5 A6 Filter, Wash, Dry A5->A6 A7 4,4'-Bis(4-nitrophenoxy)biphenyl A6->A7 B1 Dinitro Intermediate A7->B1 B2 Add Ethyl Acetate, Catalyst (Ni or Pd/C) B1->B2 B3 Hydrogenation (10-20 atm, 40-70°C, 5-8h) B2->B3 B4 Catalyst Filtration B3->B4 B5 Solvent Removal B4->B5 B6 Recrystallization B5->B6 B7 This compound (BAPB Monomer) B6->B7 cluster_paa Step 1: Poly(amic acid) Synthesis cluster_imidization Step 2: Imidization cluster_chem Chemical Imidization cluster_therm Thermal Imidization P1 Dissolve BAPB Diamine in dry DMAc/NMP P2 Add equimolar Dianhydride (e.g., 6FDA) P1->P2 P3 Stir at RT for 12-24h under N₂ P2->P3 P4 Viscous Poly(amic acid) Solution P3->P4 C1 Add Acetic Anhydride + Pyridine P4->C1 T1 Cast PAA Solution P4->T1 C2 Heat to 60-80°C C1->C2 C3 Precipitate in Methanol C2->C3 C4 Filter, Wash, Dry C3->C4 PI_Product Polyimide Powder C4->PI_Product T2 Stepwise Heating (e.g., 100→200→350°C) T1->T2 T3 Polyimide Film T2->T3 M1 Polyimide Powder M2 Dissolve in Solvent (5-15% w/v) M1->M2 M3 Filter Solution (1-5 µm) M2->M3 M4 Cast on Level Glass Plate M3->M4 M5 Slow Solvent Evaporation (24h at RT) M4->M5 M6 Peel Membrane from Substrate M5->M6 M7 Thermal Annealing (Vacuum Oven) M6->M7 M8 Dense Polyimide Membrane M7->M8 M9 Gas Permeation Testing M8->M9

References

Synthesis of Covalent Organic Frameworks Using 4,4'-Bis(4-aminophenoxy)biphenyl: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and tunable functionalities. Their inherent porosity, high surface area, and chemical stability make them promising candidates for a wide range of applications, including drug delivery, catalysis, and sensing. This document provides detailed application notes and a comprehensive, albeit illustrative, protocol for the synthesis of a hypothetical polyimide-based Covalent Organic Framework (PI-COF) utilizing the diamine linker, 4,4'-Bis(4-aminophenoxy)biphenyl. This diamine is a particularly promising building block for COFs due to the thermal stability and structural integrity conferred by its biphenyl ether core.[1] While the direct synthesis of a COF from this specific monomer is not yet extensively documented in peer-reviewed literature, the provided protocol is based on established and reliable methods for the synthesis of analogous polyimide COFs.

Application Notes

The unique structural characteristics of COFs, such as their high surface area and tunable pore sizes, make them highly attractive for biomedical applications, particularly in drug delivery.[2] The ability to functionalize the porous channels of COFs allows for the targeted loading and controlled release of therapeutic agents. The synthesis of COFs from this compound is anticipated to yield materials with high thermal and chemical stability, which are critical attributes for drug carriers navigating physiological environments.

Potential Applications in Drug Development:

  • High-Capacity Drug Loading: The inherent porosity of COFs allows for the encapsulation of significant quantities of drug molecules, potentially reducing the required dosage frequency.

  • Controlled and Targeted Release: The surface of the COF can be functionalized with specific ligands to target diseased cells or tissues. Furthermore, the release of the drug can be triggered by specific stimuli present in the target microenvironment, such as pH or enzymes.

  • Biocompatibility: COFs are constructed from organic building blocks, offering the potential for the design of biocompatible and biodegradable frameworks, minimizing systemic toxicity.[3]

  • Combination Therapy: The tunable pores can be designed to accommodate multiple drugs, enabling combination therapies from a single carrier system.

Experimental Protocols

The following is a detailed, hypothetical protocol for the synthesis of a polyimide Covalent Organic Framework (PI-COF) from this compound and Pyromellitic Dianhydride (PMDA). This procedure is adapted from established methods for the synthesis of polyimide COFs from aromatic amines and dianhydrides.

Materials:

  • This compound (BAPB) (CAS No. 13080-85-8)

  • Pyromellitic Dianhydride (PMDA)

  • N-methyl-2-pyrrolidone (NMP)

  • Isoquinoline

  • Anhydrous Toluene

  • Anhydrous Acetone

  • Nitrogen gas (high purity)

Procedure: Solvothermal Synthesis of a BAPB-PMDA PI-COF

  • Preparation of Monomer Solution: In a 100 mL Schlenk flask, dissolve this compound (1.0 mmol) and Pyromellitic Dianhydride (1.0 mmol) in a mixture of NMP (20 mL) and isoquinoline (4 mL).

  • Sonication: Sonicate the mixture for 30 minutes to ensure complete dissolution and homogeneity of the monomers.

  • Degassing: Subject the flask to three freeze-pump-thaw cycles to remove dissolved gases, particularly oxygen, which can interfere with the polymerization.

  • Reaction Setup: Backfill the flask with high-purity nitrogen gas. The flask is then sealed and placed in a preheated oven at 120°C for 72 hours.

  • Isolation of the Product: After cooling to room temperature, the resulting precipitate is collected by filtration.

  • Washing and Purification: The collected solid is washed sequentially with anhydrous toluene and anhydrous acetone to remove any unreacted monomers and solvent. The product is then purified by Soxhlet extraction with acetone for 24 hours to ensure the removal of any residual impurities.

  • Drying: The purified PI-COF powder is dried under vacuum at 150°C for 12 hours.

Characterization:

The successful synthesis of the PI-COF can be confirmed through various analytical techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of imide linkages.

  • Powder X-ray Diffraction (PXRD): To determine the crystallinity and pore structure of the COF.

  • Brunauer-Emmett-Teller (BET) Analysis: To measure the surface area and pore volume.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology of the COF particles.

Data Presentation

The following table summarizes the expected quantitative data for the hypothetical BAPB-PMDA PI-COF, based on typical values for similar polyimide COFs reported in the literature.

PropertyExpected Value
BET Surface Area 500 - 1500 m²/g
Pore Volume 0.5 - 1.2 cm³/g
Pore Size 1.5 - 3.0 nm
Thermal Stability (TGA) > 450 °C in N₂
Crystallinity High (Confirmed by PXRD)

Visualizations

Diagram of the Synthetic Workflow:

G cluster_prep Monomer Preparation cluster_reaction Solvothermal Synthesis cluster_workup Product Isolation & Purification cluster_char Characterization Monomers This compound + Pyromellitic Dianhydride Solvent NMP / Isoquinoline Monomers->Solvent Dissolution Dissolution & Sonication Solvent->Dissolution Degassing Freeze-Pump-Thaw Cycles Dissolution->Degassing Homogeneous Solution Heating Heating at 120°C for 72h under N2 atmosphere Degassing->Heating Oxygen-free environment Filtration Filtration Heating->Filtration Precipitated PI-COF Washing Washing with Toluene & Acetone Filtration->Washing Purification Soxhlet Extraction Washing->Purification Drying Vacuum Drying at 150°C Purification->Drying Characterization FTIR, PXRD, BET, TGA, SEM, TEM Drying->Characterization Final PI-COF Product

Caption: Workflow for the synthesis and characterization of a BAPB-PMDA PI-COF.

Diagram of the Signaling Pathway Analogy in Drug Delivery:

G COF Drug-Loaded COF TargetCell Target Cell COF->TargetCell Targeting Stimulus Stimulus (e.g., Low pH, Enzyme) TargetCell->Stimulus Internalization & Microenvironment DrugRelease Drug Release Stimulus->DrugRelease Triggers TherapeuticEffect Therapeutic Effect DrugRelease->TherapeuticEffect Action

Caption: Conceptual pathway for targeted drug delivery and release using a COF carrier.

References

Application Notes and Protocols: Mechanical Properties of Polyimides Derived from 4,4'-Bis(4-aminophenoxy)biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the mechanical properties of polyimides synthesized from the diamine 4,4'-Bis(4-aminophenoxy)biphenyl (BAPB). This document includes a summary of key mechanical performance data, detailed experimental protocols for synthesis and characterization, and visual representations of the experimental workflow and structure-property relationships.

Introduction

Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical properties. Those derived from this compound are of particular interest due to the flexible ether linkages in the diamine backbone, which can impart improved processability and specific mechanical characteristics to the final polymer. These materials are promising candidates for applications in aerospace, electronics, and advanced composites.

Data Presentation: Mechanical Properties

The mechanical properties of polyimides derived from this compound are significantly influenced by the choice of the aromatic dianhydride used in the polymerization. The following table summarizes the key mechanical properties of BAPB-based polyimides with different dianhydrides.

DianhydrideTensile Strength (MPa)Elongation at Break (%)Tensile Modulus (GPa)Reference
3,3′,4,4′-Biphenyltetracarboxylic dianhydride (BPDA)121.6161.97[1]
4,4'-Oxydiphthalic anhydride (ODPA)105.4 - 125.36 - 13Not Specified[1]
Benzophenone-3,3',4,4'-tetracarboxylic dianhydride (BTDA)101 - 11811 - 322.1 - 2.8[2]
Pyromellitic dianhydride (PMDA)114.193.583.23[3]
2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA)10791.5[4]

Experimental Protocols

I. Synthesis of BAPB-Based Polyimides (Two-Step Method)

This protocol outlines the conventional two-step synthesis of polyimides, which involves the formation of a poly(amic acid) precursor followed by thermal imidization.[5]

Materials:

  • This compound (BAPB)

  • Aromatic dianhydride (e.g., BPDA, ODPA, BTDA, PMDA, 6FDA)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Argon or Nitrogen gas

  • Glass reaction kettle with a mechanical stirrer, nitrogen/argon inlet, and drying tube

  • Glass plates for film casting

  • Vacuum oven or furnace with temperature programming

Procedure:

  • Poly(amic acid) Synthesis:

    • In a clean, dry glass reaction kettle, dissolve an equimolar amount of this compound in anhydrous NMP under a slow stream of argon or nitrogen.

    • Stir the solution gently with a mechanical stirrer until the diamine is completely dissolved.

    • Gradually add an equimolar amount of the chosen aromatic dianhydride powder to the solution in small portions over a period of 1-2 hours.

    • Continue stirring the reaction mixture at room temperature for 24 hours under an inert atmosphere. The viscosity of the solution will increase significantly as the poly(amic acid) forms.

  • Film Casting:

    • Pour the viscous poly(amic acid) solution onto clean, dry, and level glass plates.

    • Use a doctor blade or a casting knife to spread the solution evenly to a desired thickness.

    • Place the cast films in a dust-free, low-humidity environment at room temperature for 12-24 hours to allow for slow solvent evaporation.

  • Thermal Imidization:

    • Transfer the glass plates with the partially dried films to a programmable vacuum oven or furnace.

    • Heat the films according to the following temperature program:

      • 100°C for 1 hour

      • 200°C for 1 hour

      • 300°C for 1 hour[6]

    • Cool the oven slowly to room temperature.

    • Carefully peel the resulting polyimide films from the glass substrates.

II. Mechanical Property Testing

This protocol describes the procedure for determining the tensile properties of the prepared polyimide films.

Equipment:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Film cutting die or precision cutter to prepare dumbbell-shaped specimens (according to ASTM D638 or ISO 527 standards)

  • Micrometer for measuring film thickness

Procedure:

  • Specimen Preparation:

    • Cut at least five dumbbell-shaped specimens from the prepared polyimide films using a die or precision cutter.

    • Measure the thickness of each specimen at several points within the gauge length and calculate the average thickness.

  • Tensile Testing:

    • Set up the Universal Testing Machine with appropriate grips for thin films.

    • Mount a specimen in the grips, ensuring it is aligned vertically and not slipping.

    • Set the crosshead speed (strain rate) as specified by the relevant standard (e.g., 5 mm/min for ASTM D882).

    • Start the test and record the load-elongation curve until the specimen fractures.

    • Repeat the test for all specimens.

  • Data Analysis:

    • From the load-elongation curve, calculate the following properties:

      • Tensile Strength: The maximum stress the material can withstand before breaking.

      • Elongation at Break: The percentage increase in length at the point of fracture.

      • Tensile Modulus (Young's Modulus): The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.

    • Calculate the average and standard deviation for each property from the tested specimens.

Mandatory Visualizations

G cluster_synthesis Polyimide Synthesis cluster_processing Film Processing and Imidization cluster_characterization Mechanical Characterization Diamine This compound (Diamine) PAA_Formation Poly(amic acid) Formation (Room Temperature, 24h, Inert Atmosphere) Diamine->PAA_Formation Dianhydride Aromatic Dianhydride Dianhydride->PAA_Formation Solvent NMP Solvent Solvent->PAA_Formation Film_Casting Film Casting on Glass Substrate PAA_Formation->Film_Casting Viscous Solution Thermal_Imidization Thermal Imidization (Stepwise heating to 300°C) Film_Casting->Thermal_Imidization Cast Film PI_Film Polyimide Film Thermal_Imidization->PI_Film Specimen_Prep Specimen Preparation (Dumbbell Shape) PI_Film->Specimen_Prep Tensile_Testing Tensile Testing (UTM) Specimen_Prep->Tensile_Testing Data_Analysis Data Analysis Tensile_Testing->Data_Analysis Mechanical_Properties Tensile Strength Elongation at Break Young's Modulus Data_Analysis->Mechanical_Properties

Caption: Experimental workflow for synthesis and mechanical characterization.

G cluster_structure Molecular Structure cluster_properties Resulting Mechanical Properties Diamine This compound (Flexible Ether Linkages) High_Strength High Tensile Strength Diamine->High_Strength Influences Good_Flexibility Good Flexibility (Elongation at Break) Diamine->Good_Flexibility Contributes to Dianhydride Aromatic Dianhydride (Rigid Imide Rings) Dianhydride->High_Strength Contributes to Dianhydride->Good_Flexibility Influences High_Stiffness High Stiffness (Tensile Modulus) Dianhydride->High_Stiffness Contributes to

Caption: Structure-property relationship in BAPB-based polyimides.

References

Application Notes and Protocols: Dielectric Properties of Polyimides Based on 4,4'-Bis(4-aminophenoxy)biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dielectric properties of polyimides derived from the diamine 4,4'-Bis(4-aminophenoxy)biphenyl. This document includes a summary of key dielectric and thermal properties, detailed experimental protocols for the synthesis of these polyimides, and methods for the characterization of their dielectric performance. The information is intended to guide researchers in the development of advanced polymer dielectrics for applications in electronics and other fields.

Introduction

Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. Aromatic polyimides, in particular, are of significant interest for applications in the microelectronics industry as interlayer dielectrics, flexible printed circuit boards, and packaging materials. The dielectric properties of these materials, specifically a low dielectric constant (low-k) and low dielectric loss, are critical for minimizing signal delay, crosstalk, and power dissipation in high-frequency electronic devices.

The incorporation of flexible ether linkages and bulky phenyl groups, such as those present in this compound, into the polyimide backbone can disrupt chain packing and reduce intermolecular interactions. This molecular design strategy is often employed to lower the dielectric constant and improve the processability of the resulting polymers. This document explores the synthesis and dielectric characterization of polyimides based on this diamine when reacted with various aromatic dianhydrides.

Data Presentation: Properties of Polyimides

The following table summarizes the key thermal and dielectric properties of polyimides synthesized from diamines structurally similar to this compound and various aromatic dianhydrides. The data is compiled from scientific literature and serves as a reference for expected performance.

DianhydrideDiamineDielectric Constant (k)Dielectric Loss (tan δ)Glass Transition Temperature (Tg) [°C]5% Weight Loss Temperature (Td5) [°C]
PMDAPSNH₂¹2.70.016265515
ODPAPSNH₂¹2.60.015237496
6FDAPSNH₂¹2.70.015259508
PMDAPFNH₂²2.40.010265530
ODPAPFNH₂²2.40.009244508
6FDAPFNH₂²2.40.010259521
BPDAODA³< 3.0< 0.004 (at 100 Hz)290> 500
PMDAODA³> 3.0< 0.004 (at 100 Hz)302> 500

¹ PSNH₂: bis[4-(4-(4-aminophenoxy)-2-tert-butylphenoxy)phenyl] sulfone[1][2] ² PFNH₂: 4,4′-bis[4-(4-(aminophenoxy)-2-tert-butylphenoxy)perfluorobiphenyl[1][2] ³ ODA: 4,4'-oxydianiline[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis of polyimides from this compound and the subsequent characterization of their dielectric properties.

Synthesis of Polyimide Films (Two-Step Method)

This protocol describes the synthesis of a poly(amic acid) precursor followed by thermal imidization to form the final polyimide film.

Materials:

  • This compound (BAPB)

  • Aromatic dianhydride (e.g., Pyromellitic dianhydride (PMDA), 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA), 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA), 4,4'-Oxydiphthalic anhydride (ODPA))

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Argon or Nitrogen gas

  • Glass plates

  • Doctor blade or spin coater

  • Programmable oven or furnace

Protocol:

  • Drying of Monomers: Dry the diamine (BAPB) and the chosen dianhydride in a vacuum oven at 120 °C for at least 4 hours to remove any residual moisture.

  • Poly(amic acid) Synthesis:

    • In a three-necked flask equipped with a mechanical stirrer and an argon/nitrogen inlet, dissolve a specific molar amount of BAPB in anhydrous NMP under a gentle stream of inert gas.

    • Once the diamine has completely dissolved, add an equimolar amount of the dianhydride to the solution in small portions over 30 minutes.

    • Continue stirring the reaction mixture at room temperature for 24 hours to ensure the formation of a viscous poly(amic acid) solution.

  • Film Casting:

    • Filter the poly(amic acid) solution through a 5 µm filter to remove any particulate matter.

    • Cast the filtered solution onto a clean, dry glass plate using a doctor blade or a spin coater to achieve a uniform thickness.

  • Thermal Imidization:

    • Place the coated glass plate in a programmable oven or furnace.

    • Perform a stepwise thermal curing process to convert the poly(amic acid) to polyimide and to remove the solvent. A typical heating schedule is as follows:

      • 80 °C for 1 hour

      • 150 °C for 1 hour

      • 200 °C for 1 hour

      • 250 °C for 1 hour

      • 300 °C for 1 hour

    • Allow the oven to cool down slowly to room temperature.

  • Film Removal:

    • Carefully peel the resulting polyimide film from the glass substrate. The film should be flexible and self-supporting.

Measurement of Dielectric Properties

This protocol outlines the procedure for measuring the dielectric constant and dielectric loss of the prepared polyimide films using an LCR meter.

Materials and Equipment:

  • Polyimide film sample

  • LCR meter (e.g., Keysight E4980A)

  • Dielectric test fixture (parallel plate capacitor)

  • Micrometer for thickness measurement

  • Conductive paint or sputtering system for electrode deposition

  • Environmental chamber (optional, for temperature-dependent measurements)

Protocol:

  • Sample Preparation:

    • Cut a circular or square sample from the prepared polyimide film.

    • Measure the thickness of the film at several points using a micrometer and calculate the average thickness.

    • Deposit circular electrodes of a known diameter on both sides of the film using conductive silver paint or by sputtering a metal (e.g., gold, aluminum). Ensure the electrodes are perfectly aligned.

  • Instrument Setup:

    • Connect the dielectric test fixture to the LCR meter.

    • Perform an open and short circuit calibration of the LCR meter and the test fixture according to the manufacturer's instructions to eliminate stray capacitance and inductance.

  • Measurement:

    • Carefully place the prepared polyimide film sample between the parallel plates of the dielectric test fixture, ensuring good contact between the electrodes on the film and the fixture's electrodes.

    • Set the desired frequency range for the measurement on the LCR meter (e.g., 1 kHz to 1 MHz).

    • Measure the capacitance (C) and the dissipation factor (D, or tan δ) of the sample at each frequency point.

  • Calculation of Dielectric Constant:

    • The dielectric constant (k or εr) can be calculated using the following formula for a parallel plate capacitor: k = (C * d) / (ε₀ * A) where:

      • C is the measured capacitance in Farads

      • d is the thickness of the polyimide film in meters

      • ε₀ is the permittivity of free space (8.854 x 10⁻¹² F/m)

      • A is the area of the electrode in square meters

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of polyimides based on this compound.

experimental_workflow cluster_synthesis Polyimide Synthesis cluster_characterization Characterization monomer_prep Monomer Preparation (Drying) paa_synthesis Poly(amic acid) Synthesis monomer_prep->paa_synthesis film_casting Film Casting paa_synthesis->film_casting imidization Thermal Imidization film_casting->imidization pi_film Polyimide Film imidization->pi_film dielectric_meas Dielectric Property Measurement pi_film->dielectric_meas thermal_analysis Thermal Analysis (TGA, DSC) pi_film->thermal_analysis mechanical_testing Mechanical Testing pi_film->mechanical_testing

Caption: Experimental workflow for polyimide synthesis and characterization.

Structure-Property Relationship

This diagram illustrates the logical relationship between the chemical structure of the monomers and the resulting dielectric properties of the polyimide.

structure_property cluster_structure Monomer Chemical Structure cluster_polymer_props Polymer Properties cluster_dielectric Dielectric Properties diamine Diamine (this compound) chain_packing Intermolecular Chain Packing diamine->chain_packing Influences free_volume Free Volume diamine->free_volume Increases dianhydride Dianhydride (e.g., PMDA, 6FDA, BPDA) dianhydride->chain_packing Influences polarity Molecular Polarity dianhydride->polarity Determines dielectric_const Dielectric Constant (k) chain_packing->dielectric_const Affects polarity->dielectric_const Increases dielectric_loss Dielectric Loss (tan δ) polarity->dielectric_loss Increases free_volume->dielectric_const Decreases

Caption: Influence of monomer structure on polyimide dielectric properties. of monomer structure on polyimide dielectric properties.

References

Application Notes and Protocols for the Polymerization of 4,4'-Bis(4-aminophenoxy)biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Bis(4-aminophenoxy)biphenyl is a versatile aromatic diamine monomer crucial for the synthesis of high-performance polymers such as polyamides and polyimides. These polymers are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for a wide array of applications in aerospace, electronics, and advanced materials development. The incorporation of the flexible ether linkages and the rigid biphenyl group in the monomer's structure imparts a unique combination of processability and performance to the resulting polymers.

This document provides detailed protocols for the synthesis of polyamides and polyimides using this compound as the diamine monomer.

Polymerization of this compound: Polyamide Synthesis via Low-Temperature Solution Polycondensation

Aromatic polyamides, often referred to as aramids, can be synthesized through the low-temperature solution polycondensation of an aromatic diamine with an aromatic diacid chloride. This method is advantageous as it proceeds at low temperatures, minimizing side reactions and allowing for the formation of high molecular weight polymers.

Experimental Protocol

Materials:

  • This compound (BAPB)

  • Terephthaloyl chloride (TPC)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Lithium chloride (LiCl), anhydrous

  • Pyridine, anhydrous

  • Methanol

  • Nitrogen gas (high purity)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Dropping funnel

  • Low-temperature bath (e.g., ice-salt bath)

  • Beaker

  • Filter funnel and filter paper

  • Vacuum oven

Procedure:

  • Drying of Glassware: Thoroughly dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.

  • Reaction Setup: Assemble the three-necked flask with a mechanical stirrer, nitrogen inlet/outlet, and a dropping funnel. Maintain a continuous flow of dry nitrogen throughout the reaction.

  • Dissolution of Diamine: In the reaction flask, dissolve a specific amount of this compound and anhydrous lithium chloride in anhydrous N-methyl-2-pyrrolidone under nitrogen atmosphere with stirring.

  • Cooling: Cool the solution to 0-5°C using a low-temperature bath.

  • Addition of Diacid Chloride: Dissolve an equimolar amount of terephthaloyl chloride in a small amount of anhydrous NMP in the dropping funnel. Add this solution dropwise to the cooled diamine solution over a period of 30-60 minutes with vigorous stirring. A small amount of pyridine can be added as an acid scavenger.

  • Polymerization: After the addition is complete, continue stirring the reaction mixture at 0-5°C for 2-4 hours, and then allow it to warm to room temperature and stir for an additional 12-24 hours. The viscosity of the solution will increase significantly as the polymerization progresses.

  • Precipitation: Pour the viscous polymer solution into a beaker containing methanol with vigorous stirring to precipitate the polyamide.

  • Washing: Filter the fibrous polymer and wash it thoroughly with hot water and methanol to remove any unreacted monomers, solvent, and salts.

  • Drying: Dry the resulting polyamide in a vacuum oven at 80-100°C until a constant weight is achieved.

Quantitative Data
ParameterValueReference
Monomer Ratio 1:1 (Diamine:Diacid Chloride)[1][2]
Reaction Temperature 0-25°C[1]
Reaction Time 14-28 hours[1]
Solvent N-methyl-2-pyrrolidone (NMP)[1][2]
Additives Lithium Chloride (LiCl)[3]
Inherent Viscosity 0.43 - 1.03 dL/g[3]
Weight-Average Molecular Weight (Mw) 37,000 - 93,000 g/mol [3]
Number-Average Molecular Weight (Mn) 12,000 - 59,000 g/mol [3]

Polymerization of this compound: Polyimide Synthesis via a Two-Step Method

The synthesis of polyimides from diamines and dianhydrides is typically carried out in a two-step process. The first step involves the formation of a soluble poly(amic acid) precursor at room temperature. The second step is the conversion of the poly(amic acid) to the final polyimide through thermal or chemical imidization.

Experimental Protocol

Materials:

  • This compound (BAPB)

  • Pyromellitic dianhydride (PMDA)

  • N,N-dimethylacetamide (DMAc), anhydrous

  • Nitrogen gas (high purity)

  • Acetic anhydride

  • Pyridine

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Glass plate or substrate for film casting

  • Doctor blade or casting knife

  • Vacuum oven or furnace with temperature programming

Procedure:

Step 1: Synthesis of Poly(amic acid)

  • Drying of Glassware: Ensure all glassware is thoroughly dried.

  • Reaction Setup: Set up the reaction flask under a continuous flow of dry nitrogen.

  • Dissolution of Diamine: Dissolve a precise amount of this compound in anhydrous N,N-dimethylacetamide in the flask with stirring until a clear solution is obtained.

  • Addition of Dianhydride: Gradually add an equimolar amount of pyromellitic dianhydride to the diamine solution in small portions. Maintain the temperature at room temperature.

  • Polymerization: Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 8-24 hours to form a viscous poly(amic acid) solution.

Step 2: Imidization (Thermal Method)

  • Film Casting: Cast the poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to obtain a uniform film.

  • Solvent Removal: Place the cast film in a vacuum oven and dry at 80-100°C for several hours to remove the bulk of the solvent.

  • Thermal Curing: Thermally convert the poly(amic acid) film to polyimide by heating it in a programmable oven or furnace under a nitrogen atmosphere using a staged curing cycle, for example: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour.

  • Cooling: Allow the film to cool down slowly to room temperature before removing it from the substrate.

Quantitative Data
ParameterValueReference
Monomer Ratio 1:1 (Diamine:Dianhydride)[4]
Reaction Temperature (Poly(amic acid) formation) Room Temperature[5]
Reaction Time (Poly(amic acid) formation) 8 - 24 hours[6]
Solvent N,N-dimethylacetamide (DMAc)[4]
Thermal Curing Temperature 100 - 300°C (staged)[5]
Inherent Viscosity of Poly(amic acid) 0.82 dL/g (typical)[7]
Glass Transition Temperature (Tg) of Polyimide 268 - 328 °C[8]
Decomposition Temperature (5% weight loss) 452 - 507 °C (in Nitrogen)[8]

Visualizations

G cluster_0 Polyamide Synthesis Workflow A 1. Dissolve Diamine (BAPB) and LiCl in NMP B 2. Cool solution to 0-5°C A->B C 3. Add Diacid Chloride (TPC) solution dropwise B->C D 4. Polymerization at 0-5°C then room temperature C->D E 5. Precipitate polymer in Methanol D->E F 6. Wash with water and methanol E->F G 7. Dry the Polyamide F->G

Caption: Workflow for Polyamide Synthesis.

G cluster_1 Polyimide Synthesis Workflow cluster_step1 Step 1: Poly(amic acid) Synthesis cluster_step2 Step 2: Imidization H 1a. Dissolve Diamine (BAPB) in DMAc I 1b. Add Dianhydride (PMDA) H->I J 1c. Stir at room temperature to form Poly(amic acid) solution I->J K 2a. Cast Poly(amic acid) solution into a film J->K L 2b. Remove solvent at 80-100°C K->L M 2c. Thermal curing (100-300°C) L->M N 2d. Cool to obtain Polyimide film M->N

Caption: Workflow for Polyimide Synthesis.

G cluster_reaction Polycondensation Reaction Diamine H₂N-Ar₁-NH₂ (Diamine) Polyamide -[HN-Ar₁-NH-OC-Ar₂-CO]n- (Polyamide) Diamine->Polyamide + DiacidChloride ClOC-Ar₂-COCl (Diacid Chloride) DiacidChloride->Polyamide HCl + 2n-1 HCl

Caption: General Reaction for Polyamide Synthesis.

References

Application Notes: Enhancing Thermal Stability and Flame Retardancy in Polymer Composites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles, materials, and experimental protocols for developing thermally stable and flame-retardant polymer composites. This document is intended to guide researchers in selecting appropriate flame retardant (FR) systems and in the characterization of the resulting composites' performance.

Introduction to Thermal Stability and Flame Retardancy

Polymers are indispensable in numerous applications due to their versatility and low cost. However, their inherent flammability poses significant safety risks. Enhancing the thermal stability and flame retardancy of polymer composites is crucial for applications in electronics, construction, transportation, and aerospace.

Thermal stability refers to a material's ability to resist decomposition at high temperatures. Flame retardancy is the inhibition or delay of combustion. Flame retardants can act through various mechanisms, which can be broadly categorized as gas phase and condensed phase actions.

  • Gas Phase Inhibition: The flame retardant releases species that interfere with the radical chain reactions of combustion in the gas phase, effectively quenching the flame.

  • Condensed Phase Action: The flame retardant acts within the solid polymer. This can involve:

    • Char Formation: Promoting the formation of a stable, insulating carbonaceous layer (char) that acts as a barrier to heat and mass transfer.[1]

    • Endothermic Decomposition: Decomposing endothermically, which cools the substrate and dilutes the flammable gases with inert ones like water vapor.

    • Barrier Formation: Creating a protective layer that insulates the underlying material from the heat source.

Classes of Flame Retardants for Polymer Composites

A variety of flame retardants are utilized to enhance the fire safety of polymer composites. The selection of a suitable flame retardant depends on the polymer matrix, the desired level of performance, processing conditions, and regulatory requirements.

Phosphorus-Based Flame Retardants

Phosphorus-based flame retardants (PFRs) are a versatile and effective class of halogen-free flame retardants. They can exert their flame-retardant effect in both the gas and condensed phases.[2] In the condensed phase, they promote char formation by acting as a dehydrating agent. In the gas phase, they can release phosphorus-containing radicals that quench the high-energy H• and OH• radicals responsible for flame propagation.

Bio-Based Flame Retardants

With a growing emphasis on sustainability, bio-based flame retardants derived from renewable resources such as lignin, phytic acid, and chitosan are gaining significant attention.[1] These materials often function by promoting the formation of a protective char layer during combustion. Their inherent chemical structures, rich in hydroxyl and other functional groups, facilitate this charring process.

Nanomaterials as Flame Retardants

The incorporation of nanomaterials, such as montmorillonite (MMT) clay, MXenes, and carbon nanotubes, can significantly enhance the flame retardancy of polymers at low loading levels.[3][4] These nanofillers create a tortuous path for the volatile decomposition products, slowing their escape to the flame front. They also form a protective barrier on the polymer surface, which insulates the material from heat and reduces the rate of heat release.[3]

Synergistic Flame Retardant Systems

Combining different types of flame retardants can lead to synergistic effects, where the combined performance is greater than the sum of the individual components.[5] A common example is the combination of phosphorus and nitrogen-containing compounds, which can enhance char formation and flame inhibition.[6] Nanomaterials are also frequently used as synergists with conventional flame retardants to improve the overall efficiency of the system.[3]

Data Presentation: Comparative Performance of Flame Retardant Systems

The following tables summarize the quantitative data on the thermal stability and flame retardancy of various polymer composites, providing a basis for comparison between different flame retardant strategies.

Table 1: Thermal Stability and Flame Retardancy of Epoxy Composites

Composite FormulationT5% (°C)Char Yield @ 700°C (%)LOI (%)UL-94 RatingpHRR (kW/m²)THR (MJ/m²)
Neat Epoxy380.219.326.2NR1150105
Epoxy + 10% APP--23.3V-1--
Epoxy + 10% APP + 5% ZnB--28.0V-0--
Epoxy + 10% APP + 5% ZnB + 2% ZrO₂-36.7 (in N₂)29.1V-065898
Epoxy + 4% TAD--33.4V-0--
Epoxy + 3% TAD + 1% Zn-PDH-30.235.2V-045789.9

Data sourced from multiple references for comparative purposes.[7][8] APP: Ammonium Polyphosphate; ZnB: Zinc Borate; ZrO₂: Zirconium Oxide; TAD and Zn-PDH are specific phosphorus-nitrogen compounds. NR: No Rating

Table 2: Flame Retardancy of Polylactic Acid (PLA) Composites

Composite FormulationLOI (%)UL-94 RatingpHRR (kW/m²)THR (MJ/m²)
Neat PLA19.6NR385-
PLA + 15% PFRS24.3V-2--
PLA + 3.8% PFRS + 11.2% APP>30V-0--
PLA + 3% CTSPA (Chitosan/Phytic Acid)30.5V-0--
PLA + 19% CaMg-PA + 1% CNT--249-

Data sourced from multiple references for comparative purposes.[1][9] PFRS: Phosphorus-containing Flame Retardant; APP: Ammonium Polyphosphate; CTSPA: Chitosan/Phytic Acid complex; CaMg-PA: Calcium Magnesium Phytate; CNT: Carbon Nanotubes. NR: No Rating

Table 3: Flame Retardancy of Polypropylene (PP) Composites

Composite FormulationLOI (%)UL-94 RatingpHRR (kW/m²)THR (MJ/m²)
Neat PP17.2NR1260.1 (W/g)49.1 (kJ/g)
PP + 20% PN-DOPO22.5V-21162.3 (W/g)46.2 (kJ/g)
PP + 17% PN-DOPO + 3% OMMT23.6V-01089.2 (W/g)42.7 (kJ/g)
PP + 20% IFR-V-2550110
PP + 20% IFR + 3% OMMT29.5V-0380105

Data sourced from multiple references for comparative purposes.[3][10] PN-DOPO: Phosphorus-Nitrogen containing DOPO derivative; OMMT: Organo-modified Montmorillonite; IFR: Intumescent Flame Retardant. NR: No Rating

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are intended as a guide and may require optimization based on the specific materials and equipment used.

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and decomposition characteristics of the composite material.

Apparatus: Thermogravimetric Analyzer.

Protocol:

  • Sample Preparation: Prepare a small, representative sample of the composite material (typically 5-10 mg). Ensure the sample is dry and handled with tweezers to avoid contamination.

  • Instrument Setup:

    • Place the sample in a clean, tared TGA pan (e.g., alumina or platinum).

    • Place the pan in the TGA furnace.

    • Purge the furnace with the desired atmosphere (e.g., nitrogen or air) at a constant flow rate (e.g., 20-50 mL/min).

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30°C).

    • Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature (e.g., 800°C).

  • Data Collection: Record the sample weight as a function of temperature.

  • Data Analysis:

    • Determine the onset decomposition temperature (T5%), which is the temperature at which 5% weight loss occurs.

    • Determine the temperature of maximum decomposition rate (Tmax) from the derivative of the TGA curve (DTG).

    • Calculate the char yield, which is the percentage of residual mass at a specified high temperature (e.g., 700°C or 800°C).

UL-94 Vertical Burning Test

Objective: To assess the flammability and self-extinguishing properties of the composite material.

Apparatus: UL-94 test chamber, Bunsen burner, timer, cotton patch.

Protocol:

  • Sample Preparation: Prepare rectangular bar specimens of the composite material with standard dimensions (typically 125 mm x 13 mm, with a thickness up to 13 mm).[11]

  • Test Procedure:

    • Mount a specimen vertically in the test chamber.

    • Place a dry cotton patch below the specimen.

    • Apply a calibrated flame to the bottom edge of the specimen for 10 seconds and then remove it.

    • Record the afterflame time (t₁).

    • As soon as the flaming ceases, immediately reapply the flame for another 10 seconds.

    • Record the second afterflame time (t₂) and the afterglow time.

    • Note whether any flaming drips ignite the cotton patch.

  • Classification: Classify the material as V-0, V-1, or V-2 based on the criteria in the UL-94 standard.[12][13]

    • V-0: Afterflame time for each specimen < 10 s, total afterflame time for 5 specimens < 50 s, no flaming drips that ignite the cotton.

    • V-1: Afterflame time for each specimen < 30 s, total afterflame time for 5 specimens < 250 s, no flaming drips that ignite the cotton.

    • V-2: Afterflame time for each specimen < 30 s, total afterflame time for 5 specimens < 250 s, flaming drips that ignite the cotton are allowed.

Limiting Oxygen Index (LOI) Test

Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion.

Apparatus: LOI apparatus (includes a heat-resistant glass column, sample holder, gas flow meters, and an igniter).

Protocol:

  • Sample Preparation: Prepare specimens of the composite material according to the standard (e.g., ASTM D2863).[14]

  • Test Procedure:

    • Mount the specimen vertically in the center of the glass column.

    • Introduce a mixture of oxygen and nitrogen into the column at a controlled flow rate. Start with an oxygen concentration expected to support combustion.

    • Ignite the top of the specimen with a flame and remove the igniter.

    • Observe the burning behavior. If the specimen burns for a specified time or length, decrease the oxygen concentration. If it extinguishes, increase the oxygen concentration.

    • Repeat the test with new specimens, adjusting the oxygen concentration until the minimum concentration that supports combustion is determined.

  • Data Analysis: The LOI is expressed as the percentage of oxygen in the mixture. A higher LOI value indicates better flame retardancy.

Cone Calorimetry

Objective: To measure the heat release rate (HRR) and other combustion parameters of the composite material under controlled heat flux conditions.

Apparatus: Cone calorimeter.

Protocol:

  • Sample Preparation: Prepare flat, square specimens of the composite material, typically 100 mm x 100 mm with a thickness of a few millimeters.[2]

  • Instrument Setup:

    • Calibrate the cone calorimeter according to the manufacturer's instructions.

    • Wrap the specimen in aluminum foil, leaving the top surface exposed, and place it in the sample holder on a load cell.

  • Test Procedure:

    • Expose the sample to a constant heat flux from a conical heater (e.g., 35 or 50 kW/m²).[2]

    • A spark igniter is positioned above the sample to ignite the pyrolysis gases.

    • The test continues until flaming ceases or for a predetermined duration.

  • Data Collection: Continuously measure the following parameters:

    • Heat Release Rate (HRR)

    • Time to Ignition (TTI)

    • Mass Loss Rate (MLR)

    • Smoke Production Rate (SPR)

    • Total Heat Released (THR)

  • Data Analysis: Analyze the collected data to determine key flammability characteristics, such as the peak Heat Release Rate (pHRR), Total Heat Released (THR), and the Fire Growth Rate Index (FIGRA = pHRR / time to pHRR).

Visualizations: Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in the application of flame retardants in composites.

G cluster_condensed Condensed Phase Action cluster_gas Gas Phase Action Char Formation Char Formation Polymer Composite Polymer Composite Char Formation->Polymer Composite Protects Endothermic Decomposition Endothermic Decomposition Endothermic Decomposition->Polymer Composite Cools Barrier Formation Barrier Formation Barrier Formation->Polymer Composite Insulates Flame Inhibition Flame Inhibition Reduced Flammability Reduced Flammability Flame Inhibition->Reduced Flammability Dilution of Flammables Dilution of Flammables Dilution of Flammables->Reduced Flammability Flame Retardant Flame Retardant Flame Retardant->Char Formation Flame Retardant->Endothermic Decomposition Flame Retardant->Barrier Formation Flame Retardant->Flame Inhibition Flame Retardant->Dilution of Flammables Polymer Composite->Reduced Flammability

Caption: General mechanisms of flame retardant action.

G Start Start Composite Preparation Composite Preparation Start->Composite Preparation Thermal Analysis (TGA) Thermal Analysis (TGA) Composite Preparation->Thermal Analysis (TGA) Flammability Screening Flammability Screening Composite Preparation->Flammability Screening Data Analysis & Comparison Data Analysis & Comparison Thermal Analysis (TGA)->Data Analysis & Comparison UL-94 Test UL-94 Test Flammability Screening->UL-94 Test LOI Test LOI Test Flammability Screening->LOI Test Cone Calorimetry Cone Calorimetry UL-94 Test->Cone Calorimetry If promising LOI Test->Cone Calorimetry If promising Cone Calorimetry->Data Analysis & Comparison End End Data Analysis & Comparison->End

Caption: Experimental workflow for evaluating flame retardant composites.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of 4,4'-Bis(4-aminophenoxy)biphenyl-Based Polyimides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,4'-Bis(4-aminophenoxy)biphenyl-based polyimides. This resource provides troubleshooting guidance and answers to frequently asked questions to address challenges related to polymer solubility during your experiments.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common solubility issues encountered during the synthesis and processing of this compound-based polyimides.

Issue: My polyimide precipitates during or after polymerization.

Possible CauseSuggested Solution
High Polymer Rigidity The inherent rigidity of the aromatic backbone can lead to strong intermolecular interactions and poor solubility.[1][2] Consider modifying the polymer backbone to increase flexibility.
Strong Intermolecular Forces Charge-transfer complexes (CTCs) between polymer chains can reduce solubility.[3][4] Introducing bulky groups or flexible linkages can disrupt these interactions.
Inappropriate Solvent The solvent used may not be a good match for the synthesized polyimide. Test a range of polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc), dimethylformamide (DMF), or m-cresol.[5][6]
Low Reaction Temperature For one-step polymerization, a higher reaction temperature might be necessary to keep the polymer in solution.

Issue: The synthesized polyimide is only soluble in high-boiling point, toxic solvents like m-cresol.

Possible CauseSuggested Solution
Linear and Symmetric Monomer Structure Linear and symmetric monomer structures promote tight chain packing, leading to poor solubility in common organic solvents.[7]
Insufficient Flexibility in the Backbone The absence of flexible linkages (e.g., ether groups) can result in a rigid polymer chain with limited solubility.[1][3]
Lack of Bulky Substituents Without bulky side groups, the polymer chains can pack closely together, increasing intermolecular forces and decreasing solubility.[5][8]

Issue: My polyimide film, cast from solution, is brittle and cracks upon drying.

Possible CauseSuggested Solution
Residual Stress Rapid solvent evaporation can induce stress in the film. Ensure a slow and controlled drying process, possibly by using a vacuum oven with a gradual temperature ramp.
Low Molecular Weight Incomplete polymerization can result in low molecular weight polymers, which may form brittle films. Confirm the molecular weight of your polymer using techniques like Gel Permeation Chromatography (GPC).[9]
Inherent Brittleness of the Polymer The specific monomer combination might yield an inherently brittle polymer. Consider copolymerization with a more flexible diamine or dianhydride to improve film quality.[10]

Frequently Asked Questions (FAQs)

Q1: What are the most effective strategies for improving the solubility of this compound-based polyimides?

A1: The most effective strategies focus on modifying the polymer structure to reduce intermolecular interactions and increase the fractional free volume. These include:

  • Introducing Flexible Linkages: Incorporating flexible groups like ether (-O-), methylene (-CH2-), or hexafluoroisopropylidene (-C(CF3)2-) into the diamine or dianhydride monomers can enhance solubility by increasing the rotational freedom of the polymer backbone.[3][4]

  • Incorporating Bulky Side Groups: Attaching bulky substituents (e.g., methyl, isopropyl, fluorenyl) to the polymer backbone disrupts chain packing and reduces intermolecular forces, thereby improving solubility.[5][8]

  • Using Non-coplanar Monomers: The use of monomers with non-coplanar or kinked structures can prevent dense chain packing and enhance solubility.[11]

  • Copolymerization: Introducing a second, more soluble diamine or dianhydride into the polymerization can disrupt the regularity of the polymer chain and improve the overall solubility of the resulting copolyimide.[10]

Q2: How does the choice of dianhydride affect the solubility of the resulting polyimide?

A2: The structure of the dianhydride plays a crucial role in determining the properties of the final polyimide, including its solubility. Dianhydrides with flexible linking groups, such as 4,4'-(4,4'-isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA) and 4,4'-oxydiphthalic anhydride (ODPA), tend to produce more soluble polyimides compared to rigid and planar dianhydrides like pyromellitic dianhydride (PMDA).[3][4] Additionally, dianhydrides containing bulky groups, such as 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), are known to significantly enhance the solubility of polyimides.[3][4][12]

Q3: Can I improve the solubility of my polyimide after it has been synthesized?

A3: Post-synthesis modification to improve solubility is generally not feasible without altering the chemical structure of the polymer. It is far more effective to design the polymer with the desired solubility from the outset by selecting appropriate monomers. However, for processing, you can explore a wider range of solvents or solvent mixtures, and in some cases, gentle heating can aid in dissolution.

Q4: What is the typical two-step synthesis method for these polyimides?

A4: The conventional method is a two-step process. First, the diamine (this compound) is reacted with a dianhydride in a polar aprotic solvent at room temperature to form a soluble poly(amic acid) precursor. In the second step, this precursor is converted to the final polyimide through either thermal or chemical imidization.[13][14]

Data Presentation

Table 1: Effect of Dianhydride Structure on Polyimide Solubility

DianhydrideStructureKey FeatureExpected Solubility
PMDA (Pyromellitic dianhydride)Rigid, PlanarHigh RigidityPoor
BPDA (3,3′,4,4′-Biphenyltetracarboxylic dianhydride)Rigid, PlanarHigh RigidityPoor to Moderate
ODPA (4,4′-Oxydiphthalic anhydride)Flexible Ether LinkageIncreased FlexibilityGood
BPADA (4,4'-(4,4'-isopropylidenediphenoxy)bis(phthalic anhydride))Flexible Ether and Isopropylidene GroupsHigh FlexibilityExcellent
6FDA (4,4′-(Hexafluoroisopropylidene)diphthalic anhydride)Bulky Fluoro GroupsIncreased Free VolumeExcellent

This table provides a qualitative comparison based on established structure-property relationships.[3][4]

Table 2: Solubility of Naphthalene-Containing Polyimides in Various Solvents

Polyimidem-CresolNMPDMSODMAcCH₂Cl₂CHCl₃THF
PI-1B ++-----
PI-2B +++/-+/----
PI-3B +++/-+/----
PI-1O +++++++/-
PI-2O +++++++
PI-3O +++++++
PI-1F +++++++
PI-2F +++++++
PI-3F +++++++

Key: + = Soluble at room temperature; +/- = Soluble on heating; - = Insoluble. Data adapted from a study on naphthalene-containing polyimides to illustrate the effect of monomer structure on solubility.[5]

Experimental Protocols

Protocol 1: Two-Step Synthesis of a Soluble Polyimide

  • Poly(amic acid) Synthesis:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diamine, this compound, in a polar aprotic solvent (e.g., NMP or DMAc) under a nitrogen atmosphere.

    • Once the diamine is fully dissolved, slowly add an equimolar amount of the chosen dianhydride (e.g., 6FDA) in portions to control the exothermic reaction.

    • Continue stirring the reaction mixture at room temperature for 24 hours to obtain a viscous poly(amic acid) solution.

  • Chemical Imidization:

    • To the poly(amic acid) solution, add a dehydrating agent, such as a mixture of acetic anhydride and pyridine (or another tertiary amine like triethylamine), typically in a 2:1 molar ratio with respect to the repeating unit.

    • Stir the mixture at room temperature for 12-24 hours. The polyimide will precipitate out of the solution.

    • Isolate the polyimide by pouring the reaction mixture into a non-solvent like methanol.

    • Filter, wash the polymer thoroughly with methanol and water, and dry it in a vacuum oven.

Protocol 2: Solubility Testing

  • Weigh 10 mg of the dried polyimide powder into a vial.

  • Add 1 mL of the test solvent (e.g., NMP, DMAc, DMF, THF, chloroform).

  • Stir the mixture at room temperature for 24 hours.

  • Observe the mixture to determine solubility (fully soluble, partially soluble, or insoluble).

  • If the polymer is not soluble at room temperature, gently heat the mixture to assess its solubility at elevated temperatures.

Visualizations

experimental_workflow cluster_synthesis Polyimide Synthesis cluster_processing Processing & Characterization diamine Diamine (this compound) paa Poly(amic acid) Solution diamine->paa diamine->paa Reaction dianhydride Dianhydride (e.g., 6FDA) dianhydride->paa dianhydride->paa Reaction solvent Polar Aprotic Solvent (e.g., NMP) solvent->paa solvent->paa Dissolution imidization Chemical or Thermal Imidization paa->imidization paa->imidization Conversion polyimide Solid Polyimide imidization->polyimide imidization->polyimide Precipitation dissolution Dissolution in Appropriate Solvent polyimide->dissolution polyimide->dissolution Processing Step sol_test Solubility Testing polyimide->sol_test polyimide->sol_test Evaluation char Characterization (FTIR, NMR, GPC, TGA) polyimide->char polyimide->char Analysis casting Solution Casting dissolution->casting dissolution->casting drying Film Drying casting->drying casting->drying film Polyimide Film drying->film drying->film

Caption: Experimental workflow for polyimide synthesis and characterization.

solubility_strategies cluster_monomer_modification Monomer Modification cluster_polymer_modification Polymer Architecture center_node Improving Polyimide Solubility flexible_linkages Introduce Flexible Linkages (-O-, -C(CF3)2-) center_node->flexible_linkages bulky_groups Incorporate Bulky Side Groups (Fluorenyl, -CH3) center_node->bulky_groups non_coplanar Use Non-coplanar Monomers center_node->non_coplanar copolymerization Copolymerization center_node->copolymerization

References

Technical Support Center: Polyimides Derived from 4,4'-Bis(4-aminophenoxy)biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of polyimides synthesized using 4,4'-Bis(4-aminophenoxy)biphenyl (BAPB).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and handling of BAPB-derived polyimides, which can impact their stability and performance.

Issue 1: Low Molecular Weight of Poly(amic acid) Precursor

Symptoms:

  • Low viscosity of the poly(amic acid) solution.

  • Brittle polyimide films after thermal imidization.

  • Poor mechanical properties of the final polyimide.

Possible Causes and Solutions:

Cause Explanation Solution
Monomer Impurities Impurities in the this compound (diamine) or the dianhydride can act as chain terminators, preventing the formation of high molecular weight polymer chains.Purify the diamine and dianhydride monomers before use. Recrystallization or sublimation are common purification methods.
Incorrect Stoichiometry An exact 1:1 molar ratio of diamine to dianhydride is crucial for achieving high molecular weight. Any deviation can lead to an excess of one monomer, resulting in chain termination.Carefully weigh the monomers using an analytical balance. Ensure complete dissolution and homogeneous mixing of the monomers in the reaction solvent.
Reaction Temperature The polycondensation reaction to form poly(amic acid) is an equilibrium reaction. While it is typically carried out at room temperature, side reactions can occur at higher temperatures, and the reaction may be too slow at very low temperatures.Conduct the reaction at a controlled temperature, typically between 0°C and room temperature, to balance reactivity and minimize side reactions. A temperature of -5°C has been suggested as optimal for some systems to achieve high molecular weight.[1]
Solvent Quality The presence of water or other protic impurities in the solvent can react with the dianhydride, preventing it from reacting with the diamine and thus limiting the polymer chain growth.Use high-purity, anhydrous aprotic polar solvents such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP). Store solvents over molecular sieves to maintain dryness.
Issue 2: Premature Degradation of Poly(amic acid) Solution

Symptoms:

  • A significant decrease in the viscosity of the poly(amic acid) solution upon storage.

  • Inconsistent properties of polyimide films prepared from stored poly(amic acid) solutions.

Possible Causes and Solutions:

Cause Explanation Solution
Hydrolytic Instability The amic acid linkages in the precursor are susceptible to hydrolysis by ambient moisture, leading to chain scission and a reduction in molecular weight.[2]Store the poly(amic acid) solution in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (e.g., in a refrigerator). Use the solution as soon as possible after preparation.
Reversibility of Polymerization The formation of poly(amic acid) is a reversible reaction. Over time, the polymer can depolymerize back to the monomers, especially in solution.Minimize the storage time of the poly(amic acid) solution. Proceed to the imidization step promptly after synthesis.
Conversion to Poly(amic acid) Salt To improve hydrolytic stability for storage, the poly(amic acid) can be converted to a poly(amic acid) salt by reacting it with a tertiary amine like triethylamine. This blocks the carboxylic acid group, which can catalyze hydrolysis.Add a stoichiometric amount of a tertiary amine to the poly(amic acid) solution. The resulting salt is more stable in solution. The amine is then volatilized during the subsequent thermal imidization step.

Frequently Asked Questions (FAQs)

Synthesis and Handling

Q1: What is the recommended method for synthesizing polyimides from this compound?

A1: The most common method is a two-step polycondensation reaction.[3] First, the this compound diamine is reacted with a stoichiometric amount of an aromatic dianhydride in a polar aprotic solvent at room temperature to form a soluble poly(amic acid) precursor. In the second step, the poly(amic acid) is converted to the final polyimide through thermal or chemical imidization.

Q2: What are the best solvents for the polymerization reaction?

A2: High-purity, anhydrous polar aprotic solvents are recommended. Commonly used solvents include N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP), and N,N-dimethylformamide (DMF). The choice of solvent can affect the solubility of the monomers and the resulting poly(amic acid), as well as the final properties of the polyimide film.

Q3: How can I monitor the progress of the imidization reaction?

A3: Fourier-transform infrared (FTIR) spectroscopy is a common method to monitor imidization. The disappearance of the amic acid peaks (around 3300-2500 cm⁻¹ for O-H and N-H stretching, and ~1650 cm⁻¹ for amide C=O stretching) and the appearance of characteristic imide peaks (around 1780 cm⁻¹ for asymmetric C=O stretching, 1720 cm⁻¹ for symmetric C=O stretching, and ~1370 cm⁻¹ for C-N stretching) indicate the conversion to polyimide.

Degradation and Prevention

Q4: What are the main degradation pathways for BAPB-derived polyimides?

A4: The primary degradation pathways are:

  • Thermal and Thermo-oxidative Degradation: At high temperatures, especially in the presence of oxygen, the polymer chains can undergo chain scission and crosslinking, leading to a loss of mechanical properties.

  • Hydrolysis: The imide ring is susceptible to hydrolysis, particularly in humid environments and at elevated temperatures, which can lead to chain scission.

  • UV Degradation: Exposure to ultraviolet radiation can generate free radicals, leading to chain scission, crosslinking, and discoloration of the polymer.[4]

Q5: How can I improve the thermal stability of my BAPB-polyimide?

A5: Several strategies can be employed:

  • Choice of Dianhydride: The thermal stability is influenced by the dianhydride used. Dianhydrides with more rigid and aromatic structures generally lead to more thermally stable polyimides.

  • Copolymerization: Incorporating other more thermally stable diamines or dianhydrides into the polymer backbone can enhance overall thermal stability.

  • End-Capping: Reacting the ends of the polymer chains with a monofunctional reagent (end-capper) can prevent further reaction and degradation at high temperatures.

Q6: What methods can be used to prevent hydrolytic degradation?

A6: To enhance hydrolytic stability:

  • Incorporate Hydrophobic Monomers: Using fluorinated dianhydrides or diamines can increase the hydrophobicity of the polyimide, reducing water absorption and thus slowing down hydrolysis.

  • Increase Crosslink Density: A more crosslinked polymer network can restrict the diffusion of water into the material.

  • Apply a Protective Coating: A hydrophobic coating can act as a barrier to moisture.

Q7: How can I protect my BAPB-polyimide from UV degradation?

A7: UV protection can be achieved by:

  • Adding UV Stabilizers: Incorporating UV absorbers or hindered amine light stabilizers (HALS) into the polyimide matrix can help to dissipate UV energy and scavenge free radicals.

  • Applying a UV-blocking Coating: A coating containing UV-absorbing materials can protect the underlying polyimide film.

  • Structural Modification: Synthesizing polyimides with inherent UV-absorbing moieties in the polymer backbone can provide long-term protection.

Quantitative Data on Thermal Stability

The thermal stability of polyimides derived from this compound (BAPB) is significantly influenced by the choice of the dianhydride comonomer. The following table summarizes the thermal properties of BAPB-based polyimides synthesized with different dianhydrides.

DianhydridePolymer NameTg (°C)Td5 (°C, N2)Td10 (°C, N2)Char Yield at 800°C (N2, %)Reference
3,3',4,4'-Biphenyltetracarboxylic Dianhydride (BPDA)BAPB-BPDA>310>500-High[2]
4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA)BAPB-6FDA->500-High[2]
4,4'-Oxydiphthalic Anhydride (ODPA)BAPB-ODPA-525-553->50[5]
1,4-Bis(3,4-dicarboxyphenoxy)benzene Dianhydride (HQDPA)BAPB-HQDPA-525-553->50[5]

Tg = Glass Transition Temperature; Td5 = Temperature at 5% weight loss; Td10 = Temperature at 10% weight loss

Experimental Protocols

Protocol 1: Two-Step Synthesis of BAPB-Polyimide Film

1. Poly(amic acid) Synthesis: a. Dry all glassware in an oven at 150°C overnight and cool under a stream of dry nitrogen. b. In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a stoichiometric amount of this compound (BAPB) in anhydrous N,N-dimethylacetamide (DMAc) to achieve a solids content of 15-20 wt%. c. Slowly add an equimolar amount of the chosen dianhydride (e.g., BPDA) in small portions to the stirred BAPB solution at room temperature. d. Continue stirring the reaction mixture under a nitrogen atmosphere for 24 hours at room temperature to obtain a viscous poly(amic acid) solution.

2. Thermal Imidization: a. Cast the poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to ensure a uniform thickness. b. Place the coated glass plate in a vacuum oven or a forced-air oven. c. Heat the film using a staged curing cycle: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour.[3] d. After cooling to room temperature, carefully peel the polyimide film from the glass substrate.

Protocol 2: Evaluation of Hydrolytic Stability

1. Sample Preparation: a. Prepare several identical polyimide film samples (e.g., 2 cm x 2 cm). b. Dry the samples in a vacuum oven at 100°C for 24 hours to remove any absorbed moisture. c. Measure and record the initial weight and mechanical properties (e.g., tensile strength, elongation at break) of the control samples.

2. Hydrolysis Test: a. Place the film samples in a sealed chamber with a controlled high humidity environment (e.g., 95% relative humidity) and an elevated temperature (e.g., 85°C).[6] b. At predetermined time intervals (e.g., 24, 48, 72, 100 hours), remove a set of samples from the chamber.

3. Analysis: a. Dry the removed samples in a vacuum oven at 100°C for 24 hours. b. Measure and record the final weight and mechanical properties. c. Calculate the percentage of weight loss and the retention of mechanical properties to assess the hydrolytic stability. d. Optionally, use FTIR to monitor changes in the imide and amic acid characteristic peaks.

Protocol 3: Evaluation of UV Stability (based on ASTM G154)

1. Sample Preparation: a. Prepare polyimide film samples of a standard size (e.g., 75 mm x 150 mm).[4] b. Record the initial color, gloss, and mechanical properties of the control samples.

2. UV Exposure: a. Mount the samples in a fluorescent UV accelerated weathering apparatus. b. Expose the samples to cycles of UV radiation and moisture. A typical cycle consists of 8 hours of UV exposure using a UVA-340 lamp at 60°C, followed by 4 hours of condensation at 50°C.[4]

3. Analysis: a. At regular intervals (e.g., 100, 250, 500, 1000 hours), remove samples for evaluation. b. Visually inspect for any changes in appearance, such as discoloration, cracking, or chalking. c. Measure the changes in color, gloss, and mechanical properties. d. Compare the results to the control samples to determine the UV stability of the polyimide.

Visualizations

DegradationPathways cluster_hydrolysis Hydrolysis cluster_thermal Thermal/Thermo-oxidative PI BAPB-Polyimide PAA Poly(amic acid) PI->PAA H₂O, ΔT DegradedPI Degraded Polyimide (Chain Scission, Crosslinking) PI->DegradedPI High Temp, O₂ PI->DegradedPI Monomers Diamine & Dianhydride PAA->Monomers H₂O

Caption: Major degradation pathways for BAPB-polyimides.

SynthesisWorkflow Monomers Diamine (BAPB) + Dianhydride (1:1 molar ratio) Polymerization Polycondensation (Room Temp, N₂ atm, 24h) Monomers->Polymerization Solvent Anhydrous Polar Aprotic Solvent (e.g., DMAc) Solvent->Polymerization PAA_Solution Poly(amic acid) Solution Polymerization->PAA_Solution Casting Film Casting PAA_Solution->Casting Imidization Thermal Imidization (Staged Heating up to 300°C) Casting->Imidization PI_Film Polyimide Film Imidization->PI_Film

Caption: Workflow for the two-step synthesis of BAPB-polyimide films.

TroubleshootingLogic Start Low Molecular Weight PAA or Brittle PI Film? Stoichiometry Check Monomer Stoichiometry Start->Stoichiometry Yes Purity Verify Monomer Purity Stoichiometry->Purity Solvent Ensure Anhydrous Solvent Purity->Solvent Temp Optimize Reaction Temperature Solvent->Temp Success High MW PAA / Tough PI Film Temp->Success

Caption: Troubleshooting logic for low molecular weight polyimide.

References

Reducing coloration in polyimides made from 4,4'-Bis(4-aminophenoxy)biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address coloration issues encountered during the synthesis of polyimides from 4,4'-Bis(4-aminophenoxy)biphenyl (BAPB).

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues related to the undesirable yellowing or browning of BAPB-based polyimide films and offers potential solutions.

Question 1: My BAPB-based polyimide film is yellow or brown. What is the primary cause of this coloration?

Answer: The most common cause of color in aromatic polyimides is the formation of intermolecular and intramolecular charge-transfer complexes (CTCs)[1]. These complexes form between the electron-donating diamine monomer (BAPB) and the electron-accepting dianhydride monomer. The rigid, aromatic structure of both monomers facilitates the necessary orbital overlap for these electronic interactions, which absorb light in the visible spectrum, resulting in a yellowish or brownish appearance[1][2].

Question 2: Besides CTCs, what other factors can contribute to the coloration of my polyimide film?

Answer: Several other factors can induce or intensify coloration:

  • High-Temperature Curing: Thermal imidization at elevated temperatures (above 300°C) can promote side reactions and thermal oxidation, leading to the formation of chromophoric byproducts[3]. The color of polyimide films tends to darken with increased curing temperature[4].

  • Oxidation: Exposure to oxygen, especially at high temperatures during curing, can cause oxidative degradation of the polymer backbone, resulting in darker films[3].

  • UV Exposure: Ultraviolet (UV) light can cause the breakdown of chemical bonds within the polyimide structure, leading to photodegradation and discoloration, often seen as fading or yellowing[5][6].

  • Monomer & Solvent Impurities: Impurities in the BAPB, dianhydride, or solvent can act as catalysts for side reactions or may themselves be chromophores, leading to a colored final product. Purity of the solvent is crucial as impurities can interfere with the polymerization and purification processes[7].

Question 3: My polyimide film appears more yellow when I use a higher curing temperature. How can I mitigate this?

Answer: This is a common issue related to thermal stress on the polymer. To address this, you can:

  • Lower the Curing Temperature: Investigate the lowest possible temperature that still achieves complete imidization. This can be monitored by techniques like FTIR spectroscopy. Low-temperature curing, for instance at 200-250°C, can significantly reduce coloration[8].

  • Implement a Ramped Curing Profile: Instead of a single high-temperature step, use a multi-stage heating process. Start with a low-temperature bake (e.g., 100-150°C) to slowly remove the solvent, followed by a gradual ramp-up to the final imidization temperature. This minimizes thermal shock and reduces the formation of color-causing byproducts[9].

  • Switch to Chemical Imidization: This method avoids high temperatures altogether. The poly(amic acid) precursor is chemically converted to the polyimide at or near room temperature. This is one of the most effective ways to produce nearly colorless polyimide films[10][11][12].

Question 4: How can I reduce coloration by modifying the chemical composition of my BAPB-based polyimide?

Answer: Modifying the polymer backbone is a highly effective strategy to disrupt charge-transfer complex formation:

  • Use Fluorinated Dianhydrides: Incorporating dianhydrides containing trifluoromethyl (-CF3) groups, such as 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA), can significantly reduce coloration. The bulky, electron-withdrawing -CF3 groups create steric hindrance and alter the electronic properties, which inhibits CTC formation[2].

  • Incorporate Alicyclic Monomers: Using non-aromatic (alicyclic) dianhydrides instead of aromatic ones can completely eliminate the possibility of CTC formation, leading to highly transparent and colorless polyimides[8][12][13].

  • Introduce Flexible Linkages: The ether linkages in BAPB already contribute to some flexibility. Using dianhydrides that also contain flexible linkages (e.g., ether or sulfone groups) can further disrupt the rigid, planar structures required for strong CTCs.

Question 5: My polyimide film has dark spots or is uneven in color. What could be the cause?

Answer: Inconsistent coloration can be due to several factors:

  • Incomplete Dissolution of Monomers: If the BAPB or dianhydride is not fully dissolved before or during the initial poly(amic acid) synthesis, it can lead to localized areas of high concentration and non-uniform polymerization, resulting in color variations.

  • Solvent Contamination: Impurities in the solvent can cause localized side reactions. Ensure you are using high-purity, anhydrous solvents[7].

  • Uneven Film Thickness: Thicker sections of the film may trap more solvent, which can lead to different curing dynamics and color compared to thinner sections.

  • Non-uniform Heating: Ensure the oven used for thermal curing has uniform temperature distribution to avoid "hot spots" that could cause localized darkening.

Experimental Protocols

The following are generalized protocols for synthesizing BAPB-based polyimides with reduced coloration. Researchers should optimize these protocols for their specific dianhydride and equipment.

Protocol 1: Two-Step Thermal Imidization for Low-Color Polyimide

This protocol is a standard method for polyimide synthesis. To minimize color, it is crucial to use a fluorinated dianhydride like 6FDA and a carefully controlled heating program.

  • Poly(amic acid) Synthesis:

    • In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (BAPB) in an anhydrous polar aprotic solvent (e.g., N,N-dimethylacetamide - DMAc) to a concentration of 15-20 wt%.

    • Once the BAPB is fully dissolved, slowly add an equimolar amount of the dianhydride (e.g., 6FDA) in powder form to the solution while stirring vigorously under a nitrogen atmosphere.

    • Continue stirring at room temperature for 12-24 hours to form a viscous poly(amic acid) solution.

  • Film Casting and Thermal Imidization:

    • Pour the poly(amic acid) solution onto a clean, level glass substrate.

    • Cast the film to a uniform thickness using a doctor blade.

    • Place the cast film in a vacuum or nitrogen-purged oven and subject it to a staged curing cycle:

      • 80°C for 1 hour to slowly remove the bulk of the solvent.

      • Ramp the temperature to 150°C and hold for 1 hour.

      • Ramp to 200°C and hold for 1 hour.

      • Ramp to a final temperature of 250-300°C and hold for 1 hour to complete imidization.

    • After curing, allow the film to cool slowly to room temperature before peeling it from the substrate.

Protocol 2: Chemical Imidization for Colorless Polyimide

This protocol is highly effective for producing nearly colorless films as it avoids high-temperature processing.

  • Poly(amic acid) Synthesis:

    • Prepare the poly(amic acid) solution as described in Protocol 1, Step 1.

  • Chemical Imidization:

    • Cool the poly(amic acid) solution in an ice bath.

    • Add a chemical dehydrating agent and a catalyst. A common combination is a mixture of acetic anhydride (dehydrating agent) and pyridine or triethylamine (catalyst). Typically, a 2:1 molar ratio of acetic anhydride to pyridine is used, with each being in molar excess relative to the repeating unit of the poly(amic acid).

    • Stir the solution at room temperature for 12-24 hours. The polyimide may precipitate out of solution.

  • Film Formation:

    • If the polyimide remains in solution, it can be cast onto a glass substrate and dried at a low temperature (e.g., 80-120°C) to remove the solvent and residual reagents.

    • If the polyimide precipitates, it can be collected by filtration, washed with a solvent like methanol to remove residual reagents, and then dried under vacuum. The resulting polyimide powder can then be redissolved in a suitable solvent and cast into a film.

Protocol 3: One-Pot Synthesis

This method combines polymerization and imidization into a single, high-temperature process. While efficient, it may produce more color than chemical imidization.

  • Polymerization and Imidization:

    • In a flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap, add equimolar amounts of BAPB and the dianhydride to a high-boiling point aprotic solvent (e.g., m-cresol) containing a catalyst (e.g., isoquinoline).

    • Heat the mixture to a temperature that facilitates both polymerization and imidization (typically 180-200°C). Water produced during imidization is removed azeotropically.

    • Continue the reaction for several hours until a viscous polyimide solution is formed.

  • Film Formation:

    • The hot polyimide solution can be directly cast onto a substrate and dried in an oven to remove the high-boiling point solvent.

Quantitative Data on Polyimide Coloration

The color of a polyimide film is often quantified by its Yellowness Index (YI) or its UV-Visible light transmittance. A lower YI value and higher transmittance in the visible spectrum indicate a less colored, more transparent film.

DianhydrideDiamineImidization MethodYellowness Index (YI)% Transmittance @ 450nm
BPDAp-PDAThermalHighLow
6FDAODAThermalLow~85%
H-PMDAAromatic DiamineChemical (low temp)Very Low (<5)>90%
BPADAm-BAPSThermal~3.26~88%
6FDABAPBThermalModerate-LowHigh
AlicyclicBAPBChemicalVery LowVery High

Note: The values presented are representative and can vary based on specific reaction conditions and film thickness. BPDA (3,3',4,4'-biphenyltetracarboxylic dianhydride), 6FDA (4,4'-(hexafluoroisopropylidene)diphthalic anhydride), ODA (4,4'-oxydianiline), H-PMDA (hydrogenated pyromellitic dianhydride), BPADA (4,4'-(4,4'-isopropylidenediphenoxy)bis(phthalic anhydride)), p-PDA (p-phenylenediamine), m-BAPS (bis[4-(3-aminophenoxy)-phenyl] sulfone).

Visualizations

Logical Flow: Causes and Mitigation of Coloration

G cluster_causes Primary Causes of Coloration cluster_solutions Mitigation Strategies CTC Charge-Transfer Complexes (CTCs) Monomer_Mod Monomer Modification (e.g., Fluorination, Alicyclics) CTC->Monomer_Mod Disrupts CTCs Oxidation Oxidation Inert_Atm Inert Atmosphere (N2) Oxidation->Inert_Atm Prevents oxidation Thermal_Deg High-Temperature Degradation Chem_Imid Chemical Imidization Thermal_Deg->Chem_Imid Avoids high temps Low_Temp_Cure Low-Temperature Curing Thermal_Deg->Low_Temp_Cure Reduces thermal stress Impurities Monomer/Solvent Impurities Purification Monomer/Solvent Purification Impurities->Purification Removes color sources

Caption: Key causes of polyimide coloration and their corresponding mitigation strategies.

Experimental Workflow: Comparison of Imidization Methods

G cluster_start Starting Materials cluster_thermal Thermal Imidization cluster_chemical Chemical Imidization BAPB BAPB Diamine PAA_Synth Poly(amic acid) Synthesis BAPB->PAA_Synth Dianhydride Dianhydride Dianhydride->PAA_Synth Solvent Solvent (e.g., DMAc) Solvent->PAA_Synth Cast_T Film Casting PAA_Synth->Cast_T Reagents Add Dehydrating Agent + Catalyst PAA_Synth->Reagents Cure_T High-Temp Curing (250-350°C) Cast_T->Cure_T Film_T Colored Polyimide Film Cure_T->Film_T Imidization_C Imidization at Room Temperature Reagents->Imidization_C Cast_C Film Casting & Low-Temp Drying Imidization_C->Cast_C Film_C Colorless Polyimide Film Cast_C->Film_C

References

Technical Support Center: Processing High Molecular Weight Polyimides from 4,4'-Bis(4-aminophenoxy)biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with high molecular weight polyimides derived from 4,4'-Bis(4-aminophenoxy)biphenyl.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in processing high molecular weight polyimides based on this compound?

A1: The main challenges stem from the inherent rigidity of the aromatic backbone, even with the inclusion of flexible ether linkages. These challenges include poor solubility in common organic solvents, high melt viscosity making them difficult to process, and the need for high processing temperatures that can approach the material's degradation temperature.[1][2][3]

Q2: Which solvents are typically effective for dissolving these polyimides?

A2: High molecular weight polyimides derived from this compound often require strong, polar aprotic solvents. The most commonly used solvents are N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[2][4] In some cases, heating the solution or using a co-solvent may be necessary to achieve complete dissolution.

Q3: What is the typical thermal stability of polyimides from this compound?

A3: These polyimides generally exhibit excellent thermal stability. The 5% weight loss temperature (T5) is often above 500°C in both nitrogen and air atmospheres.[1] However, the exact thermal stability can vary depending on the specific dianhydride used in the polymerization.

Q4: How can the molecular weight of the polyimide be controlled during synthesis?

A4: The molecular weight can be controlled by several methods, including adjusting the stoichiometry of the diamine and dianhydride monomers, using a monofunctional end-capping agent, and carefully controlling the reaction temperature and time to prevent side reactions.[5]

Q5: My polyimide films are brittle. What are the possible causes?

A5: Brittleness in polyimide films can be due to several factors:

  • Incomplete imidization: The conversion of the poly(amic acid) precursor to the final polyimide may not be complete.

  • Low molecular weight: The polymer chains may not be long enough to provide good mechanical properties.

  • Thermal degradation: Excessive curing temperatures or times can lead to chain scission and degradation.

  • Contamination: The presence of impurities can interfere with proper film formation.

Troubleshooting Guides

Troubleshooting Poor Solubility
Problem Possible Causes Recommended Solutions
The synthesized high molecular weight polyimide does not dissolve in NMP or DMAc, even with heating.1. Excessively High Molecular Weight: The polymer chains are too long and entangled to be effectively solvated. 2. Chain Rigidity: The specific dianhydride used may result in a very rigid polymer backbone, reducing solubility. 3. Premature Imidization: Some imidization may have occurred during the poly(amic acid) stage, leading to less soluble species.1. Control Molecular Weight: During synthesis, slightly offset the monomer stoichiometry or use an end-capping agent to target a lower molecular weight. 2. Copolymerization: Introduce a more flexible co-diamine into the polymer backbone to disrupt chain packing and improve solubility.[5] 3. Solvent Selection: Experiment with other polar aprotic solvents or solvent mixtures. In some cases, the addition of salts like lithium chloride (LiCl) can improve solubility.
Troubleshooting High Melt Viscosity
Problem Possible Causes Recommended Solutions
The polyimide has a melt viscosity that is too high for effective melt processing (e.g., extrusion, injection molding).1. High Molecular Weight: Longer polymer chains lead to increased entanglement and higher melt viscosity. 2. Rigid Backbone: The inherent stiffness of the polymer chains restricts flow in the molten state.[1]1. Reduce Molecular Weight: Synthesize the polyimide with a lower target molecular weight. 2. Incorporate Flexible Linkages: Copolymerize with monomers that introduce more flexible units into the polymer backbone. 3. Increase Processing Temperature: Carefully increase the melt processing temperature. However, this must be done with caution to avoid thermal degradation. A thorough TGA analysis is crucial to determine the safe processing window.
Troubleshooting Thermal Degradation During Processing
Problem Possible Causes Recommended Solutions
The polyimide material darkens, becomes brittle, or shows other signs of degradation during melt processing or high-temperature curing.1. Processing Temperature Exceeds Thermal Stability: The processing temperature is too close to or exceeds the decomposition temperature of the polyimide. 2. Presence of Oxygen: Processing in air can lead to oxidative degradation at elevated temperatures.[6]1. Determine Safe Processing Window: Use Thermogravimetric Analysis (TGA) to determine the onset of thermal degradation and ensure processing temperatures remain well below this point.[7] 2. Inert Atmosphere: Conduct all high-temperature processing steps under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Troubleshooting Film Casting Defects
Problem Possible Causes Recommended Solutions
Cast films exhibit bubbles, surface roughness, or cracking.1. Trapped Solvent: The solvent was not completely removed during the drying and curing process. 2. Environmental Contamination: Dust or other airborne particles have settled on the wet film.[8] 3. Uneven Drying: Non-uniform heating or airflow leads to stress buildup and cracking.1. Staged Drying/Curing: Use a vacuum oven with a slow, staged temperature ramp to allow for gradual solvent removal.[7] 2. Clean Environment: Cast films in a clean, dust-free environment, such as a cleanroom or a laminar flow hood.[8] 3. Level Casting Surface: Ensure the casting surface is perfectly level to promote uniform film thickness and drying.

Data Presentation

Table 1: Solubility of High Molecular Weight Polyimides

SolventSolubilityReference
N-methyl-2-pyrrolidone (NMP)Generally soluble, may require heating[2][4]
N,N-dimethylacetamide (DMAc)Generally soluble, may require heating[2][4]
N,N-dimethylformamide (DMF)Soluble[2][4]
Dimethyl sulfoxide (DMSO)Soluble[2]
Tetrahydrofuran (THF)Often insoluble to poorly soluble[4]
ChloroformOften insoluble[4]

Table 2: Thermal Properties of a Representative Polyimide from this compound and Pyromellitic Dianhydride (PMDA)

PropertyValueAtmosphereReference
Glass Transition Temperature (Tg)~260-290 °C-[1][6]
5% Weight Loss Temperature (T5)> 500 °CNitrogen[1]
5% Weight Loss Temperature (T5)> 500 °CAir[1]

Experimental Protocols

Protocol 1: Two-Step Synthesis of High Molecular Weight Polyimide
  • Poly(amic acid) Synthesis: a. In a flame-dried, three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve an equimolar amount of this compound in anhydrous NMP. b. Slowly add a stoichiometric equivalent of the chosen dianhydride (e.g., PMDA) as a solid powder in small portions. c. Maintain the reaction temperature at room temperature and stir under a nitrogen atmosphere for 24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms.

  • Thermal Imidization (Film Casting): a. Cast the viscous poly(amic acid) solution onto a clean, level glass plate using a doctor blade to ensure uniform thickness. b. Place the cast film in a vacuum oven and cure using a staged heating program. A typical program is: 80°C for 2 hours, 150°C for 1 hour, 200°C for 1 hour, and finally 250-300°C for 1 hour to ensure complete imidization.[7] c. After cooling to room temperature, the polyimide film can be carefully peeled from the glass plate.

Protocol 2: Thermogravimetric Analysis (TGA)
  • Place a small sample (5-10 mg) of the cured polyimide film into a TGA crucible.

  • Heat the sample from room temperature to 800°C at a heating rate of 10°C/min.

  • Perform the analysis under both a nitrogen and an air atmosphere to assess thermal and thermo-oxidative stability, respectively.

  • Determine the 5% weight loss temperature (T5) from the resulting TGA curve.

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_processing Processing cluster_characterization Characterization monomer_prep Monomer Purification (Diamine & Dianhydride) polymerization Polymerization (Poly(amic acid) Formation) monomer_prep->polymerization Equimolar Ratio solution_casting Solution Casting polymerization->solution_casting Viscous Solution thermal_curing Thermal Curing (Imidization) solution_casting->thermal_curing thermal_analysis Thermal Analysis (TGA, DSC) thermal_curing->thermal_analysis mechanical_testing Mechanical Testing thermal_curing->mechanical_testing solubility_test Solubility Testing thermal_curing->solubility_test

Caption: General experimental workflow for the synthesis, processing, and characterization of polyimides.

troubleshooting_solubility start Problem: Polyimide Insoluble in NMP/DMAc check_mw Is Molecular Weight Excessively High? start->check_mw cause_mw Cause: High Molecular Weight check_mw->cause_mw Yes check_flex Is a Rigid Dianhydride Used? check_mw->check_flex No solution_mw Solution: Reduce Target MW via Stoichiometry or End-Capping cause_mw->solution_mw cause_flex Cause: High Backbone Rigidity check_flex->cause_flex Yes check_solvent Have Alternative Solvents or Additives Been Tried? check_flex->check_solvent No solution_flex Solution: Incorporate a More Flexible Co-monomer cause_flex->solution_flex solution_solvent Solution: Test Other Polar Aprotic Solvents or Add LiCl to NMP/DMAc check_solvent->solution_solvent No

References

Technical Support Center: Enhancing Mechanical Strength of 4,4'-Bis(4-aminophenoxy)biphenyl-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working to enhance the mechanical properties of polymers derived from 4,4'-Bis(4-aminophenoxy)biphenyl.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and processing of this compound-based polymers that can lead to suboptimal mechanical properties.

Issue 1: Polymer film is brittle and cracks easily.

  • Potential Cause: Low molecular weight of the polymer.

  • Recommended Solutions:

    • Ensure high purity of monomers (this compound and the dianhydride) as impurities can terminate the polymerization reaction.

    • Strictly control the stoichiometry between the diamine and dianhydride monomers; an imbalance can limit chain growth.[1]

    • Verify the reaction conditions, such as temperature and inert atmosphere, to ensure complete polymerization.[1] Moisture, in particular, can react with isocyanates and other reactive groups, disrupting the polymerization process.[1]

  • Potential Cause: Rigid polymer backbone without sufficient flexibility.

  • Recommended Solutions:

    • Incorporate flexible ether linkages into the polymer backbone to improve toughness.[2][3] The presence of ether bonds increases the number of allowed conformations and the flexibility of individual polymer chains.[4]

    • Consider synthesizing copolymers by introducing a more flexible diamine or dianhydride monomer into the polymerization reaction.

  • Potential Cause: Residual stress from the film-forming process.

  • Recommended Solutions:

    • Implement a post-curing annealing step.[4] Annealing can reduce the residual stress introduced during preparation.[4] When the imidization temperature reaches the glass transition temperature (Tg), the polyimide molecular segments will relax.[4]

Issue 2: Low tensile strength and elongation at break.

  • Potential Cause: Inadequate mixing of reactants during polymerization.

  • Recommended Solutions:

    • Utilize high-shear mixing to ensure a homogenous reaction mixture.[1] Incomplete mixing can result in a non-uniform polymer network with weak spots.[1]

    • Degas the components before and after mixing to remove trapped air bubbles, which can act as stress concentrators.[1]

  • Potential Cause: Poor dispersion of nanofillers in a composite.

  • Recommended Solutions:

    • Ensure that the nanofillers are properly functionalized to be compatible with the polymer matrix.

    • Use sonication or high-speed mixing to break up agglomerates and achieve a uniform dispersion of the nanofillers.

  • Potential Cause: Insufficient crosslinking.

  • Recommended Solutions:

    • Increase the concentration of the crosslinking agent or introduce a co-monomer with crosslinking capabilities.

    • Optimize the curing temperature and time to ensure the crosslinking reaction goes to completion. The modulus and yield point of a polymer generally increase with the degree of crosslinking.[5]

Issue 3: Inconsistent mechanical properties between batches.

  • Potential Cause: Variation in experimental parameters.

  • Recommended Solutions:

    • Strictly control all experimental parameters, including the quality of raw materials, stoichiometry, mixing speed and time, and the curing temperature and time profile.[1]

    • Maintain a consistent lab environment by controlling temperature and humidity.[1]

Frequently Asked Questions (FAQs)

Q1: How can I systematically improve the toughness of my this compound-based polymer?

A1: Improving the toughness of these polymers involves several strategies:

  • Chemical Modification: Incorporating flexible moieties like ether linkages into the polymer backbone can enhance toughness.[2][3]

  • Copolymerization: Introducing a second, more flexible diamine or dianhydride can disrupt the rigidity of the polymer chain.

  • Addition of Nanofillers: Incorporating nanofillers can significantly enhance mechanical properties.[6][7][8] However, the proportion of nanofillers must be carefully optimized.[7]

  • Crosslinking: Creating a three-dimensional network through crosslinking can improve strength and stiffness.[9][10]

Q2: What is the role of nanofillers in enhancing the mechanical strength of these polymers?

A2: Nanofillers, when properly dispersed, can significantly improve the mechanical properties of polymers.[8][11] They act as reinforcement by transferring stress from the polymer matrix to the filler material.[12] The large surface area of nanofillers leads to a large interphase area between the polymer matrix and the filler, which can modify the properties of the polymer matrix.[8] The effectiveness of nanofillers depends on their size, shape, concentration, and interaction with the polymer matrix.[11]

Q3: Can crosslinking make my polymer more brittle?

A3: Yes, while crosslinking generally increases the tensile strength and modulus of a polymer, it can also decrease its elongation at break, leading to a more brittle material.[5] The key is to control the crosslinking density to achieve the desired balance of strength and toughness. A lower degree of crosslinking may allow for more molecular reorientation and absorption of deformation energy.[13]

Q4: What is the typical two-step synthesis process for polyimides based on this compound?

A4: The synthesis is typically a two-step process.[2][14] The first step is the formation of a poly(amic acid) precursor by reacting the diamine (this compound) with a dianhydride in a polar aprotic solvent at room temperature.[14] In the second step, the poly(amic acid) is converted to the final polyimide through cyclodehydration, which can be achieved by either thermal treatment or chemical imidization.[14]

Data Presentation

Table 1: Mechanical Properties of Aramid Copolymers Incorporating Flexible Bis(4-aminophenoxy) Benzene Moieties

PolymerTensile Strength (MPa)Elongation at Break (%)
MBAB-aramid107.150.7
PBAB-aramid113.558.4

Data sourced from a study on novel aramid copolymers, demonstrating the high strength achievable with related structures.[3][15]

Table 2: Mechanical Properties of Polyamides from 1,1-Bis[4-(4-aminophenoxy)phenyl]cyclohexane (BAPC)

Polymer SystemTensile Strength (MPa)
Polyamides from BAPC and various aromatic dicarboxylic acids89 - 104

Data sourced from a study on novel polyamides, showcasing the good mechanical properties of polymers with similar structural elements.[16]

Experimental Protocols

Protocol 1: General Two-Step Synthesis of Polyimide Films

  • Poly(amic acid) Synthesis:

    • In a dry, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 0.1 mol of this compound in an anhydrous polar aprotic solvent (e.g., N,N-dimethylacetamide).

    • Slowly add 0.1 mol of an aromatic dianhydride (e.g., pyromellitic dianhydride) to the solution under a continuous nitrogen stream with constant stirring.

    • Continue stirring at room temperature for 12-24 hours to form a viscous poly(amic acid) solution.

  • Film Casting and Imidization:

    • Pour the poly(amic acid) solution onto a clean, dry glass plate.

    • Use a doctor blade to cast a film of uniform thickness.

    • Place the film in a vacuum oven and perform a stepwise thermal imidization. A typical heating schedule would be:

      • 80°C for 2 hours

      • 150°C for 1 hour

      • 200°C for 1 hour

      • 250°C for 1 hour

      • 300°C for 1 hour

    • Allow the film to cool slowly to room temperature before peeling it from the glass plate.

Protocol 2: Preparation of a Polymer-Nanocomposite Film

  • Nanofiller Dispersion:

    • Disperse a calculated amount of nanofiller (e.g., 1-5 wt.%) in a portion of the anhydrous polar aprotic solvent.

    • Use a sonicator or a high-shear mixer to ensure a uniform dispersion and break up any agglomerates.

  • Poly(amic acid) Synthesis with Nanofillers:

    • In a separate flask, dissolve the this compound in the remaining solvent.

    • Add the nanofiller dispersion to the diamine solution and mix thoroughly.

    • Proceed with the addition of the dianhydride as described in Protocol 1, Step 1.

  • Film Casting and Imidization:

    • Follow the film casting and thermal imidization procedure as described in Protocol 1, Step 2.

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_processing Processing cluster_characterization Characterization start Monomer Selection (Diamine & Dianhydride) polymerization Polymerization (Formation of Poly(amic acid)) start->polymerization crosslinking Crosslinking polymerization->crosslinking nanofillers Nanofiller Incorporation polymerization->nanofillers casting Film Casting polymerization->casting crosslinking->casting nanofillers->casting imidization Thermal Imidization casting->imidization annealing Annealing imidization->annealing testing Mechanical Testing (Tensile Strength, Elongation) annealing->testing logical_relationships monomer Monomer Structure (Rigidity/Flexibility) chain_mobility Polymer Chain Mobility monomer->chain_mobility intermolecular Intermolecular Forces monomer->intermolecular mw Molecular Weight mw->intermolecular crosslink Crosslinking Density network Network Structure crosslink->network filler Nanofiller (Type, Concentration, Dispersion) filler->network toughness Toughness/ Elongation at Break chain_mobility->toughness strength Tensile Strength intermolecular->strength network->strength modulus Modulus network->modulus strength->toughness Trade-off

References

Technical Support Center: Troubleshooting Film Casting Defects in 4,4'-Bis(4-aminophenoxy)biphenyl Polyimides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with polyimide films derived from 4,4'-Bis(4-aminophenoxy)biphenyl (BAPB). Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during the film casting process.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the casting and curing of BAPB-based polyimide films.

Defect: Bubbles and Pinholes in the Film

Question 1: My polyimide film has bubbles or pinholes. What is the cause and how can I prevent this?

Answer: Bubbles or pinholes in polyimide films are common defects that typically arise from trapped air, solvent, or moisture that vaporizes during the high-temperature curing process.

  • Cause 1: Trapped Air in the Polyamic Acid Solution. The high viscosity of the polyamic acid (PAA) solution makes it prone to trapping air bubbles during mixing and handling. These bubbles may not have sufficient time to escape before the film surface solidifies.

    • Solution: Degassing the PAA Solution. Before casting, it is crucial to degas the PAA solution. This can be achieved by:

      • Letting the solution stand for several hours to allow bubbles to rise and dissipate.

      • Gentle sonication of the solution.

      • Placing the solution in a vacuum desiccator. Exercise caution with high vacuum levels to prevent the solvent from boiling.

  • Cause 2: Rapid Solvent Evaporation. If the initial drying stage (soft bake) or the temperature ramp-up during curing is too rapid, a skin can form on the film's surface, trapping residual solvent underneath. This trapped solvent will then vaporize at higher temperatures, creating bubbles or pinholes.[1]

    • Solution: Implement a Staged Curing Protocol. A slower, multi-stage curing process is recommended to allow for the gradual removal of the solvent.[1] This typically involves:

      • A "soft bake" at a lower temperature (e.g., 80-100°C) to gently remove the bulk of the solvent.

      • A gradual temperature ramp-up to the final curing temperature. A ramp rate of 2-5°C/minute is often effective.

  • Cause 3: Moisture Contamination. Polyamic acid solutions are susceptible to absorbing moisture from the environment. This trapped water can vaporize during curing and lead to film defects.

    • Solution: Maintain a Dry Environment. Whenever possible, perform film casting and curing in a controlled-humidity environment or under a dry nitrogen atmosphere. Ensure all glassware and substrates are thoroughly dried before use.

Defect: Cracking and Brittleness

Question 2: Why is my final polyimide film cracking or exhibiting brittleness?

Answer: Cracking and brittleness in polyimide films are primarily caused by high internal stresses that develop during the film formation and curing processes.

  • Cause 1: High Internal Stress. As the solvent evaporates and the polyamic acid undergoes imidization, the film shrinks. This shrinkage, combined with the mismatch in the coefficient of thermal expansion (CTE) between the polyimide film and the substrate, generates significant internal stress.[2] If this stress exceeds the mechanical strength of the film, cracking will occur.[2]

    • Solution: Control the Curing and Cooling Rates. A slow and controlled curing process with a gradual temperature ramp-up can help to minimize the buildup of internal stress. Similarly, a slow cooling rate after the final cure is essential to prevent thermal shock and reduce stress.

  • Cause 2: Film Thickness. Thicker films are more prone to cracking due to the larger volume change during solvent evaporation and imidization, which leads to higher internal stresses.

    • Solution: Optimize Film Thickness. If possible, cast thinner films. For applications requiring thicker films, consider a multi-layer casting approach, where thin layers are cast and partially cured before the application of the subsequent layer.

  • Cause 3: Incomplete Imidization. A film that is not fully cured will have inferior mechanical properties and may be more susceptible to cracking.

    • Solution: Ensure Complete Curing. Verify that the final curing temperature and duration are sufficient for complete imidization of the polyamic acid. The optimal curing cycle is dependent on the specific dianhydride used in the polymerization.

Defect: Poor Adhesion to the Substrate

Question 3: My polyimide film is delaminating from the glass substrate. How can I improve adhesion?

Answer: Poor adhesion of polyimide films to substrates is a common issue, often stemming from the chemically inert nature of the polyimide surface.

  • Cause 1: Substrate Contamination. Any contaminants on the substrate surface, such as dust, grease, or moisture, will interfere with the film's ability to adhere properly.

    • Solution: Thorough Substrate Cleaning. Ensure the substrate is meticulously cleaned before casting the polyamic acid solution. A multi-step cleaning process involving sonication in solvents like acetone and isopropanol, followed by drying with a stream of nitrogen, is recommended.

  • Cause 2: Low Surface Energy of the Substrate. For proper wetting and adhesion, the surface energy of the substrate should be higher than that of the polyamic acid solution.

    • Solution: Substrate Surface Treatment. Various surface treatments can be employed to increase the surface energy of the substrate and promote adhesion. These include:

      • Plasma Treatment: Oxygen or argon plasma treatment can effectively clean the substrate and introduce reactive functional groups on the surface.[3][4][5]

      • Chemical Treatment: Treatment with solutions such as potassium hydroxide (KOH) can modify the surface to improve adhesion.[3]

      • Adhesion Promoters: The use of silane coupling agents can create a chemical bridge between the substrate and the polyimide film.

Data Presentation: Illustrative Curing Protocols and Their Effects

The following tables provide illustrative examples of how curing parameters can influence the properties of BAPB-based polyimide films. The specific dianhydride used in the polymerization will also significantly affect the optimal conditions.

Table 1: Effect of Final Curing Temperature on Film Properties

Dianhydride Co-monomerFinal Curing Temperature (°C)Dwell Time (hours)Resulting Film Integrity
Pyromellitic Dianhydride (PMDA)2501Flexible, but may have residual solvent
Pyromellitic Dianhydride (PMDA)3001Good flexibility and solvent removal
Pyromellitic Dianhydride (PMDA)3501Potentially more brittle, but higher degree of imidization
3,3',4,4'-Biphenyltetracarboxylic Dianhydride (BPDA)3001Good flexibility and toughness
3,3',4,4'-Biphenyltetracarboxylic Dianhydride (BPDA)3501High tensile strength and modulus
3,3',4,4'-Biphenyltetracarboxylic Dianhydride (BPDA)4001May become brittle depending on the substrate

Table 2: Influence of Temperature Ramp Rate on Film Defects

Ramp Rate (°C/min)Dwell at 100°C (min)Dwell at 200°C (min)Final Dwell at 300°C (min)Observed Defects
10303060High incidence of bubbles and pinholes
5606060Reduced number of bubbles
2606060Minimal to no bubbles or pinholes

Experimental Protocols

Protocol 1: Synthesis of Polyamic Acid (PAA) from this compound (BAPB) and Pyromellitic Dianhydride (PMDA)

  • Materials and Setup:

    • This compound (BAPB)

    • Pyromellitic Dianhydride (PMDA)

    • N,N-dimethylacetamide (DMAc), anhydrous

    • Three-necked flask equipped with a mechanical stirrer and a nitrogen inlet/outlet.

    • All glassware must be thoroughly dried in an oven at 120°C overnight and cooled under a stream of dry nitrogen.

  • Procedure:

    • In the three-necked flask, dissolve a stoichiometric amount of BAPB in anhydrous DMAc under a nitrogen atmosphere. Stir until the diamine is completely dissolved.

    • Gradually add an equimolar amount of PMDA powder to the stirred BAPB solution in small portions over 30-60 minutes.

    • Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will gradually increase as the polyamic acid forms.

    • The resulting viscous polyamic acid solution is now ready for film casting or storage in a desiccator.

Protocol 2: Thermal Imidization and Film Casting

  • Substrate Preparation:

    • Clean glass plates by sonicating in acetone for 15 minutes, followed by isopropanol for 15 minutes.

    • Dry the cleaned glass plates in an oven at 120°C for at least 2 hours.

    • Allow the plates to cool to room temperature in a desiccator before use.

  • Film Casting and Curing:

    • Pour the prepared polyamic acid solution onto a clean, dry glass plate.

    • Use a doctor blade to spread the solution evenly to the desired thickness.

    • Place the cast film in a programmable vacuum oven or a furnace with a controlled atmosphere.

    • Implement a staged curing cycle. An example cycle is as follows:

      • Heat to 100°C at a ramp rate of 2°C/min and hold for 1 hour.

      • Increase the temperature to 200°C at a ramp rate of 2°C/min and hold for 1 hour.

      • Increase the temperature to 300°C at a ramp rate of 2°C/min and hold for 1 hour.

    • After the final curing step, allow the film to cool slowly to room temperature inside the oven.

    • Carefully peel the resulting polyimide film from the glass substrate.

Visualizations

Troubleshooting_Bubbles start Problem: Bubbles/Pinholes in Film cause1 Cause: Trapped Air in PAA Solution start->cause1 cause2 Cause: Rapid Solvent Evaporation start->cause2 cause3 Cause: Moisture Contamination start->cause3 solution1 Solution: Degas PAA Solution (Vacuum, Sonication) cause1->solution1 solution2 Solution: Staged Curing Protocol (Slow Ramp Rate) cause2->solution2 solution3 Solution: Dry Environment (Controlled Humidity, N2) cause3->solution3

Caption: Troubleshooting workflow for bubbles and pinholes in polyimide films.

Troubleshooting_Cracking start Problem: Cracking/Brittleness cause1 Cause: High Internal Stress start->cause1 cause2 Cause: Excessive Film Thickness start->cause2 cause3 Cause: Incomplete Imidization start->cause3 solution1 Solution: Control Curing/Cooling Rates (Slow Ramps) cause1->solution1 solution2 Solution: Optimize Film Thickness (Thinner or Multi-layer) cause2->solution2 solution3 Solution: Ensure Complete Curing (Verify Temp/Time) cause3->solution3 Experimental_Workflow cluster_synthesis Polyamic Acid Synthesis cluster_casting Film Casting and Curing s1 Dissolve BAPB in DMAc s2 Gradually Add Dianhydride s1->s2 s3 Stir for 24h at Room Temp. s2->s3 c1 Cast PAA Solution on Substrate s3->c1 Viscous PAA Solution c2 Soft Bake (~100°C) c1->c2 c3 Staged Cure (e.g., to 300°C) c2->c3 c4 Slow Cool to Room Temp. c3->c4 c5 Peel Film c4->c5

References

Validation & Comparative

A Comparative Analysis of Polyimides Derived from Diverse Diamine Monomers

Author: BenchChem Technical Support Team. Date: December 2025

The versatility of polyimides as high-performance polymers is significantly influenced by the chemical structure of their constituent monomers, particularly the diamine component. The selection of different diamine monomers allows for the precise tuning of the final polymer's thermal, mechanical, and electrical properties to suit a wide range of demanding applications in aerospace, electronics, and other advanced industries. This guide provides a comparative analysis of polyimides synthesized from various diamine monomers, supported by experimental data, to assist researchers and professionals in making informed material selection decisions.

The fundamental principle behind the structure-property relationship in polyimides lies in the interplay of chain rigidity, intermolecular interactions, and the free volume within the polymer matrix, all of which are heavily dictated by the diamine structure.[1] The incorporation of flexible linkages, such as ether or long aliphatic chains, within the diamine can enhance solubility and processability, though often at the expense of thermal stability.[1] Conversely, rigid aromatic diamines contribute to exceptional thermal and mechanical properties but can result in polymers that are difficult to process.[1] Furthermore, the introduction of bulky side groups can disrupt polymer chain packing, leading to increased solubility and a lower dielectric constant.[1]

Quantitative Performance Comparison

To illustrate these structure-property relationships, the following tables summarize key performance indicators for polyimides synthesized from a selection of different diamine monomers.

Thermal Properties

The thermal stability of polyimides is a critical performance metric, often evaluated by the glass transition temperature (Tg) and the temperature at which 5% weight loss occurs (Td5%). The rigidity of the diamine backbone is a primary determinant of these properties.[1]

Diamine MonomerStructureGlass Transition Temperature (Tg) (°C)5% Weight Loss Temperature (Td5%) (°C)
4,4'-Oxydianiline (ODA)Aromatic with ether linkage260-290500-550
p-Phenylenediamine (p-PDA)Rigid aromatic350-400>550
4,4'-(Hexafluoroisopropylidene)bis(p-phenyleneoxy)dianiline (6F-ODA)Fluorinated aromatic with ether linkages240-270500-540
4,4'-Diaminodiphenylmethane (MDA)Aromatic with methylene bridge270-300510-530
1,3-Bis(aminophenoxy)benzene (APB)Meta-substituted aromatic ether210-240480-520

Note: The values presented are approximate and can vary depending on the specific dianhydride used in the polymerization and the processing conditions.

Mechanical Properties

The mechanical integrity of polyimide films is crucial for their application as structural materials and flexible substrates. Tensile strength, Young's modulus, and elongation at break are key indicators of their mechanical performance.

Diamine MonomerTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
4,4'-Oxydianiline (ODA)100-1502.5-3.510-30
p-Phenylenediamine (p-PDA)150-2003.0-5.05-15
4,4'-(Hexafluoroisopropylidene)bis(p-phenyleneoxy)dianiline (6F-ODA)90-1202.0-3.020-50
4,4'-Diaminodiphenylmethane (MDA)110-1602.8-4.08-20
1,3-Bis(aminophenoxy)benzene (APB)80-1101.8-2.830-60

Note: These values are representative and can be influenced by the choice of dianhydride and film preparation methods.

Dielectric Properties

For applications in microelectronics, a low dielectric constant and low dielectric loss are highly desirable to minimize signal delay and cross-talk. The incorporation of fluorine-containing groups in the diamine monomer is a common strategy to reduce the dielectric constant.

Diamine MonomerDielectric Constant (at 1 MHz)Dielectric Loss (at 1 MHz)
4,4'-Oxydianiline (ODA)3.2-3.50.002-0.004
p-Phenylenediamine (p-PDA)3.4-3.70.003-0.005
4,4'-(Hexafluoroisopropylidene)bis(p-phenyleneoxy)dianiline (6F-ODA)2.7-3.00.001-0.003
4,4'-Diaminodiphenylmethane (MDA)3.3-3.60.002-0.004
1,3-Bis(aminophenoxy)benzene (APB)3.0-3.30.002-0.004

Note: Dielectric properties are frequency-dependent. The values provided are for a common reference frequency.

Experimental Protocols

The data presented in this guide are derived from standard characterization techniques for polymeric materials. Detailed methodologies for these key experiments are outlined below.

Polyimide Synthesis (Two-Step Method)

The most common route for synthesizing polyimides involves a two-step process.[2][3][4] The first step is the formation of a poly(amic acid) precursor, followed by a cyclization step to form the final polyimide.

Step 1: Poly(amic acid) Synthesis

  • A diamine monomer is dissolved in a dry, polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), in a reaction flask under an inert atmosphere (e.g., nitrogen).

  • An equimolar amount of a dianhydride monomer is gradually added to the stirred diamine solution. The reaction is typically carried out at room temperature.

  • The reaction mixture is stirred for several hours (typically 12-24 hours) to allow for the formation of a viscous poly(amic acid) solution.

Step 2: Imidization

  • The poly(amic acid) solution is cast onto a glass substrate to form a thin film.

  • The film is then subjected to a thermal imidization process, which involves heating the film through a series of temperature stages. A typical heating schedule might be: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour in a forced air oven.[5] This process removes the solvent and drives the cyclization reaction to form the polyimide.

G cluster_synthesis Polyimide Synthesis Pathway Diamine Diamine Monomer PAA Poly(amic acid) Solution Diamine->PAA + Dianhydride Dianhydride Monomer Dianhydride->PAA + Solvent Polar Aprotic Solvent (e.g., DMAc, NMP) Solvent->PAA Film_Casting Film Casting PAA->Film_Casting Thermal_Imidization Thermal Imidization (Heat Treatment) Film_Casting->Thermal_Imidization Polyimide_Film Polyimide Film Thermal_Imidization->Polyimide_Film G cluster_tga TGA Experimental Workflow Sample_Prep Sample Preparation (5-10 mg film) TGA_Instrument TGA Instrument Setup (N2 atmosphere, 10°C/min heating) Sample_Prep->TGA_Instrument Heating Heating Ramp (RT to 800°C) TGA_Instrument->Heating Data_Acquisition Data Acquisition (Weight vs. Temperature) Heating->Data_Acquisition Analysis Data Analysis (Determine Td5%) Data_Acquisition->Analysis G cluster_tensile Tensile Testing Workflow (ASTM D882) Specimen_Prep Specimen Preparation (Cut to standard dimensions) Instrument_Setup Universal Testing Machine Setup Specimen_Prep->Instrument_Setup Testing Tensile Test (Constant strain rate) Instrument_Setup->Testing Data_Collection Data Collection (Load vs. Elongation) Testing->Data_Collection Calculation Calculation of Properties (Tensile Strength, Modulus, Elongation) Data_Collection->Calculation G cluster_dielectric Dielectric Properties Measurement Workflow Sample_Placement Sample Placement (Between parallel plate electrodes) Measurement Capacitance & Dissipation Factor Measurement (LCR Meter) Sample_Placement->Measurement Calculation_DK Dielectric Constant (ε') Calculation Measurement->Calculation_DK Calculation_DF Dielectric Loss (ε'') Calculation Measurement->Calculation_DF

References

A Comparative Guide to Ether-Linked Diamines in Polyimide Synthesis: 4,4'-Bis(4-aminophenoxy)biphenyl (BAPB) in Focus

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of high-performance polymers, polyimides stand out for their exceptional thermal stability, mechanical strength, and dielectric properties. The choice of monomers, specifically the diamine and dianhydride, plays a pivotal role in tailoring the final properties of the polyimide. This guide provides a comparative analysis of 4,4'-Bis(4-aminophenoxy)biphenyl (BAPB), a prominent ether-linked diamine, against other commonly used ether-linked diamines: 4,4'-oxydianiline (ODA) and 1,3-bis(4-aminophenoxy)benzene (APB, often referred to as TPER in literature). This comparison is supported by experimental data from peer-reviewed studies to assist researchers, scientists, and drug development professionals in selecting the optimal diamine for their specific polyimide synthesis needs.

Chemical Structures of Compared Diamines

The flexibility and final properties of the resulting polyimides are significantly influenced by the chemical structure of the diamine monomer. The ether linkages provide improved solubility and processability, while the aromatic backbone contributes to the high thermal stability.

cluster_structures Chemical Structures BAPB This compound (BAPB) BAPB_struct ODA 4,4'-Oxydianiline (ODA) ODA_struct APB 1,3-Bis(4-aminophenoxy)benzene (APB/TPER) APB_struct

Caption: Chemical structures of the compared ether-linked diamines.

Performance Comparison of Polyimides

The following tables summarize the key performance indicators of polyimides synthesized from BAPB, ODA, and APB, using 3,3′,4,4′-biphenyltetracarboxylic dianhydride (BPDA) as the dianhydride. The data is compiled from various studies to provide a comparative overview. It is important to note that direct comparison is most accurate when the synthesis and testing conditions are identical.

Thermal and Mechanical Properties of BPDA-Based Polyimides
DiamineGlass Transition Temp. (Tg) (°C)5% Weight Loss Temp. (Td5) (°C)Tensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
BAPB 240 - 260> 50090 - 1102.5 - 3.55 - 10
ODA 260 - 280> 500100 - 1203.0 - 4.04 - 8
APB (TPER) 210 - 230> 50085 - 1052.0 - 3.06 - 12

Note: The data presented is a range compiled from multiple sources and may vary depending on the specific synthesis and processing conditions.

From the data, polyimides derived from ODA generally exhibit slightly higher glass transition temperatures and tensile moduli, suggesting a more rigid polymer backbone compared to those from BAPB and APB. Polyimides from APB, with its meta-linked structure, tend to have lower glass transition temperatures and tensile moduli but higher elongation at break, indicating greater flexibility. BAPB-based polyimides offer a balance of properties, with good thermal stability and mechanical strength.

Experimental Protocols

A general two-step method is commonly employed for the synthesis of polyimides from diamines and dianhydrides.

General Polyimide Synthesis Workflow

Monomers Diamine and Dianhydride Monomers PolyamicAcid Poly(amic acid) Solution Monomers->PolyamicAcid Solvent Aprotic Polar Solvent (e.g., NMP, DMAc) Solvent->PolyamicAcid Casting Film Casting / Coating PolyamicAcid->Casting Imidization Thermal or Chemical Imidization Casting->Imidization Polyimide Polyimide Film/Product Imidization->Polyimide

Caption: A generalized workflow for the two-step synthesis of polyimides.

Step 1: Synthesis of Poly(amic acid)
  • In a dry, nitrogen-purged flask, the diamine (e.g., BAPB, ODA, or APB) is dissolved in an anhydrous aprotic polar solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).

  • An equimolar amount of the dianhydride (e.g., BPDA) is added to the stirred solution in portions at room temperature.

  • The reaction mixture is stirred under a nitrogen atmosphere for 12-24 hours at room temperature to form a viscous poly(amic acid) solution.

Step 2: Thermal Imidization
  • The poly(amic acid) solution is cast onto a glass substrate to form a thin film.

  • The film is then subjected to a staged thermal curing process in an oven with a nitrogen atmosphere. A typical curing cycle is as follows:

    • 100°C for 1 hour

    • 200°C for 1 hour

    • 300°C for 1 hour

    • 350°C for 30 minutes

  • After cooling to room temperature, the resulting polyimide film is peeled from the substrate.

Structure-Property Relationship and Performance Comparison

The differences in the molecular structure of the diamines directly translate to the macroscopic properties of the resulting polyimides.

cluster_diamines Diamine Structure cluster_properties Resulting Polyimide Properties BAPB BAPB (Linear, Biphenyl Group) Thermal High Thermal Stability (TGA > 500°C for all) BAPB->Thermal Mechanical_BAPB Balanced Mechanical Properties BAPB->Mechanical_BAPB leads to Processability Good Solubility and Processability BAPB->Processability ODA ODA (Bent, Ether Linkage) ODA->Thermal Mechanical_ODA High Modulus, High Strength ODA->Mechanical_ODA leads to ODA->Processability APB APB (Meta-linkage, High Flexibility) APB->Thermal Mechanical_APB High Flexibility, Lower Modulus APB->Mechanical_APB leads to APB->Processability

Caption: Relationship between diamine structure and resulting polyimide properties.

The biphenyl group in BAPB contributes to a relatively rigid and linear polymer chain, resulting in a good balance of thermal and mechanical properties. The single ether linkage in ODA provides some flexibility, but the overall para-linked structure leads to strong intermolecular interactions, resulting in high modulus and strength. The meta-catenation in APB introduces kinks in the polymer backbone, which disrupts chain packing and leads to increased flexibility, as evidenced by a lower glass transition temperature and higher elongation at break. All three ether-linked diamines contribute to good solubility of the precursor poly(amic acid)s, facilitating processing.

Conclusion

The selection of an ether-linked diamine for polyimide synthesis should be guided by the specific performance requirements of the final application.

  • This compound (BAPB) is an excellent choice for applications requiring a good balance of high thermal stability, robust mechanical properties, and good processability.

  • 4,4'-Oxydianiline (ODA) is preferred when higher rigidity, and consequently higher tensile strength and modulus, are the primary objectives.

  • 1,3-Bis(4-aminophenoxy)benzene (APB/TPER) is the ideal candidate for applications demanding greater flexibility and higher elongation, where a slightly lower glass transition temperature is acceptable.

This guide provides a foundational comparison based on available literature. It is highly recommended that researchers conduct their own targeted experiments to validate the performance of these diamines within their specific formulations and processing conditions.

A Comparative Guide to the Thermal Stability of Polyimides Based on Aromatic Diamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thermal stability of polyimides is a critical performance metric that is significantly influenced by the molecular structure of their constituent monomers, particularly the aromatic diamine. The selection of the diamine component allows for the fine-tuning of properties to meet the demands of high-performance applications. This guide provides an objective comparison of the thermal stability of polyimides derived from various aromatic diamines, supported by experimental data and detailed methodologies.

Structure-Property Relationships: The Role of the Aromatic Diamine

The structure of the aromatic diamine monomer is a key determinant of the thermal properties of the resulting polyimide.[1] This influence is primarily exerted through modifications in polymer chain rigidity, intermolecular interactions, and the introduction of specific chemical moieties. Rigid, linear diamine backbones tend to produce polyimides with higher glass transition temperatures (Tg) and thermal decomposition temperatures due to restricted segmental motion and efficient chain packing. Conversely, the incorporation of flexible linkages, such as ether or sulfone groups, or bulky side groups can disrupt chain packing, which may enhance solubility but often at the cost of reduced thermal stability.

Quantitative Comparison of Thermal Properties

The following table summarizes the thermal properties of polyimides synthesized from a common dianhydride, pyromellitic dianhydride (PMDA), and various aromatic diamines. The data, compiled from multiple sources, illustrates the impact of the diamine structure on the 5% weight loss temperature (Td5%), 10% weight loss temperature (Td10%), and the glass transition temperature (Tg).

Aromatic Diamine (Abbreviation)Diamine StructureTd5% (°C)Td10% (°C)Tg (°C)
p-Phenylenediamine (p-PDA)Linear, rigid~550~580>400
4,4'-Oxydianiline (ODA)Contains flexible ether linkage~520~550~375
4,4'-(Hexafluoroisopropylidene)bis(p-phenylene-oxy)dianiline (6F-ODA)Contains flexible ether and bulky -CF3 groups~510~530~270
2,2'-Bis(trifluoromethyl)benzidine (TFMB)Contains bulky -CF3 groups~500~525~330
4,4'-Diaminodiphenyl sulfone (DDS)Contains sulfone group~530~560~390

Note: The values presented are approximate and can vary based on the specific experimental conditions, including the heating rate and atmosphere during thermal analysis, as well as the method of polyimide synthesis and processing.

Experimental Protocols

The data presented in this guide is typically obtained through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal decomposition temperature of the polyimide.

Methodology:

  • A small sample of the polyimide (typically 5-10 mg) is placed in a high-purity alumina or platinum crucible.

  • The crucible is loaded into a TGA instrument.

  • The sample is heated from ambient temperature to a high temperature (e.g., 800 °C) at a constant heating rate, commonly 10 °C/min or 20 °C/min.[2]

  • The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen, to study thermal degradation, or in an oxidative atmosphere like air to assess thermo-oxidative stability.[2]

  • The weight of the sample is continuously monitored as a function of temperature.

  • The Td5% and Td10% values are determined as the temperatures at which the sample has lost 5% and 10% of its initial weight, respectively.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) of the polyimide.

Methodology:

  • A small, accurately weighed sample of the polyimide (typically 5-10 mg) is encapsulated in an aluminum pan.

  • An empty, sealed aluminum pan is used as a reference.

  • The sample and reference pans are placed in the DSC cell.

  • The sample is subjected to a controlled temperature program, which often includes an initial heating scan to erase the thermal history, followed by a cooling scan and a second heating scan. A typical heating rate is 20 °C/min under a nitrogen atmosphere.[2]

  • The difference in heat flow between the sample and the reference is measured as a function of temperature.

  • The glass transition is observed as a step-like change in the baseline of the DSC curve. The Tg is typically determined as the midpoint of this transition.

Logical Relationships and Signaling Pathways

The following diagram illustrates the relationship between the structural features of the aromatic diamine and the resulting thermal stability of the polyimide.

G Influence of Aromatic Diamine Structure on Polyimide Thermal Stability cluster_diamine Aromatic Diamine Structure Diamine Aromatic Diamine Rigid High Rigidity (e.g., p-PDA) Diamine->Rigid Flexible Flexible Linkages (e.g., -O-, -SO2-) Diamine->Flexible Bulky Bulky Side Groups (e.g., -CF3) Diamine->Bulky Packing Chain Packing Efficiency Rigid->Packing Increases Mobility Segmental Mobility Rigid->Mobility Decreases Flexible->Packing Decreases Flexible->Mobility Increases Bulky->Packing Decreases Tg Glass Transition Temperature (Tg) Packing->Tg Increases Td Decomposition Temperature (Td) Packing->Td Increases Mobility->Tg Decreases

Caption: Relationship between diamine structure and polyimide thermal stability.

Conclusion

The thermal stability of polyimides is intricately linked to the chemical structure of the aromatic diamine used in their synthesis. Rigid and planar diamine structures generally lead to polyimides with superior thermal stability, characterized by high glass transition and decomposition temperatures. The introduction of flexible linkages or bulky side groups into the diamine backbone can enhance other properties like solubility and processability but often results in a decrease in thermal stability. A thorough understanding of these structure-property relationships is essential for the rational design of high-performance polyimides tailored for specific applications.

References

Performance Evaluation of Gas Separation Membranes Utilizing 4,4'-Bis(4-aminophenoxy)biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Scientists

The selection of appropriate membrane materials is paramount in advancing gas separation technologies. This guide provides a comprehensive performance evaluation of gas separation membranes synthesized from the diamine monomer 4,4'-Bis(4-aminophenoxy)biphenyl (BAPB). Polyimides derived from BAPB are compared with alternative high-performance polyimides, with a focus on their gas permeability and selectivity for crucial industrial gases such as CO₂, CH₄, O₂, and N₂. This document is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the development and characterization of advanced separation materials.

Comparative Performance Data

The gas separation performance of polyimide membranes is intrinsically linked to the chemical structure of both the diamine and the dianhydride monomers. The following tables summarize the gas transport properties of a polyimide derived from a substituted BAPB monomer and several alternative polyimides based on the widely studied 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) dianhydride. The data is compiled from various research articles, and testing conditions are noted where available.

Table 1: Gas Permeability Data for Selected Polyimide Membranes

PolymerGasPermeability (Barrer)Reference
PMDA-TBAPBO₂21.6[1]
N₂3.5[1]
CO₂94[1]
CH₄2.5[1]
6FDA-TBAPBO₂100[1]
N₂22.1[1]
CO₂408[1]
CH₄23.5[1]
6FDA-DAMCO₂~900[2]
CH₄~25[2]
6FDA-mPDACO₂~20
CH₄~0.4
6FDA-DABACO₂~9
CH₄~0.2

Note: 1 Barrer = 10⁻¹⁰ cm³ (STP) cm cm⁻² s⁻¹ cmHg⁻¹. TBAPB is 1,4-bis(4-aminophenoxy)-2,5-di-tert-butylbenzene, a substituted derivative of BAPB.

Table 2: Gas Selectivity Data for Selected Polyimide Membranes

PolymerGas PairSelectivity (α)Reference
PMDA-TBAPBO₂/N₂6.2[1]
CO₂/CH₄37.6[1]
6FDA-TBAPBO₂/N₂4.5[1]
CO₂/CH₄17.4[1]
6FDA-DAMCO₂/CH₄~36[2]
6FDA-mPDACO₂/CH₄~50
6FDA-DABACO₂/CH₄~45

Experimental Protocols

Detailed and consistent experimental methodologies are crucial for the accurate evaluation and comparison of membrane performance. The following sections outline generalized protocols for the synthesis of polyimide membranes and the measurement of their gas transport properties, based on common practices reported in the literature.[3][4][5]

Synthesis of Polyimide Membranes (Two-Step Method)

A widely adopted method for preparing polyimide membranes is the two-step polycondensation reaction, which involves the formation of a poly(amic acid) precursor followed by thermal or chemical imidization.[3][4]

Materials:

  • Diamine monomer (e.g., this compound)

  • Dianhydride monomer (e.g., Pyromellitic dianhydride (PMDA) or 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA))

  • Anhydrous N-methyl-2-pyrrolidone (NMP) or other polar aprotic solvent

  • Argon or Nitrogen gas supply

Procedure:

  • Poly(amic acid) Synthesis:

    • In a three-necked flask equipped with a mechanical stirrer and an inert gas inlet, dissolve an equimolar amount of the diamine monomer in the anhydrous solvent.

    • Slowly add an equimolar amount of the dianhydride monomer to the solution in small portions while stirring continuously under an inert atmosphere.

    • Continue the reaction at room temperature for 24-48 hours to form a viscous poly(amic acid) solution.

  • Membrane Casting:

    • Cast the poly(amic acid) solution onto a clean, flat glass plate using a doctor blade to ensure a uniform thickness.

    • Place the cast film in a vacuum oven or a controlled environment to slowly evaporate the solvent at a low temperature (e.g., 60-80 °C) for several hours.

  • Thermal Imidization:

    • Subject the dried poly(amic acid) film to a stepwise thermal treatment in a programmable oven under an inert atmosphere. A typical heating program would be:

      • 100 °C for 1 hour

      • 200 °C for 1 hour

      • 300-350 °C for 1-2 hours

    • Allow the oven to cool down slowly to room temperature.

  • Membrane Recovery:

    • Carefully peel the resulting polyimide membrane from the glass substrate.

Gas Permeability Measurement (Constant-Volume, Variable-Pressure Method)

The gas transport properties of the prepared membranes are typically evaluated using a constant-volume, variable-pressure apparatus.

Apparatus:

  • Gas permeation cell

  • High-vacuum pump

  • Pressure transducers

  • Gas cylinders with pure gases (e.g., N₂, O₂, CO₂, CH₄)

  • Constant temperature chamber

Procedure:

  • Membrane Mounting:

    • Cut a circular sample from the polyimide film and place it in the gas permeation cell, ensuring a proper seal.

  • System Evacuation:

    • Thoroughly evacuate both the upstream (feed) and downstream (permeate) sides of the membrane to a high vacuum to remove any residual gases.

  • Gas Permeation Measurement:

    • Maintain the membrane at a constant temperature (e.g., 35 °C).

    • Introduce the test gas to the upstream side of the membrane at a specific pressure (e.g., 2-10 atm).

    • Monitor the pressure increase on the downstream side over time using a pressure transducer.

  • Data Analysis:

    • The permeability coefficient (P) is determined from the steady-state rate of pressure increase in the downstream volume.

    • The ideal selectivity (α) for a pair of gases (A and B) is calculated as the ratio of their individual permeability coefficients (Pₐ / Pₑ).

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in the evaluation of these gas separation membranes, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_synthesis Membrane Synthesis cluster_testing Gas Permeability Testing dissolve_diamine Dissolve Diamine in Solvent add_dianhydride Add Dianhydride dissolve_diamine->add_dianhydride polymerization Polymerization (Poly(amic acid) formation) add_dianhydride->polymerization casting Film Casting polymerization->casting solvent_evaporation Solvent Evaporation casting->solvent_evaporation imidization Thermal Imidization solvent_evaporation->imidization membrane Polyimide Membrane imidization->membrane mount_membrane Mount Membrane in Cell membrane->mount_membrane evacuate Evacuate System mount_membrane->evacuate introduce_gas Introduce Feed Gas evacuate->introduce_gas measure_pressure Measure Permeate Pressure Increase introduce_gas->measure_pressure calculate Calculate Permeability & Selectivity measure_pressure->calculate logical_relationship monomers Monomer Structure Diamine (e.g., BAPB) Dianhydride (e.g., 6FDA, PMDA) properties Polymer Properties Fractional Free Volume (FFV) Inter-chain Spacing Chain Rigidity monomers->properties determines performance Gas Separation Performance Permeability (P) Selectivity (α) properties->performance influences tradeoff Robeson Upper Bound performance->tradeoff is limited by

References

A Comparative Guide to Purity Validation of 4,4'-Bis(4-aminophenoxy)biphenyl by HPLC and DSC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of chemical compounds is a critical step to ensure the reliability and reproducibility of experimental results, as well as the safety and efficacy of final products. This guide provides a comprehensive comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Differential Scanning Calorimetry (DSC), for the validation of 4,4'-Bis(4-aminophenoxy)biphenyl purity.

This compound is a key monomer in the synthesis of high-performance polyimides and other advanced polymers. Its purity directly impacts the properties of the resulting materials. This guide presents experimental data, detailed methodologies, and a comparative analysis to assist in selecting the appropriate technique for purity assessment.

Comparative Analysis of HPLC and DSC for Purity Determination

High-Performance Liquid Chromatography (HPLC) and Differential Scanning Calorimetry (DSC) are powerful yet fundamentally different techniques for assessing compound purity. HPLC separates components of a mixture based on their differential interactions with a stationary and mobile phase, providing a detailed impurity profile.[1][2] In contrast, DSC determines purity by measuring the depression of a substance's melting point caused by the presence of impurities, a colligative property described by the van't Hoff equation.[3][4]

The choice between HPLC and DSC, or their complementary use, depends on the specific requirements of the analysis, including the nature of the impurities and the desired level of detail.[5]

Data Presentation

The following tables summarize quantitative data for the purity of this compound as determined by HPLC and DSC, based on commercially available information and literature data.

Table 1: Purity of this compound Determined by HPLC

Supplier/ReferencePurity (%)Method
Supplier A99.54%[6]Reversed-Phase HPLC
Representative Value>99.0%Reversed-Phase HPLC

Table 2: Purity of this compound Determined by DSC

Reference/SourcePurity (%)Melting Point (°C)
Patent CN105294461A99.91%200.5 - 201.0
Supplier B[7]>99%197 - 200
Supplier C>98.0%196.0 - 200.0

Experimental Protocols

Detailed methodologies for both HPLC and DSC are provided below. These protocols are based on established methods for the analysis of aromatic diamines and related organic compounds.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol describes a reversed-phase HPLC method for the determination of this compound purity.

1. Instrumentation and Columns:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • This compound reference standard and sample

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Differential Scanning Calorimetry (DSC) Protocol

This protocol outlines the determination of this compound purity based on the van't Hoff equation.

1. Instrumentation:

  • Differential Scanning Calorimeter calibrated for temperature and enthalpy.

2. Materials:

  • Hermetically sealed aluminum pans.

  • This compound sample.

3. Experimental Conditions:

  • Sample Weight: 1-3 mg, accurately weighed.

  • Heating Rate: 1-2 °C/min.

  • Temperature Range: 180 °C to 220 °C (or a range that brackets the melting point).

  • Atmosphere: Inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

4. Data Analysis:

  • The purity is calculated from the melting endotherm using the instrument's software, which applies the van't Hoff equation. This method assumes that the impurities are soluble in the molten analyte and insoluble in the solid phase.[4]

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship between HPLC and DSC in purity validation.

experimental_workflow cluster_sample Sample Handling cluster_hplc HPLC Analysis cluster_dsc DSC Analysis cluster_comparison Final Validation sample This compound Sample prep Sample Preparation (Dissolution/Weighing) sample->prep hplc_inst HPLC System prep->hplc_inst Inject Solution dsc_inst DSC Instrument prep->dsc_inst Place in Pan hplc_analysis Chromatographic Separation hplc_inst->hplc_analysis hplc_data Data Acquisition (Chromatogram) hplc_analysis->hplc_data hplc_result Purity Calculation (Area %) hplc_data->hplc_result compare Compare Results hplc_result->compare dsc_analysis Thermal Analysis dsc_inst->dsc_analysis dsc_data Data Acquisition (Thermogram) dsc_analysis->dsc_data dsc_result Purity Calculation (van't Hoff Eq.) dsc_data->dsc_result dsc_result->compare report Purity Validation Report compare->report

Caption: Experimental workflow for purity validation.

logical_relationship cluster_hplc Chromatographic Approach cluster_dsc Thermal Approach cluster_synergy Complementary Information compound This compound Purity Validation hplc HPLC Analysis compound->hplc dsc DSC Analysis compound->dsc hplc_info Provides: - Separation of Impurities - Quantification of Individual Impurities - Identification of Related Substances hplc->hplc_info synergy Synergistic Purity Assessment hplc_info->synergy Orthogonal Method dsc_info Provides: - Total Molar Purity - Melting Point Depression Data - Information on Crystalline Form dsc->dsc_info dsc_info->synergy Confirmatory Data

Caption: HPLC and DSC complementary relationship.

Conclusion

Both HPLC and DSC are valuable techniques for assessing the purity of this compound. HPLC excels at providing a detailed impurity profile, separating and quantifying individual impurities. DSC, on the other hand, offers a rapid determination of the total molar purity based on the compound's thermal properties. For a comprehensive and robust validation of purity, a complementary approach utilizing both HPLC and DSC is recommended. This dual-methodology approach ensures that a wide range of potential impurities, both structurally similar and dissimilar, are detected and quantified, leading to a higher degree of confidence in the final purity assessment.

References

The Influence of Diamine Structure on the Mechanical fortitude of Polyimide Films: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A systematic review of the mechanical properties of polyimide films synthesized from diverse diamine monomers reveals a strong correlation between the chemical structure of the diamine and the ultimate performance of the resulting film. This guide provides a comparative analysis of key mechanical properties, supported by experimental data, to aid researchers in the selection of appropriate monomers for specific high-performance applications.

Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength. The versatility of polyimide chemistry allows for the tailoring of these properties through the judicious selection of monomeric precursors, namely dianhydrides and diamines. This report focuses on the pivotal role of the diamine component in dictating the mechanical characteristics of the final polyimide film.

Comparative Mechanical Properties

The mechanical integrity of polyimide films is paramount for their application in demanding fields such as aerospace, electronics, and flexible displays. The tensile strength, Young's modulus, and elongation at break are critical parameters that define the material's robustness, stiffness, and flexibility, respectively. A compilation of data from various studies highlights the significant variations in these properties as a function of the diamine structure.

For instance, polyimide films incorporating amide groups within the diamine backbone have demonstrated remarkably high tensile strengths, ranging from 219.4 to 248.1 MPa, and Young's moduli between 3.1 and 3.4 GPa.[1][2] In contrast, the introduction of flexible ether or ester linkages, while still yielding strong films, generally results in slightly lower tensile strengths of 149.8–167.2 MPa and Young's moduli of 2.1–2.6 GPa.[2] The presence of rigid, linear diamine structures, such as those with biphenyl or fluorene moieties, also contributes to high tensile strength and modulus.[3][4] Conversely, the incorporation of bulky side groups or non-coplanar conformations in the diamine can lead to a decrease in these values, although it may enhance solubility.[5][6] The elongation at break, a measure of a film's ductility, also varies significantly, with values ranging from a few percent for rigid systems to over 100% for films designed with flexible ether linkages.[5][7]

Diamine TypeKey Structural FeatureTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)Reference
Amide-containingAmide linkages219.4–248.13.1–3.416.7–18.6[1][2]
Ether-containingEther linkages152.5–161.62.1–2.312.5–14.3[2]
Ester-containingEster linkages149.8–167.22.5–2.69.5–11.3[2]
Fluorene-containingBulky, rigid fluorene group>1103.9–5.9-[3]
Naphthalene-containingRigid naphthalene side groups>641.7–2.83.2–5.9[5]
Benzhydrol-basedBenzhydrol unit72–1052.18–2.854–7[6]
Bis-benzimidazoleIsomeric structures83.2–117.42.6–4.81.8–4.1[8][9]
Ether-linked (high toughness)Ether bonds194.71-130.13[7]
Mixed rigid/flexibleVaried rigid/flexible ratio146.0–220.83.4–6.2-[10]

Experimental Protocols

The synthesis of polyimide films from various diamines typically follows a well-established two-step polymerization process.

Step 1: Poly(amic acid) Synthesis

The first step involves the polycondensation reaction between a specific diamine and a dianhydride in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), at room temperature under an inert atmosphere (e.g., nitrogen).[3][11] The diamine is first dissolved in the solvent, followed by the gradual addition of the dianhydride. The reaction mixture is then stirred for a set period, typically several hours, to form a viscous poly(amic acid) solution.[9] The molecular weight of the resulting poly(amic acid) is a critical factor influencing the mechanical properties of the final film and can be monitored by techniques like gel permeation chromatography (GPC).[2]

Step 2: Thermal Imidization

The poly(amic acid) solution is then cast onto a substrate, such as a glass plate, to form a thin film. The film is subsequently subjected to a carefully controlled thermal curing process, known as thermal imidization, to convert the poly(amic acid) into the final polyimide.[11][12] This process involves heating the film through a series of temperature stages, often culminating in a final temperature of 300°C or higher, to drive the cyclodehydration reaction and remove the solvent.[9] The heating rate and hold times at each temperature are crucial for achieving complete imidization and obtaining a defect-free, tough, and flexible film.[7]

Characterization of Mechanical Properties

The mechanical properties of the resulting polyimide films are typically evaluated using a universal testing machine (UTM) according to ASTM standards.[1] The films are cut into specific dimensions (e.g., rectangular strips) and subjected to a tensile load at a constant strain rate until failure.[5][8] The resulting stress-strain curves are used to determine the tensile strength, Young's modulus, and elongation at break.

Experimental Workflow

G cluster_synthesis Poly(amic acid) Synthesis cluster_processing Film Processing cluster_characterization Characterization Diamine Diamine Monomer Reaction Polycondensation Reaction (Room Temperature, N2 atmosphere) Diamine->Reaction Dianhydride Dianhydride Monomer Dianhydride->Reaction Solvent Polar Aprotic Solvent (e.g., NMP, DMAc) Solvent->Reaction PAA_Solution Poly(amic acid) Solution Reaction->PAA_Solution Casting Film Casting (on substrate) PAA_Solution->Casting Imidization Thermal Imidization (Stepwise Heating) Casting->Imidization PI_Film Polyimide Film Imidization->PI_Film UTM Universal Testing Machine (UTM) PI_Film->UTM Analysis Data Analysis (Stress-Strain Curve) UTM->Analysis Properties Mechanical Properties (Tensile Strength, Young's Modulus, Elongation at Break) Analysis->Properties

Figure 1. A generalized workflow for the synthesis and mechanical characterization of polyimide films.

References

Dielectric Constant Face-Off: Fluorinated vs. Non-Fluorinated Polyimides Derived from 4,4'-Bis(4-aminophenoxy)biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the dielectric properties of polyimides synthesized from 4,4'-Bis(4-aminophenoxy)biphenyl reveals a significant reduction in the dielectric constant upon the incorporation of fluorine atoms. This guide provides a detailed comparison, supported by experimental data, to assist researchers and professionals in materials science and electronics in selecting the appropriate polyimide for their specific applications.

The strategic introduction of fluorine into the molecular structure of polyimides is a well-established method for lowering their dielectric constant, a critical parameter for advanced electronic applications. By comparing a non-fluorinated polyimide synthesized from this compound and a common aromatic dianhydride with its fluorinated counterpart, the dramatic impact of fluorination on this key electrical property can be quantified.

Performance Under the Microscope: A Quantitative Comparison

The dielectric constant is a measure of a material's ability to store electrical energy in an electric field. For applications in high-frequency electronics and microelectronics, a lower dielectric constant is desirable to minimize signal delay, crosstalk, and power dissipation. The data presented below, gathered from studies on polyimides with structures analogous to those derived from this compound, illustrates the advantage of fluorination.

Polyimide TypeDianhydride UsedDielectric Constant (@ 1 MHz)Reference
Non-FluorinatedPyromellitic Dianhydride (PMDA)~3.47 - 3.85[1]
Fluorinated4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA)~2.26 - 2.45[1]

Note: The data presented is for polyimides derived from 4,4'-Bis(4-aminophenoxy)benzophenone, a structurally similar diamine, to provide a comparative reference.

The Science Behind the Superiority of Fluorination

The significant decrease in the dielectric constant of the fluorinated polyimide can be attributed to several key factors at the molecular level. The presence of the hexafluoroisopropylidene (-C(CF₃)₂) group, introduced by the 6FDA dianhydride, plays a crucial role.

dot

Figure 1. Logical relationship illustrating how the choice of dianhydride impacts the dielectric constant of polyimides derived from this compound.

The bulky trifluoromethyl (-CF₃) groups disrupt the efficient packing of the polymer chains, leading to an increase in the free volume within the material. This increased void space, which has a dielectric constant close to that of a vacuum (approximately 1), effectively lowers the overall dielectric constant of the polyimide. Furthermore, the high electronegativity of fluorine atoms reduces the polarizability of the polymer backbone, further contributing to a lower dielectric constant.

Experimental Corner: How the Data is Generated

The synthesis and characterization of these polyimides involve precise and standardized laboratory procedures.

Synthesis of Polyimides: A Two-Step Process

The preparation of both non-fluorinated and fluorinated polyimides from this compound typically follows a two-step polycondensation reaction.

dot

SynthesisWorkflow Diamine Diamine Monomer (this compound) PolyamicAcid Poly(amic acid) Solution Diamine->PolyamicAcid Dianhydride Dianhydride Monomer (PMDA or 6FDA) Dianhydride->PolyamicAcid Solvent Solvent (e.g., NMP, DMAc) Solvent->PolyamicAcid Casting Film Casting PolyamicAcid->Casting ThermalImidization Thermal Imidization (Heating Steps) Casting->ThermalImidization PolyimideFilm Polyimide Film ThermalImidization->PolyimideFilm

Figure 2. A generalized experimental workflow for the synthesis of polyimide films.

  • Poly(amic acid) Synthesis: The diamine, this compound, is dissolved in an aprotic polar solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc). To this solution, an equimolar amount of the respective dianhydride (either PMDA for the non-fluorinated or 6FDA for the fluorinated version) is added portion-wise under an inert atmosphere (e.g., nitrogen) with continuous stirring. The reaction is typically carried out at room temperature for several hours to form a viscous poly(amic acid) solution.

  • Film Formation and Thermal Imidization: The resulting poly(amic acid) solution is cast onto a glass substrate to form a thin film. The solvent is then removed by heating at a moderate temperature (e.g., 80-100°C). Subsequently, the film is subjected to a stepwise thermal imidization process, which involves heating at progressively higher temperatures, often up to 300-350°C. This high-temperature treatment facilitates the cyclodehydration of the poly(amic acid) precursor, resulting in the formation of the fully cyclized, insoluble, and thermally stable polyimide film.

Measuring the Dielectric Constant

The dielectric properties of the prepared polyimide films are characterized using a parallel plate capacitor setup.

The polyimide film is placed between two electrodes of a dielectric analyzer. The capacitance of the film is measured over a range of frequencies, typically from 1 kHz to 1 MHz or higher. The dielectric constant (ε') is then calculated from the measured capacitance (C), the thickness of the film (d), and the area of the electrode (A) using the formula:

ε' = (C * d) / (ε₀ * A)

where ε₀ is the permittivity of free space (8.854 x 10⁻¹² F/m). The measurements are usually performed at room temperature and under controlled humidity conditions to ensure accuracy and reproducibility.

References

Structure-property relationship of polyimides derived from 4,4'-Bis(4-aminophenoxy)biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-property relationships of polyimides derived from the diamine 4,4'-Bis(4-aminophenoxy)biphenyl (BAPB). These high-performance polymers are valued for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for a wide range of advanced applications. This document offers an objective comparison of BAPB-based polyimides with other notable alternatives, supported by experimental data, detailed methodologies, and visual representations of key processes and relationships.

Structure-Property Relationship Overview

The properties of polyimides are intrinsically linked to their molecular structure. The incorporation of the BAPB diamine, with its flexible ether linkages and rigid biphenyl group, imparts a unique combination of processability and high-temperature performance. The final properties of the polyimide are further tailored by the choice of the dianhydride co-monomer, which influences chain packing, charge transfer complex formation, and overall chain rigidity.

Generally, aromatic dianhydrides lead to polyimides with superior thermal stability and mechanical strength due to the formation of rigid polymer backbones. In contrast, the introduction of flexible linkages or bulky side groups can enhance solubility and processability, sometimes at the expense of thermal properties.

Performance Comparison: BAPB-Based Polyimides vs. Alternatives

The following tables summarize the key thermal and mechanical properties of various polyimides derived from BAPB and compares them with commercially available alternatives like Kapton® and Upilex®.

Table 1: Thermal Properties of Selected Polyimides

Polymer CompositionGlass Transition Temperature (Tg) (°C)5% Weight Loss Temperature (Td5) (°C)
BAPB-PMDA~260-290~530-550
BAPB-BPDA~240-270~540-560
BAPB-6FDA~230-260~520-540
Alternatives
Kapton® HN (PMDA-ODA)~360-410~550-600
Upilex®-S (BPDA-PPD)>500 (no distinct Tg)~580-620

Table 2: Mechanical Properties of Selected Polyimide Films

Polymer CompositionTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
BAPB-PMDA90 - 1202.5 - 3.55 - 15
BAPB-BPDA100 - 1303.0 - 4.010 - 20
BAPB-6FDA80 - 1102.0 - 3.0>20
Alternatives
Kapton® HN~170 - 2302.5 - 3.530 - 70
Upilex®-S~350 - 5205.0 - 9.120 - 40

Experimental Protocols

Detailed methodologies for the synthesis and characterization of BAPB-based polyimides are crucial for reproducible research.

Synthesis of BAPB-PMDA Polyimide (Two-Step Method)
  • Poly(amic acid) Formation:

    • In a dry, nitrogen-purged flask, this compound (BAPB) is dissolved in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) to form a solution (typically 10-20 wt%).

    • The solution is cooled to 0-5 °C in an ice bath.

    • An equimolar amount of pyromellitic dianhydride (PMDA) is added portion-wise to the stirred BAPB solution, maintaining the temperature below 10 °C.

    • After the addition is complete, the reaction mixture is stirred at room temperature for 12-24 hours to yield a viscous poly(amic acid) solution.

  • Imidization:

    • Thermal Imidization: The poly(amic acid) solution is cast onto a glass substrate to form a thin film. The film is then heated in a stepwise manner in an oven or furnace under a nitrogen atmosphere (e.g., 100 °C for 1h, 200 °C for 1h, and finally 300 °C for 1h) to effect cyclodehydration and form the polyimide.

    • Chemical Imidization: A dehydrating agent, such as a mixture of acetic anhydride and a tertiary amine catalyst (e.g., pyridine or triethylamine), is added to the poly(amic acid) solution. The mixture is stirred at room temperature for several hours, and the resulting polyimide precipitates out of the solution. The polymer is then collected by filtration, washed, and dried.

Characterization Techniques
  • Thermogravimetric Analysis (TGA):

    • Instrument: TGA Q50 or similar.

    • Sample Size: 5-10 mg.

    • Heating Rate: 10 °C/min.

    • Atmosphere: Nitrogen or Air, with a flow rate of 50-100 mL/min.

    • Temperature Range: 30 °C to 800 °C.

    • Purpose: To determine the thermal stability and decomposition temperatures (e.g., Td5) of the polyimide.[1]

  • Differential Scanning Calorimetry (DSC):

    • Instrument: DSC Q200 or similar.

    • Sample Size: 5-10 mg, sealed in aluminum pans.

    • Heating/Cooling Rate: 10-20 °C/min.

    • Atmosphere: Nitrogen.

    • Procedure: Samples are typically heated to a temperature above the expected Tg to erase thermal history, cooled, and then reheated to measure the glass transition temperature.[1]

  • Tensile Properties Testing (ASTM D882):

    • Instrument: Universal Testing Machine (e.g., Instron).

    • Specimen: Rectangular or dog-bone shaped films with a typical thickness of 25-125 µm.[2]

    • Gage Length: 25-50 mm.

    • Crosshead Speed: 1-10 mm/min.

    • Conditions: Standard laboratory atmosphere (23 ± 2 °C and 50 ± 5% relative humidity).[2]

    • Purpose: To determine tensile strength, tensile modulus, and elongation at break.[2]

Visualizing Key Processes and Relationships

The following diagrams, generated using Graphviz, illustrate the synthesis workflow and the fundamental structure-property relationships of BAPB-derived polyimides.

G cluster_synthesis Two-Step Polyimide Synthesis Workflow Diamine Diamine (BAPB) Polymerization Step 1: Polycondensation (Room Temperature) Diamine->Polymerization Dianhydride Dianhydride (e.g., PMDA) Dianhydride->Polymerization Solvent Polar Aprotic Solvent (e.g., DMAc, NMP) Solvent->Polymerization PAA Poly(amic acid) Solution Polymerization->PAA Imidization Step 2: Imidization PAA->Imidization Thermal Thermal Treatment (Heat) Imidization->Thermal Chemical Chemical Dehydration (e.g., Acetic Anhydride/Pyridine) Imidization->Chemical Polyimide Final Polyimide Product Thermal->Polyimide Chemical->Polyimide

Caption: Workflow for the two-step synthesis of BAPB-based polyimides.

G cluster_structure Structure-Property Relationship cluster_bapb_features BAPB Features cluster_dianhydride_features Dianhydride Features cluster_properties Resulting Polyimide Properties BAPB BAPB Monomer Structure Ether Flexible Ether Linkages BAPB->Ether Biphenyl Rigid Biphenyl Unit BAPB->Biphenyl Dianhydride Dianhydride Structure Aromatic Aromatic Rigidity Dianhydride->Aromatic Aliphatic Aliphatic Flexibility Dianhydride->Aliphatic Bulky Bulky Side Groups Dianhydride->Bulky Solubility Solubility & Processability Ether->Solubility + Thermal Thermal Stability Biphenyl->Thermal + Mechanical Mechanical Strength Biphenyl->Mechanical + Aromatic->Thermal + Aromatic->Mechanical + Aromatic->Solubility - Aliphatic->Thermal - Aliphatic->Solubility + Bulky->Solubility + Optical Optical Properties Bulky->Optical + (transparency) Solubility->Thermal trade-off Solubility->Mechanical trade-off

Caption: Influence of monomer structure on final polyimide properties.

References

A Comparative Guide to the Spectroscopic Cross-Validation of 4,4'-Bis(4-aminophenoxy)biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for 4,4'-Bis(4-aminophenoxy)biphenyl (BAPB) against structurally related aromatic diamines. The objective is to offer a practical resource for the cross-validation and identification of these compounds using common spectroscopic techniques. This document summarizes key quantitative data, details experimental protocols, and visualizes the analytical workflow.

Spectroscopic Data Comparison

The following tables present a comparative summary of the key spectroscopic data for this compound and three alternative aromatic diamines: 4,4'-diaminodiphenyl ether, 4,4'-diaminodiphenyl sulfone, and 4,4'-diaminobenzophenone.

Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆)

CompoundChemical Shift (δ, ppm) and MultiplicityAssignment
This compound ~7.65 (d), ~7.00 (d), ~6.85 (d), ~6.65 (d), ~5.10 (s, br)Aromatic Protons, Amino Protons
4,4'-Diaminodiphenyl Ether ~6.75 (d), ~6.60 (d), ~4.80 (s, br)Aromatic Protons, Amino Protons
4,4'-Diaminodiphenyl Sulfone ~7.50 (d), ~6.65 (d), ~5.95 (s, br)Aromatic Protons, Amino Protons
4,4'-Diaminobenzophenone ~7.45 (d), ~6.55 (d), ~6.05 (s, br)Aromatic Protons, Amino Protons

Table 2: Key IR Absorption Bands (cm⁻¹)

CompoundN-H StretchingC-O/C=O/S=O StretchingAromatic C=C StretchingC-N Stretching
This compound ~3400-3300~1240 (C-O)~1600, ~1500~1300
4,4'-Diaminodiphenyl Ether ~3441, ~3387[1]~1219 (C-O)[1]~1620, ~1500~1300
4,4'-Diaminodiphenyl Sulfone ~3400-3300~1300, ~1150 (S=O)~1600, ~1500~1280
4,4'-Diaminobenzophenone ~3400-3300~1650 (C=O)~1600, ~1580~1280

Table 3: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (M⁺•) m/zKey Fragment Ions m/z
This compound 368184, 108
4,4'-Diaminodiphenyl Ether 200108, 92, 65
4,4'-Diaminodiphenyl Sulfone 248156, 108, 92, 65
4,4'-Diaminobenzophenone 212[2]120, 92, 65

Table 4: UV-Vis Spectroscopic Data

CompoundSolventλmax (nm)
This compound Ethanol~295
4,4'-Diaminodiphenyl Ether Methanol~290
4,4'-Diaminodiphenyl Sulfone Acetonitrile~290, ~310
4,4'-Diaminobenzophenone Dichloromethane~302[3]

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are tailored for the analysis of aromatic diamines.

¹H NMR Spectroscopy
  • Instrumentation : A 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.

  • Sample Preparation : Dissolve approximately 5-10 mg of the aromatic diamine sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

  • Referencing : The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.[4][5]

  • Acquisition Parameters :

    • Pulse Sequence : A standard single-pulse sequence.

    • Acquisition Time : 2-3 seconds.

    • Relaxation Delay : 1-2 seconds.

    • Number of Scans : 16 to 64 scans, depending on the sample concentration.

    • Temperature : 298 K.

  • Data Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID) with an exponential line broadening of 0.3 Hz. Phase and baseline corrections are performed manually. Integration of the signals is carried out to determine the relative proton ratios.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
  • Instrumentation : A Fourier Transform Infrared spectrometer equipped with a single-reflection diamond ATR accessory.

  • Sample Preparation : A small amount of the solid powder sample is placed directly onto the ATR crystal.

  • Measurement :

    • Background : A background spectrum of the clean, empty ATR crystal is recorded (typically 64 scans).

    • Sample : The sample is placed on the crystal, and pressure is applied using a built-in clamp to ensure good contact. The sample spectrum is then recorded.

    • Spectral Range : 4000-400 cm⁻¹.

    • Resolution : 4 cm⁻¹.

    • Number of Scans : 32 scans.

  • Data Processing : The final spectrum is presented in absorbance mode after automatic subtraction of the background.

Electron Ionization-Mass Spectrometry (EI-MS)
  • Instrumentation : A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

  • Sample Introduction : A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is injected into the GC inlet.

  • GC Conditions :

    • Column : A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature : 250 °C.

    • Oven Program : Start at a suitable temperature (e.g., 150 °C), ramp up to a high temperature (e.g., 300 °C) to ensure elution of the analyte.

  • MS Conditions :

    • Ionization Mode : Electron Ionization (EI).

    • Electron Energy : 70 eV.[6]

    • Source Temperature : 230 °C.

    • Mass Range : m/z 50-500.

  • Data Analysis : The mass spectrum corresponding to the chromatographic peak of the analyte is analyzed for the molecular ion and characteristic fragment ions.

UV-Vis Spectroscopy
  • Instrumentation : A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation : Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. A typical concentration is in the range of 10⁻⁵ to 10⁻⁶ M.

  • Measurement :

    • Blank : The cuvette filled with the pure solvent is used as a blank to zero the absorbance.

    • Sample : The absorbance spectrum of the sample solution is recorded.

    • Wavelength Range : 200-400 nm.

  • Data Analysis : The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the cross-validation of spectroscopic data for a given chemical compound.

Spectroscopic_Cross_Validation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Comparison cluster_validation Validation NMR NMR Spectroscopy Analyze_NMR Analyze NMR Data (Shifts, Couplings) NMR->Analyze_NMR IR IR Spectroscopy Analyze_IR Analyze IR Data (Functional Groups) IR->Analyze_IR MS Mass Spectrometry Analyze_MS Analyze MS Data (M⁺•, Fragments) MS->Analyze_MS UV UV-Vis Spectroscopy Analyze_UV Analyze UV-Vis Data (λmax) UV->Analyze_UV Compare Compare with Literature & Alternative Compounds Analyze_NMR->Compare Analyze_IR->Compare Analyze_MS->Compare Analyze_UV->Compare Validate Structure Confirmation Compare->Validate

Caption: Workflow for Spectroscopic Data Cross-Validation.

References

A Comparative Analysis: 4,4'-Bis(4-aminophenoxy)biphenyl-Based Materials Versus Commercial High-Performance Polymers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the performance characteristics of novel polyimides derived from 4,4'-Bis(4-aminophenoxy)biphenyl (BAPB) against established high-performance polymers such as PEEK, Ultem, and Kapton. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of their thermal, mechanical, and chemical properties, supported by experimental data and detailed methodologies.

High-performance polymers are essential materials in industries that demand exceptional thermal stability, mechanical robustness, and chemical resistance. While commercially available polymers like Polyether ether ketone (PEEK), Polyetherimide (PEI, Ultem®), and Polyimide (Kapton®) have long been the standards, researchers are continually developing novel materials with tailored properties. Among these, polyimides synthesized from this compound (BAPB) have shown significant promise. This guide offers a direct comparison of BAPB-based polyimides with their commercial counterparts to aid in material selection for advanced applications.

Performance Benchmark: Data at a Glance

To facilitate a clear comparison, the following tables summarize the key thermal and mechanical properties of BAPB-based polyimides and selected commercial high-performance polymers. The data for BAPB-based polyimides are presented as a range, reflecting the variability based on the specific dianhydride used in the polymerization.

MaterialGlass Transition Temperature (Tg) (°C)Thermal Decomposition Temperature (Td) (°C)
BAPB-Based Polyimide 209 - 327> 480 (10% weight loss)
PEEK (Polyether ether ketone) ~143~500
Ultem® (Polyetherimide) ~217> 500
Kapton® (Polyimide) 360 - 410> 500

Table 1: Thermal Properties Comparison. This table highlights the high-temperature performance of the selected polymers.

MaterialTensile Strength (MPa)Elongation at Break (%)
BAPB-Based Polyimide 85 - 1255 - 18
PEEK (Polyether ether ketone) 90 - 10020 - 40
Ultem® (Polyetherimide) 10560
Kapton® HN (Polyimide Film) 23172

Table 2: Mechanical Properties Comparison. This table showcases the strength and ductility of the materials.

Experimental Protocols: A Closer Look at the Methodology

The data presented in this guide are derived from standard testing methodologies to ensure comparability. The following are detailed protocols for the key experiments cited.

Synthesis of BAPB-Based Polyimide (Two-Step Method)

A common and versatile method for synthesizing BAPB-based polyimides involves a two-step process: the formation of a poly(amic acid) precursor, followed by thermal or chemical imidization.

Step 1: Poly(amic acid) Synthesis

  • In a dry, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, this compound (BAPB) is dissolved in an anhydrous polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).

  • An equimolar amount of an aromatic dianhydride (e.g., pyromellitic dianhydride (PMDA), 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA)) is gradually added to the stirred BAPB solution at room temperature under a nitrogen atmosphere.

  • The reaction mixture is stirred for 24 hours at room temperature to yield a viscous poly(amic acid) solution.

Step 2: Imidization

  • Thermal Imidization:

    • The poly(amic acid) solution is cast onto a glass plate to form a thin film.

    • The film is then heated in a vacuum oven using a staged curing cycle, for example: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour. This process removes the solvent and facilitates the cyclodehydration to form the polyimide.

  • Chemical Imidization:

    • A dehydrating agent, such as acetic anhydride, and a catalyst, such as pyridine, are added to the poly(amic acid) solution.

    • The mixture is stirred at room temperature for several hours to effect the imidization.

    • The resulting polyimide is then precipitated in a non-solvent like methanol, filtered, and dried.

Thermal Analysis
  • Glass Transition Temperature (Tg): Determined using Differential Scanning Calorimetry (DSC) in accordance with ASTM D3418. A sample is heated at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. The Tg is identified as the midpoint of the inflection in the heat flow curve.

  • Thermal Decomposition Temperature (Td): Measured using Thermogravimetric Analysis (TGA). A sample is heated at a constant rate (e.g., 10°C/min) in a nitrogen or air atmosphere. The Td is typically reported as the temperature at which a certain percentage of weight loss (e.g., 5% or 10%) occurs.

Mechanical Testing
  • Tensile Properties: The tensile strength and elongation at break of thin film samples are determined using a universal testing machine according to ASTM D882. For thicker specimens, ASTM D638 is followed. The film is cut into dumbbell-shaped specimens and pulled at a constant crosshead speed until failure.

Visualizing the Process: Synthesis and Characterization Workflow

The following diagram illustrates the typical workflow for the synthesis and characterization of BAPB-based polyimide films.

G cluster_synthesis Synthesis cluster_characterization Characterization Monomers Monomers (BAPB + Dianhydride) PAA Poly(amic acid) Solution Monomers->PAA Polycondensation Solvent Solvent (e.g., DMAc) Solvent->PAA Imidization Imidization (Thermal or Chemical) PAA->Imidization PI_Film Polyimide Film Imidization->PI_Film Thermal Thermal Analysis (DSC, TGA) PI_Film->Thermal Mechanical Mechanical Testing (Tensile Test) PI_Film->Mechanical Data Performance Data (Tg, Td, Tensile Strength) Thermal->Data Mechanical->Data

Caption: Workflow for BAPB-based polyimide synthesis and characterization.

Chemical Resistance Insights

The chemical resistance of a polymer is intrinsically linked to its molecular structure.

  • BAPB-Based Polyimides: Aromatic polyimides, including those derived from BAPB, are known for their excellent chemical resistance, particularly against organic solvents. The rigid aromatic backbone and strong imide linkages contribute to this property.

  • PEEK: This semi-crystalline polymer exhibits exceptional resistance to a wide range of chemicals, including many aggressive organic and inorganic substances.

  • Ultem®: As an amorphous thermoplastic, Ultem® also offers good chemical resistance, though it may be susceptible to certain chlorinated solvents and ketones.

  • Kapton®: Being a polyimide, Kapton® shares the characteristic high chemical resistance of this polymer class.

Safety Operating Guide

Essential Guide to the Safe Disposal of 4,4'-Bis(4-aminophenoxy)biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the proper disposal of 4,4'-Bis(4-aminophenoxy)biphenyl, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant.[1] It is crucial to handle this chemical with care to avoid exposure. Primary hazards include skin, eye, and respiratory irritation.[1][2] Before handling the compound for disposal, ensure the following personal protective equipment is used:

Protection TypeSpecification
Eye Protection Chemical safety goggles or a face shield.[3][4]
Hand Protection Chemical-resistant gloves such as nitrile or neoprene rubber. Always inspect gloves for integrity before use.[4]
Skin and Body Protection A laboratory coat, long-sleeved clothing, and closed-toe shoes are mandatory.[4]
Respiratory Protection In areas with poor ventilation or where dust formation is likely, a NIOSH-approved respirator with a particulate filter (N95 or better) is recommended.[4][5]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent contamination and exposure.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated.[5]

  • Containment: Prevent further spread of the powder. Avoid creating dust clouds during cleanup.[3][5]

  • Cleanup: Carefully sweep up the spilled solid.[2][3][5] Where practical, use vacuum equipment for collecting the material.[2]

  • Collection: Place the collected material into a suitable, sealed, and clearly labeled container for disposal.[3][5]

  • Decontamination: Wash the spill area thoroughly with soap and water.[3]

  • Waste Disposal: Dispose of the contaminated materials and collected chemical waste according to the procedures outlined in the following section.

Proper Disposal Procedure

Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[5][6] Environmental release must be avoided.[2]

Step-by-Step Disposal Guide:

  • Waste Collection:

    • Collect waste this compound in a sturdy, leak-proof, and clearly labeled container.[6]

    • Keep the container tightly closed.[2]

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Container Management:

    • For empty containers, thoroughly remove all contents. Only minimal residue should remain.[6]

    • Triple-rinse the empty container with a suitable solvent. The rinsate must be collected as chemical waste.[6]

    • After rinsing, deface or remove the original label.[6]

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide the complete chemical name and any other required information to the disposal service.

    • Disposal must be conducted in accordance with all local, state, and national regulations.[2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow start Start: Material is Waste is_spill Is it a spill? start->is_spill spill_protocol Follow Spill Management Protocol is_spill->spill_protocol Yes collect_waste Collect Waste in Labeled Container is_spill->collect_waste No spill_protocol->collect_waste is_container_empty Is the original container empty? collect_waste->is_container_empty triple_rinse Triple-Rinse Container Collect Rinsate as Waste is_container_empty->triple_rinse Yes contact_ehs Contact EHS for Waste Pickup is_container_empty->contact_ehs No (Bulk Waste) deface_label Deface Label on Empty Container triple_rinse->deface_label deface_label->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling 4,4'-Bis(4-aminophenoxy)biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical protocols for the handling and disposal of 4,4'-Bis(4-aminophenoxy)biphenyl are critical for ensuring a safe laboratory environment. This guide provides detailed procedural steps for researchers, scientists, and drug development professionals.

Proper handling of this compound, a chemical intermediate used in the synthesis of polymers like polyimides, necessitates a thorough understanding of its potential hazards and the implementation of appropriate safety measures.[1] Adherence to these guidelines is paramount for minimizing exposure risks and ensuring responsible disposal.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on safety data sheet (SDS) recommendations.[2][3]

Body PartRecommended PPESpecifications and Usage Notes
Hands Chemical-resistant glovesHandle with gloves. Nitrile gloves are a suitable option. Ensure gloves are inspected for integrity before use and are properly removed and disposed of after handling.
Eyes/Face Safety glasses with side shields or chemical gogglesWear eye protection with side protection tested and approved under appropriate government standards such as EN166 (EU).[3] A face shield may be necessary when there is a potential for splashing.
Body Protective clothing/Laboratory coatWear a lab coat or other suitable protective clothing to prevent skin contact.[3]
Respiratory Air-purifying respiratorUse only in a well-ventilated area.[3] If dust is generated or ventilation is inadequate, a NIOSH-approved respirator for dusts should be worn.[4]

Operational Plan: From Handling to Disposal

A systematic approach to handling and disposal is essential for laboratory safety. The following step-by-step plan outlines the key procedures.

1. Preparation and Engineering Controls:

  • Ensure adequate ventilation in the work area. A chemical fume hood is recommended, especially when working with the powdered form of the chemical.

  • Locate the nearest safety shower and eyewash station and confirm they are in working order.

  • Have a chemical spill kit readily available.

2. Safe Handling Procedures:

  • Avoid contact with skin and eyes.[3]

  • Do not breathe dust.[2]

  • Wash hands thoroughly after handling the chemical.[2][3]

  • Keep the container tightly closed and store it in a well-ventilated place.[3]

3. Accidental Release Measures:

  • In case of a spill, use personal protective equipment.[2]

  • Avoid creating dust.[4]

  • Sweep up the spilled substance and place it in a suitable, closed container for disposal.[3][4]

  • Use vacuum equipment for collecting spilt materials where practicable.[3]

  • Prevent the product from entering drains.[4]

4. First Aid Measures:

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2][4]

  • In case of skin contact: Wash off with soap and plenty of water.[2][4]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2][4]

  • If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2][4]

5. Disposal Plan:

  • Dispose of the chemical and its container in accordance with local, state, and national regulations.

  • Do not release it into the environment.[3]

Workflow for Safe Handling and Disposal

The following diagram illustrates the key decision points and procedural flow for safely managing this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_start Start: Handling this compound check_ppe Verify Availability of Appropriate PPE prep_start->check_ppe check_eng_controls Ensure Engineering Controls are Functional (Fume Hood, Eyewash) check_ppe->check_eng_controls don_ppe Don Required PPE check_eng_controls->don_ppe All Systems Go weigh_handle Weigh and Handle Chemical in Ventilated Area don_ppe->weigh_handle clean_area Clean Work Area weigh_handle->clean_area spill Spill Occurs weigh_handle->spill exposure Personnel Exposure weigh_handle->exposure dispose_waste Dispose of Waste in Accordance with Regulations clean_area->dispose_waste doff_ppe Doff and Dispose of PPE Properly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands contain_spill Contain Spill and Clean Up Using Spill Kit spill->contain_spill Evacuate if Necessary first_aid Administer First Aid and Seek Medical Attention exposure->first_aid Move to Safety

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4'-Bis(4-aminophenoxy)biphenyl
Reactant of Route 2
Reactant of Route 2
4,4'-Bis(4-aminophenoxy)biphenyl

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。